3-FD-Daunomycin
Description
Structure
2D Structure
Properties
CAS No. |
118243-77-9 |
|---|---|
Molecular Formula |
C26H26FNO9 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-3-fluoro-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26FNO9/c1-9-21(30)15(28)6-17(36-9)37-16-8-26(35,10(2)29)7-14-18(16)25(34)20-19(24(14)33)22(31)12-4-3-11(27)5-13(12)23(20)32/h3-5,9,15-17,21,30,33-35H,6-8,28H2,1-2H3 |
InChI Key |
MMKVWGKEKQZJPZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5)F)O)(C(=O)C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5)F)O)(C(=O)C)O)N)O |
Synonyms |
3-FD-daunomycin 3-fluoro-4-demethoxydaunomycin |
Origin of Product |
United States |
Foundational & Exploratory
3-FD-Daunomycin mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Daunomycin (Daunorubicin)
Disclaimer: The following guide details the mechanism of action of Daunomycin, also known as Daunorubicin. Extensive searches for "3-FD-Daunomycin" did not yield specific results for this derivative. It is possible that "3-FD" refers to a specific modification, for instance, at the 3' position of the daunosamine sugar moiety. Such a modification could potentially influence the molecule's interaction with its targets, its cellular uptake, or its metabolic stability, thereby altering its efficacy or side-effect profile. The information presented herein pertains to the parent compound, Daunomycin.
Introduction
Daunomycin (Daunorubicin) is a potent anthracycline antibiotic and antineoplastic agent isolated from Streptomyces peucetius.[1][2] It is a cornerstone of chemotherapy regimens for various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][3] Its cytotoxic effects are primarily mediated through its interaction with cellular DNA and the inhibition of key enzymes involved in DNA replication and transcription.[3][4] This guide provides a detailed overview of the molecular mechanisms of action of Daunomycin, the signaling pathways it modulates, and the experimental protocols used to elucidate these functions.
Core Mechanisms of Action
The anticancer activity of Daunomycin is multifactorial, involving several distinct but interconnected mechanisms that ultimately lead to cell cycle arrest and apoptosis.
DNA Intercalation
Daunomycin possesses a planar aglycone moiety that intercalates between DNA base pairs, with a preference for sequences of two adjacent G/C base pairs flanked on the 5' side by an A/T base pair.[1][3][5] This insertion physically separates the DNA strands, leading to a local unwinding of the double helix and conformational changes that interfere with the binding of DNA polymerases and transcription factors.[3][5] This process inhibits macromolecular biosynthesis and is a primary contributor to Daunomycin's cytotoxic effects.[1][3]
Topoisomerase II Poisoning
A critical mechanism of Daunomycin's action is the inhibition of topoisomerase II.[3][5] This enzyme is essential for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks (DSBs).[5] Daunomycin stabilizes the covalent complex formed between topoisomerase II and DNA after the DNA has been cleaved.[3][4] By preventing the re-ligation of the DNA strands, Daunomycin converts the enzyme into a cellular toxin that generates permanent, lethal DSBs, triggering a DNA damage response and ultimately apoptosis.[3][5]
Generation of Reactive Oxygen Species (ROS)
The quinone moiety in the Daunomycin structure can undergo enzymatic reduction to a semiquinone free radical. This radical can then react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS).[2] The excessive production of ROS can induce oxidative stress, leading to damage of cellular components, including lipids, proteins, and DNA. This mechanism is also thought to contribute significantly to the cardiotoxicity associated with anthracycline therapy.[2]
Formation of DNA Adducts
Daunomycin can also form adducts with DNA, further contributing to its genotoxicity. This covalent binding can disrupt DNA structure and function, leading to errors in replication and transcription.[5]
Cellular Signaling Pathways Modulated by Daunomycin
Daunomycin's interaction with cellular components triggers a cascade of signaling events that influence cell fate.
Sphingomyelin-Ceramide Pathway
Daunomycin has been shown to activate sphingomyelinases, enzymes that hydrolyze sphingomyelin to generate ceramide.[6][7] Ceramide is a bioactive lipid that acts as a second messenger in signaling pathways leading to apoptosis.[6]
Caption: Daunomycin activates sphingomyelinase, leading to ceramide production and apoptosis.
Hedgehog Signaling Pathway
Recent studies have revealed that Daunomycin can suppress the Hedgehog (Hh) signaling pathway in colorectal cancer cells.[8] It achieves this by promoting the proteasomal degradation of the transcription factor GLI1, a key effector of the Hh pathway.[8] This suppression is also linked to an increase in p53 levels.[8]
Caption: Daunomycin suppresses GLI1, inhibiting Hedgehog signaling and inducing apoptosis.
ERK1/2/c-Fos Pathway
In hepatocellular carcinoma, Daunomycin has been shown to bind to the protein ENAH (Enabled homolog).[9] This interaction disrupts the ENAH-ARHGAP9 complex, leading to the suppression of the ERK1/2/c-Fos signaling pathway, which is crucial for tumor progression.[9]
Caption: Daunomycin binds to ENAH, suppressing the ERK1/2/c-Fos pathway in HCC.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Daunomycin's effects.
Table 1: Cellular Uptake of Daunomycin vs. Daunomycin-Conjugated TFO in MCF-7 Cells
| Compound | Concentration (µM) | Percentage of Positive Cells | Mean Fluorescence Intensity |
| Daunomycin | 1 | 99% | 44 |
| dauno-GT11 | 1 | 80% | 16 |
| Data from a study on a Daunomycin-conjugated triplex-forming oligonucleotide (TFO)[10]. |
Table 2: Cytotoxicity of Daunomycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HCT116 | Colorectal Cancer | Dose-dependent reduction in survival | High GLI1 expression[8] |
| HT29 | Colorectal Cancer | Dose-dependent reduction in survival | High GLI1 expression[8] |
| SNU283 | Colorectal Cancer | Dose-dependent reduction in survival | High GLI1 expression[8] |
| DLD-1 | Colorectal Cancer | Less reduction in survival | Low GLI1 expression[8] |
| HCT8 | Colorectal Cancer | Less reduction in survival | Low GLI1 expression[8] |
| HCCLM3 (ENAH knockdown) | Hepatocellular Carcinoma | 34.60 ± 1.83 | ENAH knockdown decreased the inhibitory effect[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols from key studies.
Cellular Uptake Analysis by Flow Cytometry
-
Objective: To quantify the cellular uptake of free Daunomycin versus a Daunomycin-conjugated oligonucleotide.
-
Cell Line: MCF-7 breast cancer cells.
-
Protocol:
-
Cells are seeded and allowed to adhere.
-
Cells are incubated with specified concentrations (e.g., 0.2 and 1 µM) of Daunomycin or the Daunomycin conjugate (dauno-GT11) for a set duration (e.g., 4 hours).
-
After incubation, cells are washed to remove extracellular compounds, harvested (e.g., by trypsinization), and collected by centrifugation.
-
The intrinsic fluorescence of Daunomycin within the cells is measured using a flow cytometer.
-
Untreated cells are used as a control to establish background fluorescence levels.
-
-
Reference: [10]
Analysis of Hedgehog Pathway Inhibition
-
Objective: To determine if Daunomycin inhibits the Hedgehog signaling pathway.
-
Cell Line: HCT116 colorectal cancer cells.
-
Protocols:
-
Luciferase Reporter Assay:
-
Cells are transfected with a GLI-dependent luciferase reporter plasmid.
-
Transfected cells are treated with various concentrations of Daunomycin for 24 hours.
-
Luciferase activity is measured to quantify the transcriptional activity of GLI1.
-
-
Western Blot Analysis:
-
Cells are treated with Daunomycin (e.g., 0.5 and 1 µM) for 24 hours.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies against key Hh pathway components (e.g., GLI1) and loading controls (e.g., β-actin).
-
-
Immunostaining:
-
Cells are grown on coverslips and treated with Daunomycin.
-
Cells are fixed, permeabilized, and incubated with a primary antibody against GLI1.
-
A fluorescently labeled secondary antibody is used for detection, and cells are imaged using fluorescence microscopy to observe the subcellular localization of GLI1.
-
-
-
Reference: [8]
Analysis of ENAH-ERK1/2 Pathway Inhibition
-
Objective: To confirm the interaction between Daunomycin and ENAH and its effect on the ERK1/2 pathway.
-
Cell Line: HCCLM3 hepatocellular carcinoma cells.
-
Protocols:
-
Cell Proliferation Assay (CCK-8):
-
Cells are seeded in 96-well plates and treated with a range of Daunomycin concentrations.
-
Cell proliferation is measured at various time points using the CCK-8 assay to determine the IC50 value.
-
-
Co-immunoprecipitation (Co-IP):
-
Used to verify the interaction between ENAH and its binding partners (e.g., ARHGAP9).
-
Cell lysates are incubated with an antibody against the target protein (e.g., ENAH).
-
The antibody-protein complex is captured, and co-precipitated proteins are identified by Western blot.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Used to confirm the direct binding of Daunomycin to ENAH in intact cells.
-
Cells are treated with Daunomycin or a vehicle control.
-
The cell suspension is heated to various temperatures, and the soluble fraction of the target protein (ENAH) is analyzed by Western blot. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
-
-
-
Reference: [9]
Conclusion
The mechanism of action of Daunomycin is complex, involving direct DNA damage through intercalation and topoisomerase II poisoning, as well as the modulation of multiple intracellular signaling pathways. Its ability to induce apoptosis is not solely dependent on its nuclear effects but is also regulated by signaling cascades involving ceramide, the Hedgehog pathway, and the ERK1/2 pathway. A thorough understanding of these multifaceted mechanisms is essential for optimizing its clinical use, managing its toxicities, and developing novel therapeutic strategies. Further research into specific derivatives may uncover compounds with improved therapeutic indices.
References
- 1. agscientific.com [agscientific.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Daunorubicin - Wikipedia [en.wikipedia.org]
- 4. Daunorubicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]
- 7. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Targeting enabled homolog with daunorubicin inhibits ERK1/2/c‐Fos pathway and suppresses hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA binding and antigene activity of a daunomycin-conjugated triplex-forming oligonucleotide targeting the P2 promoter of the human c-myc gene - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Chemotherapy: An In-depth Technical Guide to the Daunorubicin-DNA Intercalation Process
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular interactions between the anthracycline antibiotic Daunorubicin and DNA. Daunorubicin is a cornerstone of chemotherapy regimens, particularly in the treatment of acute leukemias.[1] Its therapeutic efficacy is intrinsically linked to its ability to intercalate into the DNA double helix, a process that triggers a cascade of cellular events culminating in apoptosis.[2] This document details the mechanism of intercalation, presents key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.
The Mechanism of Action: A Multifaceted Assault
Daunorubicin's cytotoxic effects stem from a multi-pronged mechanism initiated by its insertion between DNA base pairs.[2] This process, known as intercalation, is the foundational event leading to cell death.
1.1. The Intercalation Process
The planar aromatic chromophore of the Daunorubicin molecule inserts itself between adjacent base pairs of the DNA double helix.[3] The daunosamine sugar moiety, an amino sugar attached to the chromophore, settles into the minor groove of the DNA.[4] This physical insertion leads to significant structural and biomechanical changes in the DNA molecule. Studies using atomic force microscopy have revealed that intercalation results in a significant elongation and thinning of the DNA strand.[5] Furthermore, the process reduces the torsional stiffness of the DNA, making it more susceptible to breakage.[5] The unwinding of the DNA helix upon intercalation is a critical consequence, reducing the twist angle between adjacent base pairs and causing local distortions.[5]
1.2. Topoisomerase II Poisoning
A primary consequence of Daunorubicin intercalation is the inhibition of topoisomerase II.[6][7] This enzyme is crucial for managing DNA topology by creating transient double-strand breaks (DSBs) to relieve supercoiling during replication and transcription.[4][7] Daunorubicin stabilizes the "cleavable complex," a state where topoisomerase II has cut the DNA but has not yet resealed the break.[4] By preventing the re-ligation of these breaks, Daunorubicin effectively transforms a vital cellular enzyme into a DNA-damaging agent, leading to an accumulation of DSBs.[2]
1.3. Generation of Reactive Oxygen Species (ROS)
The quinone moiety of Daunorubicin can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[1][2] This creates a state of oxidative stress within the cell, causing widespread damage to cellular components, including lipids, proteins, and the DNA itself, further contributing to the drug's cytotoxicity.[2]
1.4. Sequence Specificity
Daunorubicin does not intercalate randomly. It exhibits a preference for certain DNA sequences, particularly those rich in guanine-cytosine (GC) base pairs.[5] Footprinting and simulation studies have identified preferences for specific base pair triplets, including 5′-TCG, 5′-ACG, and 5′-CGC, with the drug intercalating between the second and third base pairs.[3] This sequence preference is influenced by the interactions between the daunosamine sugar and the minor groove.[3]
Quantitative Data on Daunorubicin-DNA Binding
The interaction between Daunorubicin and DNA has been quantified through various biophysical techniques. The following tables summarize key thermodynamic and binding constant data from the literature.
Table 1: Thermodynamic Parameters for Daunorubicin-DNA Interaction
| Parameter | Value | Conditions | Reference |
| Association Constant (Ka) | 3.1 x 106 M-1 | 4°C | [8] |
| 3.9 x 105 M-1 | 65°C | [8] | |
| 1.27 x 106 M-1 | Not Specified | [9] | |
| 0.10 - 0.12 x 106 M-1 | 37°C, 10% serum | [10] | |
| Gibbs Free Energy (ΔG°) | -8.2 to -8.8 kcal/mol | Not Specified | [8] |
| Enthalpy (ΔH°) | -5.3 kcal/mol | Not Specified | [8] |
| Entropy (ΔS°) | +10 to +11 cal/mol·K | Not Specified | [8] |
| Binding Sites per Nucleotide | 0.15 to 0.16 | Temperature Independent | [8] |
Table 2: Binding Constants for Anthracycline Analogues
| Compound | Binding Constant (K) | Number of Binding Sites (n) | Reference |
| Doxorubicin | 2.5 (± 0.5) x 104 M-1 | 1.2 | [11] |
| N-(trifluoroacetyl) doxorubicin | 3.4 (± 0.7) x 104 M-1 | 0.6 | [11] |
Cellular Signaling Pathways Activated by Daunorubicin
The DNA damage induced by Daunorubicin triggers robust cellular stress responses, primarily through the ATM/Chk2 and cGAS-STING signaling pathways. These pathways ultimately determine the cell's fate.
3.1. The ATM-Chk2 DNA Damage Response Pathway
The accumulation of DNA double-strand breaks (DSBs) is a potent activator of the Ataxia Telangiectasia Mutated (ATM) kinase.[11] Once activated, ATM phosphorylates a host of downstream targets to initiate cell cycle arrest and DNA repair, or to trigger apoptosis if the damage is too severe. A key substrate of ATM is the checkpoint kinase 2 (Chk2).[12] ATM-dependent phosphorylation of Chk2 on residues like Threonine 68 activates it, leading to the phosphorylation of further targets that enforce a G2/M cell cycle arrest, providing time for the cell to attempt repairs.[7][12] If the damage is irreparable, this pathway can lead to the activation of pro-apoptotic factors like p53.
Caption: Daunorubicin-induced ATM-Chk2 signaling pathway.
3.2. The cGAS-STING Innate Immune Response Pathway
Beyond the canonical DNA damage response, Daunorubicin can also trigger an innate immune response via the cGAS-STING pathway.[2][6] Cytosolic DNA fragments, resulting from the extensive DNA damage, are recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[2] Upon binding to this misplaced DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[6] cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein located on the endoplasmic reticulum.[6] Activated STING translocates and activates kinases like TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 then moves to the nucleus to drive the expression of Type I interferons (IFNs) and other inflammatory cytokines, promoting an anti-tumor immune response and contributing to apoptosis.[2][6]
Caption: Daunorubicin-induced cGAS-STING signaling pathway.
Experimental Protocols
The study of Daunorubicin-DNA interactions relies on a suite of biophysical and molecular biology techniques. Below are generalized protocols for key experiments.
4.1. Spectrophotometric Titration to Determine Binding Constant
This method measures changes in the absorbance spectrum of Daunorubicin upon binding to DNA to determine the binding affinity.
Caption: General workflow for spectrophotometric titration.
Methodology:
-
Preparation: Prepare stock solutions of Daunorubicin and DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine their concentrations accurately using their known extinction coefficients.
-
Titration: Place a fixed concentration of Daunorubicin solution in a quartz cuvette. Record its initial UV-Vis absorbance spectrum.
-
Data Collection: Add small, precise volumes of the DNA stock solution to the cuvette. After each addition, allow the mixture to equilibrate and then record the new absorbance spectrum.
-
Analysis: The binding of Daunorubicin to DNA causes changes in the drug's spectrum (hypochromism and bathochromic shift). By monitoring the change in absorbance at a fixed wavelength (e.g., 480 nm), a binding isotherm can be generated.[13]
-
Calculation: Use computerized least-squares curve fitting or a Scatchard plot to analyze the binding isotherm. This analysis yields the intrinsic binding constant (Ka) and the number of binding sites per nucleotide (n).[9][13]
4.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10]
Methodology:
-
Preparation: Prepare precisely concentrated solutions of Daunorubicin and DNA in the same dialysis buffer to minimize heats of dilution. Degas both solutions thoroughly.
-
Instrument Setup: Load the DNA solution into the sample cell of the calorimeter and the Daunorubicin solution into the titration syringe. Allow the system to reach thermal equilibrium at the desired temperature.[14]
-
Titration: Perform a series of small, timed injections of the Daunorubicin solution into the DNA solution. The instrument measures the heat change associated with each injection.
-
Data Analysis: The raw data appears as a series of heat-flow peaks for each injection. Integrating these peaks gives the heat change per injection. Plotting this heat change against the molar ratio of Daunorubicin to DNA generates a binding isotherm.
-
Thermodynamic Profile: Fitting the binding isotherm to a suitable binding model (e.g., a one-site model) yields the binding constant (Ka), the binding enthalpy (ΔH°), and the stoichiometry of binding (n).[10][14] The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equation: ΔG° = -RTln(Ka) = ΔH° - TΔS°.
4.3. DNase I Footprinting
This technique identifies the specific DNA sequences where Daunorubicin binds by protecting those regions from cleavage by the DNase I enzyme.
Methodology:
-
DNA Preparation: Prepare a DNA fragment of interest (100-200 bp) that is radioactively or fluorescently labeled on one end of one strand.[7][8]
-
Binding Reaction: Incubate the end-labeled DNA with varying concentrations of Daunorubicin. A control reaction with no drug is essential. Allow sufficient time for binding equilibrium to be reached.[7]
-
DNase I Digestion: Add a limited amount of DNase I to each reaction to achieve partial digestion, where on average each DNA strand is cut only once. The enzyme will cleave the DNA backbone wherever it is not protected by a bound ligand.[4][8]
-
Reaction Quenching and Analysis: Stop the digestion reaction and purify the DNA fragments. Denature the DNA and separate the fragments by size using a high-resolution denaturing polyacrylamide gel.[4]
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The DNA sequence where Daunorubicin was bound will be protected from cleavage, resulting in a gap in the ladder of DNA fragments on the gel, known as a "footprint."[15] Comparing the cleavage patterns at different drug concentrations allows for the determination of binding site location and sequence preference.
4.4. X-ray Crystallography
This powerful technique can provide an atomic-resolution three-dimensional structure of the Daunorubicin-DNA complex, revealing precise details of the interaction.
Methodology:
-
Complex Formation: Synthesize and purify a short DNA oligonucleotide (e.g., a hexamer like d(CGATCG)2) known to be a binding site for Daunorubicin. Mix the oligonucleotide with Daunorubicin in a stoichiometric ratio to form the complex.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) to find conditions that yield high-quality, single crystals of the Daunorubicin-DNA complex. This is often the most challenging step.[16]
-
Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[17]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule in the crystal. A molecular model of the Daunorubicin-DNA complex is then built into this map. The model is computationally refined to best fit the experimental data, resulting in a final atomic-resolution structure.[17][18] This structure reveals the precise orientation of the drug within the DNA, the specific hydrogen bonds and other interactions, and the conformational changes in the DNA upon binding.
References
- 1. Thermodynamic and cellular studies of doxorubicin/daunorubicin loaded by a DNA tetrahedron for diagnostic imaging, chemotherapy, and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conventional DNA-Damaging Cancer Therapies and Emerging cGAS-STING Activation: A Review and Perspectives Regarding Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 4. DNase I footprinting [gene.mie-u.ac.jp]
- 5. DNase I Footprinting to Identify Protein Binding Sites [en.bio-protocol.org]
- 6. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]
- 9. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]
- 10. Daunomycin interaction with DNA: microcalorimetric studies of the thermodynamics and binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin activates ATM-dependent phosphorylation of multiple downstream targets in part through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct DNA damage determines differential phosphorylation of Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. analysis-of-binding-of-daunorubicin-and-doxorubicin-to-dna-using-computerized-curve-fitting-procedures - Ask this paper | Bohrium [bohrium.com]
- 14. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Substitutions at C2' of daunosamine in the anticancer drug daunorubicin alter its DNA-binding sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Topoisomerase II Inhibition by Daunomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism, quantitative effects, and experimental protocols related to the inhibition of human Topoisomerase II (Topo II) by the anthracycline antibiotic, Daunomycin (also known as Daunorubicin).
Core Mechanism of Action
Daunomycin exerts its potent anticancer effects primarily by targeting Topoisomerase II, a critical nuclear enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2] Unlike catalytic inhibitors that block the enzyme's ATPase activity, Daunomycin acts as a "Topo II poison."[3][4] Its mechanism is a multi-step process involving DNA intercalation and stabilization of a key reaction intermediate.
The primary modes of action are:
-
DNA Intercalation: The planar aglycone moiety of Daunomycin inserts itself between DNA base pairs, particularly at GC-rich sequences.[5] This binding distorts the DNA helix, creating a physical obstacle and altering DNA structure.[5][6]
-
Topoisomerase II Poisoning: Topo II functions by creating transient double-strand breaks (DSBs) to allow another DNA segment to pass through, after which it re-ligates the break.[5] Daunomycin interferes with this process by trapping the enzyme after it has cleaved the DNA but before it can reseal the break.[7]
-
Formation of a Ternary Complex: This trapping mechanism results in the formation of a stable, abortive ternary complex consisting of Daunomycin, DNA, and Topoisomerase II.[5][8][9] The drug essentially acts as a molecular wedge, preventing the re-ligation of the cleaved DNA strands.[7][9]
-
Induction of Permanent DNA Damage: The stabilization of this "cleavage complex" transforms the transient DSBs into permanent, lethal DNA lesions.[2][7] The accumulation of these irreversible DSBs triggers cellular DNA damage responses, leading to cell cycle arrest (commonly at the G2/M phase), and ultimately, apoptosis (programmed cell death).[2][5]
This poisoning activity is considered the principal basis for Daunomycin's therapeutic efficacy in oncology.[3]
Quantitative Data on Daunomycin Activity
The following tables summarize key quantitative data regarding the cytotoxic and Topo II-inhibitory effects of Daunomycin across various studies.
Table 1: Cytotoxicity (IC50) of Daunomycin in Human Cell Lines
| Cell Line | Cell Type | Assay Type | IC50 Value |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | MTT | 40 nM[10] |
| L3.6 | Pancreatic Cancer | Not Specified | 400 nM[10] |
| HL-60 | Acute Promyelocytic Leukemia | MTT | 15 nM[11] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Topoisomerase II Inhibition
| Assay Type | Substrate | Effect | Effective Concentration |
| DNA Relaxation | Negatively Supercoiled Plasmid | 50% inhibition of h-TopoIIα activity | 1.2 µM[7] |
| DNA Decatenation | Kinetoplast DNA (kDNA) | Inhibition of decatenation | Concentration-dependent[11] |
| DNA Cleavage | Plasmid DNA | Stimulation of DNA cleavage | Drug-dependent[12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key assays used to characterize the interaction between Daunomycin and Topoisomerase II.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Topo II to separate interlocked DNA circles found in kinetoplast DNA (kDNA).[1] Inhibition of this activity is a hallmark of Topo II-targeting drugs.
Objective: To determine the inhibitory effect of Daunomycin on the decatenating activity of Topoisomerase II.
Materials & Reagents:
-
Purified human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA) substrate (from Crithidia fasciculata)[1]
-
Daunomycin stock solution (in DMSO or water)
-
5X Topo II Assay Buffer: 50 mM Tris-HCl (pH 7.9), 250 mM NaCl, 250 mM KCl, 25 mM MgCl₂, 0.5 mM EDTA, 75 µg/ml BSA[7]
-
10 mM ATP solution
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Agarose, 1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
DNA stain (e.g., SYBR® Safe or Ethidium Bromide)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final volume, combine:
-
4 µL of 5X Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng)
-
Variable volume of Daunomycin (or vehicle control, e.g., DMSO) to achieve desired final concentrations.
-
Nuclease-free water to bring the volume to 19 µL.
-
-
Pre-incubate the reactions for 10 minutes at room temperature to allow Daunomycin to bind to the DNA.
-
Initiate the reaction by adding 1 µL of purified Topoisomerase II enzyme (e.g., 1-2 units). Mix gently.
-
Incubate the reaction at 37°C for 30 minutes.[1]
-
Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the entire sample onto a 1% agarose gel in 1X TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 3-5 V/cm) for 2-3 hours.[1]
-
Stain the gel with a suitable DNA stain and visualize using a gel documentation system.
Data Interpretation:
-
Negative Control (No Enzyme): A single band of catenated kDNA will remain in the well.
-
Positive Control (Enzyme, No Drug): The kDNA network will be resolved into decatenated, relaxed minicircles that migrate into the gel.
-
Inhibition (Enzyme + Daunomycin): At effective concentrations, Daunomycin will inhibit the enzyme, resulting in a dose-dependent decrease in the appearance of decatenated minicircles and a corresponding retention of kDNA in the well.
Plasmid DNA Cleavage Assay
This assay is used to directly visualize the formation of the stabilized cleavage complex. It measures the conversion of supercoiled plasmid DNA into linear DNA.
Objective: To detect Daunomycin-induced stabilization of the Topo II-DNA cleavage complex.
Materials & Reagents:
-
Purified human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBS or pBR322)
-
Daunomycin stock solution
-
Reaction Buffer (similar to decatenation assay)
-
Stop solution: 1% SDS, 100 mM EDTA
-
Proteinase K (20 mg/mL)
-
Agarose, 1X TAE Buffer, DNA stain
Procedure:
-
Set up reactions as described in the decatenation assay, substituting kDNA with supercoiled plasmid DNA (e.g., 250 ng).
-
Add Daunomycin and pre-incubate.
-
Initiate the reaction with Topo II and incubate at 37°C for 30 minutes.
-
Terminate the enzymatic reaction and trap the covalent complex by adding SDS to a final concentration of 0.5%.
-
Add Proteinase K to a final concentration of 0.5 mg/mL to digest the covalently bound Topo II. Incubate at 50°C for 30-60 minutes.
-
Add loading dye and load samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize.
Data Interpretation:
-
Control (Enzyme, No Drug): The majority of the plasmid remains in its supercoiled form, with some relaxed topoisomers.
-
Daunomycin Treatment: The presence of Daunomycin stabilizes the cleavage complex. After SDS and Proteinase K treatment, this is revealed as an increase in the amount of linear plasmid DNA (Form III), which migrates between the nicked (Form II) and supercoiled (Form I) forms.
In Vivo Complex of Enzyme (ICE) Bioassay
The ICE bioassay quantifies the amount of Topo II covalently bound to genomic DNA within living cells after drug treatment, providing a direct measure of Topo II poisoning in a cellular context.[1][13]
Objective: To quantify Daunomycin-induced Topo II-DNA covalent complexes in cultured cells.
Procedure (Abbreviated):
-
Treat cultured cells (e.g., leukemia cell lines) with various concentrations of Daunomycin for a defined period (e.g., 1-2 hours).
-
Lyse cells directly on the culture plate with a lysing solution containing a denaturant (e.g., Sarkosyl) to trap the covalent complexes.
-
Layer the viscous cell lysate onto a pre-formed cesium chloride (CsCl) step gradient.
-
Perform ultracentrifugation. The high density of the CsCl will separate protein from DNA. Free proteins will remain in the top layers, while DNA and any covalently bound proteins will pellet at the bottom.
-
After centrifugation, the gradient is fractionated, and the DNA-containing fractions are identified.
-
The amount of Topo II that co-purified with the DNA is quantified using a slot-blot or Western blot procedure with a specific antibody against Topoisomerase II.
Data Interpretation:
-
An increase in the amount of Topo II protein detected in the DNA-containing fractions of Daunomycin-treated cells compared to untreated controls indicates the formation of stabilized covalent complexes.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. embopress.org [embopress.org]
- 5. mdpi.com [mdpi.com]
- 6. The Anticancer Drug Daunomycin Directly Affects Gene Expression and DNA Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base mutation analysis of topoisomerase II-idarubicin-DNA ternary complex formation. Evidence for enzyme subunit cooperativity in DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-Deamino-3'-fluoro-daunomycin: Chemical Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-Deamino-3'-fluoro-daunomycin (3-FD-Daunomycin), a fluorinated analog of the potent anthracycline antibiotic, Daunorubicin. This document details its chemical structure, a proposed synthetic pathway based on established methodologies for related compounds, and a summary of its expected physicochemical and biological properties. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and drug development.
Chemical Structure and Nomenclature
3'-Deamino-3'-fluoro-daunomycin, as its name suggests, is a derivative of Daunorubicin where the amino group at the 3' position of the daunosamine sugar moiety is replaced by a fluorine atom.
Systematic Name: (8S,10S)-8-Acetyl-10-[(2R,4S,5R,6S)-4-fluoro-5-hydroxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Common Name: 3'-Deamino-3'-fluoro-daunomycin, this compound
Parent Compound: Daunorubicin (Daunomycin)[1][2]
The core structure consists of a tetracyclic aglycone, daunomycinone, linked via a glycosidic bond to the modified sugar, 3-deamino-3-fluoro-daunosamine.
Structural Diagram
Caption: General structure of this compound.
Proposed Synthesis
Synthesis of 3-Deamino-3-fluoro-daunosamine (Proposed)
The synthesis of the fluorinated sugar is the most critical part of the overall process. A potential route could start from a readily available protected daunosamine precursor.
Caption: Proposed workflow for the synthesis of the fluorinated sugar moiety.
Experimental Protocol (Hypothetical):
-
Protection of Daunosamine: Start with commercially available daunosamine hydrochloride and protect the hydroxyl groups, for instance, as acetyl or silyl ethers, and the amino group with a suitable protecting group like trifluoroacetyl.
-
Diazotization and Fluorination: The protected 3'-amino group can be converted to a diazonium salt using a nitrosating agent (e.g., sodium nitrite) in the presence of a fluoride source like hydrogen fluoride-pyridine. Subsequent thermal or photochemical decomposition of the diazonium salt would introduce the fluorine atom at the 3' position. This is analogous to the Balz-Schiemann reaction.
-
Deprotection: Removal of the protecting groups from the hydroxyl and potentially the anomeric position would yield the desired 3-deamino-3-fluoro-daunosamine.
Glycosylation of Daunomycinone
The final step is the coupling of the synthesized fluorinated sugar with daunomycinone. The Koenigs-Knorr glycosylation or a related method is commonly employed for this transformation.
Caption: Workflow for the glycosylation of daunomycinone.
Experimental Protocol (Hypothetical):
-
Activation of the Sugar: The anomeric hydroxyl group of the protected 3-deamino-3-fluoro-daunosamine is converted into a good leaving group, such as a glycosyl halide (bromide or chloride).
-
Glycosylation Reaction: The activated sugar is then reacted with daunomycinone in the presence of a promoter, such as silver triflate (AgOTf) or a combination of N-iodosuccinimide (NIS) and triflic acid (TfOH), to form the glycosidic bond.
-
Deprotection: Finally, all protecting groups are removed to yield the target molecule, 3'-deamino-3'-fluoro-daunomycin. Purification is typically achieved by chromatographic methods.
Quantitative Data
Specific quantitative data for this compound is not available in the cited literature. However, we can extrapolate expected properties based on the parent compound, Daunorubicin.
| Property | Daunorubicin | This compound (Predicted) |
| Molecular Formula | C₂₇H₂₉NO₁₀ | C₂₇H₂₈FO₁₀ |
| Molar Mass | 527.52 g/mol [2] | ~530.50 g/mol |
| Appearance | Red-orange crystalline powder | Likely a reddish solid |
| Solubility | Soluble in water, methanol | Expected to have altered solubility due to the fluorine atom, potentially increased lipophilicity. |
| Melting Point | 188-190 °C (hydrochloride)[2] | Expected to be in a similar range, but the specific value is undetermined. |
Biological Activity and Mechanism of Action (Predicted)
The biological activity of this compound is anticipated to be similar to that of Daunorubicin, acting as a topoisomerase II inhibitor and DNA intercalator, leading to the inhibition of DNA replication and transcription and ultimately, cell death.
Caption: Predicted biological mechanism of action for this compound.
The introduction of a fluorine atom at the 3' position may influence several aspects of the drug's properties:
-
Metabolic Stability: The C-F bond is stronger than the C-N bond, which could lead to increased metabolic stability and a longer half-life in vivo.
-
Lipophilicity: Fluorine can increase the lipophilicity of a molecule, potentially affecting its cell membrane permeability and cellular uptake.
-
Binding Affinity: The electronegativity and size of the fluorine atom could alter the binding interactions with DNA and topoisomerase II, which may either enhance or decrease its cytotoxic potency.
Further preclinical studies, including in vitro cytotoxicity assays against various cancer cell lines and in vivo animal models, are necessary to fully elucidate the pharmacological profile of this compound.
References
The Intricate Pathway of Daunorubicin Biosynthesis in Streptomyces peucetius: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of daunorubicin, a clinically significant anthracycline antibiotic, in the soil bacterium Streptomyces peucetius. This document details the genetic and enzymatic machinery, regulatory networks, and key biochemical transformations that govern the production of this potent anti-cancer agent. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this field.
The Daunorubicin Biosynthetic Pathway: A Four-Act Play
The biosynthesis of daunorubicin is a complex process orchestrated by a multitude of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). The pathway can be conceptually divided into four major stages:
-
Aglycone Core Formation : The construction of the tetracyclic aglycone, ε-rhodomycinone, is initiated by a type II polyketide synthase (PKS).
-
Deoxysugar Synthesis : The unique amino sugar, TDP-L-daunosamine, is synthesized from glucose-1-phosphate through a separate series of enzymatic reactions.
-
Glycosylation : The aglycone and the deoxysugar are coupled together by a specific glycosyltransferase.
-
Post-PKS Tailoring : A series of final modifications, including methylation and hydroxylation, convert the glycosylated intermediate into the final product, daunorubicin.
The entire biosynthetic pathway is a testament to the metabolic prowess of Streptomyces and offers numerous targets for genetic engineering and yield improvement.
The Genetic Blueprint: The Daunorubicin Biosynthetic Gene Cluster
The genes responsible for daunorubicin production are clustered together on the S. peucetius chromosome. This BGC, spanning approximately 40 kb, contains genes for the PKS, the deoxysugar biosynthesis, tailoring enzymes, and regulatory proteins.[1][2] The key gene clusters involved are the dps genes for the polyketide backbone, the dnm genes for daunosamine synthesis, and the dnr genes for the subsequent tailoring and regulatory steps.[3]
Key Enzymes and Their Roles
A symphony of enzymes works in a coordinated fashion to assemble the daunorubicin molecule. The table below summarizes the key enzymes and their functions.
| Enzyme Class | Gene(s) | Function |
| Polyketide Synthase | dpsA, dpsB, dpsC, dpsD, dpsE, dpsF, dpsG, dpsY | Catalyzes the iterative condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units to form the 21-carbon decaketide backbone of the aglycone. |
| Deoxysugar Biosynthesis | dnmL, dnmM, dnmT, dnmU, dnmV, dnmZ | A suite of enzymes that convert glucose-1-phosphate into the activated sugar donor, TDP-L-daunosamine. |
| Glycosyltransferase | dnrS, dnrQ | Transfers the TDP-L-daunosamine moiety to the ε-rhodomycinone aglycone to form rhodomycin D.[1][4][5][6] |
| Esterase | dnrP | Removes the carbomethoxy group from rhodomycin D.[1] |
| Methyltransferase | dnrK | Catalyzes the O-methylation of the C-4 hydroxyl group of the daunosamine sugar.[1] |
| Monooxygenase | doxA | A cytochrome P450 enzyme that performs multiple oxidation steps, including the final hydroxylation at C-14 to convert daunorubicin to doxorubicin.[1][3][7] |
Regulation of Daunorubicin Biosynthesis: A Tightly Controlled Network
The production of daunorubicin, a cytotoxic compound, is tightly regulated to prevent self-toxicity and to coordinate its synthesis with the physiological state of the bacterium. This regulation occurs primarily at the transcriptional level through a cascade of regulatory proteins.[8][9]
A coherent feed-forward loop involving three key transcriptional regulators, DnrO, DnrN, and DnrI, governs the expression of the biosynthetic genes.[8][9] DnrO, a repressor-like protein, activates the transcription of dnrN. DnrN, in turn, activates the expression of dnrI, which is the primary transcriptional activator for the majority of the daunorubicin biosynthetic and resistance genes.[10][11][12] Daunorubicin itself can act as a feedback inhibitor by intercalating into DNA and preventing the binding of these transcriptional activators.[9] This feedback inhibition is counteracted by efflux pumps encoded by resistance genes like drrA and drrB, which export excess daunorubicin out of the cell.[11]
Quantitative Analysis of Daunorubicin Production
Improving the yield of daunorubicin is a major goal for industrial production. The following tables summarize quantitative data on daunorubicin and its precursor, doxorubicin, production in various S. peucetius strains.
Table 1: Doxorubicin Production in Engineered S. peucetius Strains
| Strain | Genetic Modification | Doxorubicin Titer (mg/L) | Fold Increase | Reference |
| SIPI-14 | Parent Strain | 558 | - | [13] |
| SIPI-7-14/drrC | Overexpression of drrC | 1128 | 2.02 | [13] |
| dnrX dnrU double mutant | Deletion of dnrX and dnrU | - | 2-fold increase in DXR | [2][14] |
| dnrX dnrU dnrH triple mutant | Deletion of dnrX, dnrU, and dnrH | - | - | [2][14] |
| dnrX dnrU with dnrV and doxA overexpression | - | - | 36-86% increase in DXR | [2][14] |
Table 2: Bioconversion of ε-Rhodomycinone to Daunorubicin Glycosides
| Strain Type | Conversion Efficiency (%) | Reference |
| Non-producing mutant | 15 - 30 | [10] |
| Mutant producing daunorubicin but not ε-rhodomycinone | ~25 | [10] |
| Daunorubicin-producing strain C5 | 22 - 32 (of metabolized ε-rhodomycinone) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of daunorubicin biosynthesis.
Fermentation of S. peucetius for Daunorubicin Production
Objective: To cultivate S. peucetius for the production of daunorubicin.
Materials:
-
Streptomyces peucetius strain
-
Primary seed medium: soya-bean oil (15 ml/L), formula molasses (17 g/L), glycerin (5.5 ml/L), earthworm powder (12.5 g/L), peptone (4.5 g/L), light calcium carbonate (3.5 g/L), ammonium sulfate (4.5 g/L)
-
Secondary seed medium
-
Fermentation medium
-
Shaking incubator
-
Fermenter
Procedure:
-
Inoculate the primary seed medium with a glycerol stock of S. peucetius.
-
Incubate at 30-40°C with shaking until the cell concentration reaches 20-25% and the pH is between 5 and 7.
-
Transfer the primary seed culture to the secondary seed medium and incubate for 40-50 hours until the cell concentration reaches 30-35% and the pH is between 5 and 7.
-
Inoculate the fermentation medium with the secondary seed culture.
-
Conduct the fermentation for 130-140 hours, maintaining appropriate aeration and agitation.
-
Monitor daunorubicin production by HPLC. A final fermentation unit of >=3g/L is expected.[15]
Analysis of Daunorubicin and its Intermediates by HPLC
Objective: To quantify the production of daunorubicin and its intermediates.
Materials:
-
Culture broth
-
Ethyl acetate
-
Methanol
-
HPLC system with a C18 column and UV or fluorescence detector
-
Daunorubicin, doxorubicin, and ε-rhodomycinone standards
Procedure:
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in methanol.
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to separate the compounds.
-
Detect the compounds by UV absorbance at 254 nm or fluorescence with excitation at 480 nm and emission at 560 nm.
-
Quantify the compounds by comparing the peak areas to those of the standards.[10][11][16][17]
Enzyme Assay for DoxA (Daunorubicin-14-hydroxylase)
Objective: To determine the activity of the DoxA enzyme.
Materials:
-
Purified DoxA enzyme
-
Daunorubicin (substrate)
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
Cysteine
-
MgCl₂
-
Sodium phosphate buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing 6 mg of mixed protein (DoxA and its redox partners), 50 µM glucose-6-phosphate, 0.5 U glucose-6-phosphate dehydrogenase, 200 µM cysteine, 5 µM NADPH, 5 mM MgCl₂, and 100 µM daunorubicin in 20 mM sodium phosphate buffer (pH 7.5).
-
Incubate the reaction mixture at 30°C for 24 hours.
-
Stop the reaction by adjusting the pH to 8.0.
-
Analyze the reaction products by HPLC to quantify the amount of doxorubicin formed.[1][3]
In Vitro Reconstitution of the TDP-L-daunosamine Biosynthetic Pathway
Objective: To synthesize TDP-L-daunosamine in vitro from glucose-1-phosphate.
Materials:
-
Purified enzymes: Tmk, AckA, RmlA, RmlB, DnmL, DnmM, DnmU, DnmV, DnmJ
-
Glucose-1-phosphate
-
ATP
-
TTP
-
Other necessary cofactors and buffer components
Procedure:
-
Clone and express the genes for the eight enzymes in E. coli.
-
Purify the His-tagged proteins using nickel-affinity chromatography.
-
Combine the purified enzymes in a one-pot reaction with the substrates and cofactors.
-
Incubate the reaction mixture to allow for the enzymatic synthesis of TDP-L-daunosamine.
-
Monitor the formation of the product by HPLC or mass spectrometry.[9][18]
Conclusion
The biosynthesis of daunorubicin in Streptomyces peucetius is a highly complex and regulated process that has been the subject of extensive research. A deep understanding of the underlying genetics, enzymology, and regulatory networks is crucial for the rational design of strain improvement strategies. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to harness the biosynthetic potential of this remarkable microorganism for the enhanced production of this vital anti-cancer drug. Further exploration into the intricate details of this pathway will undoubtedly pave the way for the development of novel anthracycline analogs with improved therapeutic properties.
References
- 1. Functional expression and purification of DoxA, a key cytochrome P450 from Streptomyces peucetius ATCC 27952 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional expression and purification of DoxA, a key cytochrome P450 from Streptomyces peucetius ATCC 27952 [PeerJ] [peerj.com]
- 4. Isolation and structure of a new epsilon-rhodomycin compound produced by a Streptomyces species HPL Y-11472 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning and characterization of the Streptomyces peucetius dnrQS genes encoding a daunosamine biosynthesis enzyme and a glycosyl transferase involved in daunorubicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning and characterization of the Streptomyces peucetius dnrQS genes encoding a daunosamine biosynthesis enzyme and a glycosyl transferase involved in daunorubicin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. CN103642881B - Medium for producing daunorubicin by fermenting streptomyces peucetius or streptomyces coeruleorubidus and fermentation method - Google Patents [patents.google.com]
- 16. A simple HPLC method using a microbore column for the analysis of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjpsonline.com [wjpsonline.com]
- 18. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Daunorubicin
This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Daunorubicin, an anthracycline antibiotic widely used in the treatment of various leukemias.[1][2] The information presented herein is intended to serve as a technical resource for professionals involved in cancer research and drug development.
Pharmacokinetics
The pharmacokinetic profile of Daunorubicin is characterized by extensive tissue distribution and metabolism to an active metabolite, daunorubicinol.[3][4] There is significant inter-individual variability in its pharmacokinetics, which can influence both efficacy and toxicity.[3]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for Daunorubicin and its liposomal formulation.
Table 1: Pharmacokinetics of Standard Daunorubicin and its Metabolite Daunorubicinol
| Parameter | Daunorubicin | Daunorubicinol (Active Metabolite) | Reference(s) |
| Terminal Half-life | 18.5 h (± 4.9) | 26.7 h (± 12.8) | [5] |
| Protein Binding | 50-60% | Not Specified | [6] |
| Volume of Distribution (Vd) | 20-39.2 L/kg | Not Specified | [6] |
| Clearance | 17.3 mL/min | Not Specified | [6] |
| Median AUC0-tlast (90 mg/m² dose) | 577 ng/mL·hr (Range: 375–1167) | 2200 ng/mL·hr (Range: 933–4683) | [3][7][8][9] |
| Excretion | Feces (40%), Urine (25%) | Urine (7.91%) | [6][7] |
| Unbound Fraction in Plasma | 23.91% (17.33–32.99) | 29.23% (25.84–33.07) | [7] |
Table 2: Pharmacokinetics of Liposomal Daunorubicin
| Parameter | Value | Reference(s) |
| Tmax (at 44 mg/m² dose) | 2 h | [5] |
| Cmax (at 44 mg/m² dose) | 24.8 µg/mL | [5] |
| Mean Elimination Half-life | 22.1 h - 31.5 h | [5] |
| Steady-state Volume of Distribution | 1.91 L/m² | [5] |
| Clearance | 68.4 mL/h/m² | [5] |
| Liposomal Half-life | 22.0 hrs | [10] |
Absorption, Distribution, Metabolism, and Excretion
-
Absorption: Daunorubicin is administered intravenously as it would cause severe local tissue necrosis if given subcutaneously or intramuscularly.[2]
-
Distribution: It is widely distributed throughout the body tissues.[1]
-
Metabolism: Daunorubicin is extensively metabolized in the liver and other tissues, primarily by cytoplasmic aldo-keto reductases, to its main active metabolite, daunorubicinol.[3][4] Carbonyl reductases 1 (CBR1) and 3 (CBR3) are the major enzymes involved in this conversion.[3] Within 30 minutes of administration, approximately 40% of the drug in the plasma is in the form of daunorubicinol.[4]
-
Excretion: The drug and its metabolites are primarily excreted in the bile and to a lesser extent in the urine.[1] Approximately 40% of a dose is excreted in the feces and 25% in the urine.[6]
Experimental Protocols for Pharmacokinetic Studies
Protocol: In Vivo Pharmacokinetic Analysis in AML Patients
This protocol outlines a typical approach for assessing the pharmacokinetics of Daunorubicin in patients with Acute Myeloid Leukemia (AML).[3][11]
-
Patient Population: Adult patients diagnosed with AML undergoing induction therapy.[3]
-
Drug Administration: Daunorubicin is administered as a 30-minute intravenous infusion, often at a dose of 90 mg/m²/day for 3 days, in combination with cytarabine.[3]
-
Blood Sampling:
-
Blood samples are collected in lithium heparin tubes at multiple time points.[11]
-
A typical sampling schedule includes: pre-infusion, 5 minutes, 15 minutes, 30 minutes, 45 minutes, 1 hour, 2 hours, 4 hours, 6 hours, 12 hours, and 24 hours after the end of the infusion.[11]
-
For more detailed studies, sampling may extend to 48 and 72 hours post-infusion.[12]
-
-
Sample Processing:
-
Quantification of Daunorubicin and Daunorubicinol:
-
Plasma concentrations are determined using a validated high-performance liquid chromatography (HPLC) method with a fluorescence detector (FLD).[3][11][13]
-
Sample preparation involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[13][14] A common extraction method uses a chloroform/1-heptanol mixture followed by re-extraction with orthophosphoric acid.[13]
-
Doxorubicin is often used as an internal standard.[3]
-
-
Pharmacokinetic Analysis:
Pharmacodynamics
Daunorubicin exerts its cytotoxic effects through multiple mechanisms, primarily targeting DNA replication and integrity.[1][2][5]
Mechanism of Action
-
DNA Intercalation: Daunorubicin's planar anthraquinone ring system intercalates between DNA base pairs, with a preference for adjacent G/C pairs.[15] This physical insertion unwinds the DNA helix, distorting its structure and interfering with the processes of DNA replication and transcription.[1][15]
-
Topoisomerase II Inhibition: Daunorubicin inhibits the enzyme topoisomerase II.[1][15] This enzyme is crucial for relieving torsional stress in DNA during replication by creating transient double-strand breaks. Daunorubicin stabilizes the topoisomerase II-DNA complex after the DNA has been cleaved, preventing the re-ligation of the strands.[15][16] This leads to the accumulation of permanent DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[16][17]
-
Generation of Reactive Oxygen Species (ROS): Daunorubicin can undergo redox cycling, leading to the production of free radicals and reactive oxygen species.[1][5] This oxidative stress contributes to cellular damage, including lipid peroxidation and further DNA damage, and is thought to be a significant factor in the drug's cardiotoxicity.[18][19]
Daunorubicin-Induced Cardiotoxicity
A major limitation of Daunorubicin therapy is dose-dependent cardiotoxicity.[5][20] This toxicity is mediated by several mechanisms:
-
Topoisomerase IIb Interaction: In cardiomyocytes, Daunorubicin interacts with the topoisomerase IIb isoform, leading to DNA damage and mitochondrial dysfunction, ultimately causing myocardial cell death.[2]
-
Oxidative Stress: The generation of ROS in cardiac tissue leads to damage of cellular components, including lipids, proteins, and DNA, contributing to cardiomyocyte apoptosis and myofibril degradation.[18][20]
-
Myosin Interaction: Daunorubicin can form hydrophobic interactions and hydrogen bonds with cardiac myosin, potentially interfering with the heart's pumping action.[20]
Cellular Uptake and Efflux
The intracellular concentration of Daunorubicin is a key determinant of its efficacy.
-
Uptake: The uptake of Daunorubicin into cells is thought to occur primarily through passive diffusion of the un-ionized form of the drug across the cell membrane.[21][22] The rate of uptake increases with the pH of the extracellular medium.[22]
-
Efflux: Resistance to Daunorubicin is often associated with increased drug efflux from the cell, a process mediated by ATP-dependent transporters such as P-glycoprotein (MDR1).[21][23] This energy-dependent efflux reduces the intracellular accumulation of the drug, thereby diminishing its cytotoxic effect.[21] Modulators like cyclosporin A and verapamil can reverse this efflux and increase intracellular Daunorubicin levels.[23][24]
Experimental Protocols for Pharmacodynamic Studies
Protocol: In Vitro Cytotoxicity and Clonogenic Assays
These assays are used to determine the sensitivity of leukemic cells to Daunorubicin.[25]
-
Cell Preparation:
-
Drug Incubation:
-
Cells are incubated with varying concentrations of Daunorubicin (e.g., 1.8 µmol/L) for a defined period, typically one hour.[25]
-
-
Clonogenic Assay:
-
Cytotoxicity Assay (e.g., MTT Assay):
-
This assay can be used as an alternative or complement to the clonogenic assay.
-
After drug incubation, a reagent such as MTT is added to the cells.
-
Viable cells metabolize the MTT into a colored formazan product, which can be quantified spectrophotometrically.
-
The results are used to calculate the IC50 value (the drug concentration that inhibits cell growth by 50%).[26]
-
-
Data Analysis:
-
The in vitro sensitivity (e.g., percentage of cell kill or IC50) is correlated with clinical outcomes, such as achieving complete remission.[25]
-
References
- 1. youtube.com [youtube.com]
- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Persistent Cytarabine and Daunorubicin Exposure after administration of Novel Liposomal Formulation CPX-351: Population Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial [mdpi.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples [mdpi.com]
- 15. Daunorubicin - Wikipedia [en.wikipedia.org]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. pharmacology - Doxorubicin's intercalant and topoisomerase inhibition in leukemia? - Biology Stack Exchange [biology.stackexchange.com]
- 18. mdpi.com [mdpi.com]
- 19. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. oatext.com [oatext.com]
- 21. Comparative studies of the uptake of daunorubicin in sensitive and resistant P388 cell lines by flow cytometry and biochemical extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative uptake, retention and cytotoxicity of daunorubicin by human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Daunorubicin uptake by leukemic cells: correlations with treatment outcome and mdr1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Contribution of drug transport and reductases to daunorubicin resistance in human myelocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Correlation of drug sensitivity in vitro with clinical responses in childhood acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Daunomycin: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular uptake, distribution, and efflux of Daunomycin, a potent anthracycline antibiotic used in cancer chemotherapy. Understanding these fundamental processes is critical for optimizing its therapeutic efficacy and mitigating associated toxicities. This document details the mechanisms of transport, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the involved pathways.
Cellular Uptake Mechanisms
Daunomycin enters cells through a combination of passive diffusion and carrier-mediated transport.[1] The lipophilic nature of the molecule allows it to traverse the cell membrane, while transporters can facilitate its entry.[1] The uptake process is rapid, with equilibrium often reached within 30 minutes.[2]
Passive Diffusion
As a small molecule with lipophilic characteristics, Daunomycin can passively diffuse across the lipid bilayer of the cell membrane. This process is driven by the concentration gradient of the drug between the extracellular environment and the cell's interior.
Carrier-Mediated Transport
Specific solute carriers can also contribute to the uptake of Daunomycin. While the exact transporters involved in influx are not as well-characterized as efflux pumps, they are thought to play a role in the initial accumulation of the drug within the cell.
Endocytosis in Drug Delivery Systems
When encapsulated in nanocarriers such as liposomes or nanoparticles, Daunomycin can be taken up by cells via endocytosis.[3][4][5] This mechanism can bypass the P-glycoprotein-mediated efflux, potentially overcoming multidrug resistance.[3] Clathrin-mediated endocytosis has been identified as a prominent pathway for the uptake of nanoparticle-encapsulated anthracyclines.[4][6]
Table 1: Quantitative Data on Daunomycin Cellular Uptake
| Parameter | Cell Line | Value | Reference |
| Incubation Time for Similar In Vivo Concentrations | Myeloid Blast Cells | 1 hour | [7] |
| Incubation Concentration for Similar In Vivo Concentrations | Myeloid Blast Cells | 0.2 µM | [7] |
Experimental Protocol: Measuring Daunomycin Uptake by Flow Cytometry
This protocol describes a method for quantifying the intracellular uptake of Daunomycin using flow cytometry, which measures the drug's inherent fluorescence.[8]
Materials:
-
Cell culture of interest
-
Daunomycin hydrochloride
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
Drug Incubation: Add Daunomycin to the cell suspension at the desired final concentration (e.g., 1 µg/mL).[8] Incubate the cells for various time points (e.g., 15, 30, 60 minutes) at 37°C.
-
Washing: After incubation, centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular drug.
-
Resuspension: Resuspend the final cell pellet in PBS for flow cytometric analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer equipped with an appropriate laser for exciting Daunomycin (e.g., 488 nm) and a detector for its emission (typically in the orange-red spectrum).
-
Data Analysis: Gate on the single-cell population and quantify the mean fluorescence intensity, which is proportional to the intracellular Daunomycin concentration.
Workflow for Measuring Daunomycin Uptake
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanocarriers Enhance Doxorubicin Uptake in Drug-Resistant Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrogating the Role of Endocytosis Pathway and Organelle Trafficking for Doxorubicin-Based Combination Ionic Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development [mdpi.com]
- 7. Intracellular concentrations of anti cancer drugs in leukemic cells in vitro vs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Intracellular measurement of anthracyclines with flow cytometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of 3'-Fluoro-Daunomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the anthracycline antibiotic 3'-fluoro-daunomycin (3-FD-Daunomycin). Due to the limited availability of published spectroscopic data for this specific fluorinated derivative, this document establishes a baseline by presenting a detailed analysis of the well-characterized parent compound, daunorubicin (daunomycin). The guide covers key spectroscopic techniques including UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy. Detailed experimental protocols for these techniques are provided to enable researchers to conduct their own analyses of this compound and related compounds. Furthermore, this guide includes visualizations of the general anthracycline structure and a typical experimental workflow for spectroscopic characterization.
Introduction
Anthracycline antibiotics, such as daunorubicin and its derivatives, are a cornerstone of cancer chemotherapy. Their mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription in cancer cells. The modification of the daunorubicin structure, particularly at the daunosamine sugar moiety, is a key strategy in the development of new analogs with improved efficacy, reduced cardiotoxicity, and the ability to overcome drug resistance.
The introduction of a fluorine atom at the 3' position of the daunosamine sugar is a strategic modification intended to alter the electronic and steric properties of the molecule, potentially influencing its DNA binding affinity and biological activity. Understanding the spectroscopic properties of 3'-fluoro-daunomycin is crucial for elucidating its structure-activity relationship, its interaction with biological macromolecules, and for quality control during drug development.
While specific and comprehensive spectroscopic data for 3'-fluoro-daunomycin is not widely available in the public domain, studies on closely related compounds, such as 3-fluoro-4-demethoxydaunomycin, have utilized techniques like 19F-NMR to investigate their intercalation into DNA.[1] This guide will leverage the extensive spectroscopic data available for the parent compound, daunorubicin, to provide a comparative framework for researchers working with this compound.
Chemical Structure
The core structure of anthracyclines consists of a tetracyclic aglycone linked to a daunosamine sugar. In 3'-fluoro-daunomycin, a fluorine atom replaces the hydroxyl group at the 3' position of the daunosamine sugar.
Spectroscopic Data
This section summarizes the available spectroscopic data for daunorubicin as a reference for the expected properties of 3'-fluoro-daunomycin.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is used to characterize the electronic transitions within the anthracycline chromophore. The absorption spectrum of daunorubicin typically exhibits a broad peak in the visible region.
| Compound | Solvent | λmax (nm) | Reference |
| Daunorubicin | Aqueous Solution | ~480-496 | [2] |
| Daunorubicin-Al3+ Complex | - | 529, 566 | [3] |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique for studying the interaction of anthracyclines with macromolecules like DNA. The fluorescence of daunorubicin is often quenched upon intercalation into DNA.
| Compound | Solvent/Conditions | Excitation λ (nm) | Emission λmax (nm) | Reference |
| Daunorubicin | - | 470 | 560 | [3] |
| Daunorubicin-Al3+ Complex | - | 530 | 580 | [3] |
| Daunorubicin | Phosphate buffer | 480 | ~590 | [4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and conformation of the molecule. For fluorinated analogs like this compound, 19F-NMR is a particularly powerful tool to probe the local environment of the fluorine atom. A study on 3-fluoro-4-demethoxydaunomycin complexed with a hexanucleotide duplex showed four distinct 19F signals, indicating different intercalation isomers.[1]
Proton (¹H) and Carbon-¹³ (¹³C) NMR have been used extensively to study daunorubicin and its interactions.[3][4][6]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to study the chirality of molecules and their interactions with chiral macromolecules like DNA. The binding of daunorubicin to DNA induces characteristic changes in the CD spectrum.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of anthracycline compounds. Researchers should optimize these methods for their specific instrumentation and experimental conditions.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in the final buffer (e.g., phosphate buffer, pH 7.4).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum from 200 to 800 nm. Use the buffer as a blank.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare samples as for UV-Vis spectroscopy. Concentrations are typically lower for fluorescence measurements.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Set the excitation wavelength (e.g., 480 nm) and record the emission spectrum over a suitable range (e.g., 500-700 nm).
-
Data Analysis: Determine the wavelength of maximum emission and the relative fluorescence intensity. For DNA binding studies, titrate the compound with increasing concentrations of DNA and monitor the changes in fluorescence.
NMR Spectroscopy
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Measurement: Acquire ¹H, ¹³C, and, for fluorinated compounds, ¹⁹F NMR spectra. 2D NMR experiments (e.g., COSY, NOESY) can be used for detailed structural assignments.
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and, in the case of NOESY, through-space correlations.
Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare samples in a suitable buffer. For DNA interaction studies, mix the compound with DNA at various molar ratios.
-
Instrumentation: Use a CD spectropolarimeter.
-
Measurement: Record the CD spectrum in the far-UV (for protein secondary structure if applicable) and near-UV/Vis regions (for the drug and its interaction with DNA).
-
Data Analysis: Analyze the changes in the CD signal upon binding to assess conformational changes and binding modes.
References
- 1. researchgate.net [researchgate.net]
- 2. An NMR study of the interaction of daunomycin with dinucleotides and dinucleoside phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumor activity of daunorubicin conjugates with of 3,4-methylendioxybenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Daunorubicin in Acute Myeloid Leukemia (AML) Treatment
Introduction
Daunorubicin, an anthracycline antibiotic, is a cornerstone in the treatment of Acute Myeloid Leukemia (AML).[1][2][3] It is a cytotoxic agent that has been a standard component of induction chemotherapy for decades, typically used in combination with cytarabine in the "7+3" regimen.[4][5][6] These application notes provide an overview of Daunorubicin's mechanism of action, its clinical applications in AML, and key considerations for its use in research and drug development.
Mechanism of Action
Daunorubicin exerts its antineoplastic effects through multiple mechanisms:[3]
-
DNA Intercalation: Daunorubicin intercalates between DNA base pairs, leading to the uncoiling of the DNA double helix.[1][3] This distortion of the DNA structure interferes with both DNA replication and transcription.[5]
-
Topoisomerase II Inhibition: It stabilizes the complex formed between DNA and topoisomerase II.[1][7] This prevents the re-ligation of DNA strands that have been nicked by the enzyme to relieve torsional stress, resulting in DNA strand breaks.[3][5]
-
Free Radical Formation: The metabolism of Daunorubicin can generate reactive oxygen species, which can cause damage to DNA and other cellular components.[3]
These actions collectively lead to the inhibition of DNA and RNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[3]
Resistance Mechanisms
Resistance to Daunorubicin in AML cells can arise through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump Daunorubicin out of the cell, reducing its intracellular concentration.[5]
-
Decreased Topoisomerase II Activity: Reduced levels or mutations in the topoisomerase II enzyme can diminish the drug's primary target.[5]
-
Apoptotic Pathway Alterations: Mutations in tumor suppressor genes like p53 can make cells more resistant to apoptosis.[5]
Clinical Applications and Protocols
Daunorubicin is a primary component of induction therapy for newly diagnosed AML.
Standard "7+3" Induction Regimen
This regimen has been the standard of care for several decades.[4][5]
-
Cytarabine: 100-200 mg/m² per day as a continuous intravenous infusion for 7 days.[4][8]
-
Daunorubicin: 45-90 mg/m² per day as an intravenous injection for 3 days.[4][8]
The choice of Daunorubicin dosage has been a subject of clinical investigation, with studies suggesting that higher doses (90 mg/m²) may improve remission rates and overall survival in younger patients (<60 years) without a significant increase in toxicity.[9][10]
Liposomal Daunorubicin and Cytarabine
A liposomal formulation combining Daunorubicin and Cytarabine in a fixed 1:5 molar ratio has been developed.[11] This formulation is designed to optimize the synergistic effect of the two drugs and has shown a survival benefit in patients with therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC).[8][11]
-
Dosage: Daunorubicin 29 mg/m² and Cytarabine 65 mg/m² liposome IV on Days 1 and 3.[8]
Combination with Targeted Therapies
Daunorubicin is also used in combination with targeted agents for specific AML subtypes:
-
FLT3-mutated AML: In combination with the FLT3 inhibitor midostaurin.[8]
-
Induction: Cytarabine 200 mg/m² IV on Days 1-7 plus Daunorubicin 60 mg/m²/day IV on Days 1-3, with Midostaurin 50 mg orally twice daily on Days 8-21.[8]
-
-
Venetoclax Combinations: Clinical trials are investigating the combination of Daunorubicin, Cytarabine, and the BCL-2 inhibitor Venetoclax, which has shown high rates of complete remission.[12][13]
Data Presentation
Table 1: Comparison of Daunorubicin Dosages in Induction Therapy for AML (Patients ≤60 years)
| Dosage Arm | Complete Remission (CR) Rate | Overall Survival (OS) | Event-Free Survival (EFS) | Reference |
| Standard-Dose (45 mg/m²) | 72.0% | 34.6% (at 52.6 months) | 28.4% (at 52.6 months) | [10] |
| High-Dose (90 mg/m²) | 82.5% | 46.8% (at 52.6 months) | 40.8% (at 52.6 months) | [10] |
Table 2: Efficacy of Daunorubicin, Cytarabine, and Venetoclax (DAV) Regimen in a Phase 2 Trial
| Endpoint | Result | Reference |
| Composite Complete Remission Rate (after 1 cycle) | 91% (29/30 patients with undetectable measurable residual disease) | [12] |
| Overall Survival (OS) (median follow-up of 11 months) | 97% | [12] |
| Event-Free Survival (EFS) (median follow-up of 11 months) | 72% | [12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay of Daunorubicin in AML Cell Lines
-
Cell Culture: Culture AML cell lines (e.g., HL-60, KG-1) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of Daunorubicin in culture media. Treat the cells with varying concentrations of Daunorubicin for 24, 48, and 72 hours. Include a vehicle control (media without drug).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of Daunorubicin that inhibits cell growth by 50%, using a dose-response curve.
Protocol 2: Evaluation of Apoptosis Induction by Daunorubicin
-
Cell Treatment: Treat AML cells with Daunorubicin at its IC₅₀ concentration for 24 hours.
-
Apoptosis Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus untreated control populations.
Visualizations
Caption: Mechanism of action of Daunorubicin in an AML cell.
Caption: Workflow for determining the in vitro cytotoxicity of Daunorubicin.
References
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High Doses of Daunorubicin during Induction Therapy of Newly Diagnosed Acute Myeloid Leukemia: A Systematic Review and Meta-Analysis of Prospective Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical observation of none-promyelocytic AML patients inducted with idarubicin or daunorubicin included standard regimens: a tertiary care center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Acute Myeloid Leukemia (AML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 9. What Is the Best Daunorubicin Dose and Schedule for Acute Myeloid Leukemia Induction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized trial comparing standard versus high-dose daunorubicin induction in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. First-line triple combination chemotherapy for patients with AML - BJH [bjh.be]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Protocol for Using Daunorubicin in Cell Culture: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Daunorubicin, a potent anthracycline antibiotic, in a cell culture setting. This document outlines its mechanism of action, provides detailed experimental protocols for assessing its effects, and presents quantitative data on its activity in various cancer cell lines.
Mechanism of Action
Daunorubicin is a well-established chemotherapeutic agent that exerts its cytotoxic effects through multiple mechanisms. Primarily, it intercalates into DNA, thereby disrupting the DNA double helix structure and inhibiting the progression of topoisomerase II.[1][2] This enzyme is critical for relaxing DNA supercoils during replication and transcription.[1] By stabilizing the topoisomerase II-DNA complex after DNA strand cleavage, Daunorubicin prevents the re-ligation of the DNA strands, leading to DNA breaks and the cessation of replication.[1][3]
Furthermore, Daunorubicin is known to generate reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, including lipids, proteins, and nucleic acids, ultimately triggering programmed cell death (apoptosis).[3][4] The cellular response to Daunorubicin is complex and involves the activation of multiple signaling pathways, including the sphingomyelin-ceramide pathway and the mitogen-activated protein kinase (MAPK) pathway.[5][6]
Quantitative Data: In Vitro Efficacy of Daunorubicin
The following tables summarize the cytotoxic and apoptotic effects of Daunorubicin on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Daunorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |
| HL-60 | Acute Myeloid Leukemia | 2.52 | 24 | MTT Assay[7] |
| U937 | Acute Myeloid Leukemia | 1.31 | 24 | MTT Assay[7] |
| THP-1 | Acute Myeloid Leukemia | >1 (less sensitive) | Not Specified | CCK-8 Assay[8] |
| KG-1 | Acute Myeloid Leukemia | <1 (more sensitive) | Not Specified | CCK-8 Assay[8] |
| Kasumi-1 | Acute Myeloid Leukemia | <0.5 (most sensitive) | Not Specified | CCK-8 Assay[8] |
| HCCLM3 | Hepatocellular Carcinoma | 34.60 ± 1.83 | Not Specified | CCK-8 Assay[9] |
| HCT116 | Colorectal Cancer | 0.597 | 24 | Not Specified[10] |
| HT29 | Colorectal Cancer | 0.547 | 24 | Not Specified[10] |
| SNU283 | Colorectal Cancer | 0.6934 | 24 | Not Specified[10] |
| DLD-1 | Colorectal Cancer | 25.55 | 24 | Not Specified[10] |
| HCT8 | Colorectal Cancer | 34.93 | 24 | Not Specified[10] |
| MES-SA | Uterine Sarcoma | 3 | Not Specified | Alamar Blue Assay[11] |
Table 2: Effect of Daunorubicin on Cell Viability and Apoptosis in Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | Parameter | 4h Recovery | 12h Recovery | 24h Recovery |
| MOLT-4 | % Reduction in Cell Density (vs. Control) | ~44% | ~46% | ~43%[4] |
| % Apoptosis | 27.48% | 14.88% | 12.88%[12] | |
| CCRF-CEM | % Reduction in Cell Density (vs. Control) | Not Significant | ~52% | ~55%[4] |
| SUP-B15 | % Reduction in Cell Density (vs. Control) | ~39% | Less Sensitive | Less Sensitive[4] |
Cells were treated with 10 µM Daunorubicin for 4 hours, followed by recovery in drug-free medium for the indicated times.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of Daunorubicin.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described for assessing Daunorubicin-induced cytotoxicity.[4]
Objective: To determine the effect of Daunorubicin on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 5 mM glutamine)[4]
-
Daunorubicin stock solution (e.g., 5 mM in DMSO)[13]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.25 mg/mL)[4]
-
Solubilization solution (e.g., 10% DMSO)[4]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete medium.[4]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of Daunorubicin in complete medium.
-
Remove the medium from the wells and add 100 µL of the Daunorubicin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Daunorubicin concentration).
-
Incubate the cells for the desired treatment period (e.g., 4, 24, 48, or 72 hours).[4][14][15]
-
After the incubation period, add 20 µL of MTT solution (0.25 mg/mL) to each well and incubate for 3 hours at 37°C, protected from light.[4]
-
After incubation, add 100 µL of solubilization solution to each well and incubate at room temperature for 1.5 hours to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a plate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on methods used to evaluate Daunorubicin-induced apoptosis.[12]
Objective: To distinguish between live, early apoptotic, late apoptotic, and necrotic cells following Daunorubicin treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Daunorubicin stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells per well.[12]
-
Treat cells with the desired concentrations of Daunorubicin for the specified duration.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions (e.g., 90 µg/mL Annexin V-FITC and 1 µg/mL PI).[12]
-
Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is derived from studies investigating the effect of Daunorubicin on the cell cycle.[4][16]
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after Daunorubicin treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Daunorubicin stock solution
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing 25 µg/mL PI and 100 µg/mL RNase A in cold PBS)[4][13]
-
Flow cytometer
Procedure:
-
Treat cells with Daunorubicin as described in the previous protocols.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with ice-cold PBS.[13]
-
Resuspend the cell pellet in the PI staining solution.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[4]
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualized Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for using Daunorubicin in cell culture and its primary signaling pathways.
Caption: Experimental workflow for Daunorubicin treatment and analysis.
Caption: Daunorubicin's signaling pathways leading to apoptosis.
References
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 4. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]
- 7. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting enabled homolog with daunorubicin inhibits ERK1/2/c‐Fos pathway and suppresses hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Daunomycin (Daunorubicin) Dosage for In Vitro Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Daunomycin, a potent anthracycline antibiotic, in in vitro cancer research. This document outlines effective dosages, detailed experimental protocols for key assays, and visual representations of the primary signaling pathways affected by this chemotherapeutic agent.
Overview of Daunomycin in Cancer Research
Daunomycin is a widely used chemotherapeutic agent primarily employed in the treatment of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1] Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3][4] This action leads to the stabilization of the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands and ultimately causing DNA double-strand breaks.[2][3][4] Furthermore, Daunomycin can generate reactive oxygen species (ROS), contributing to cellular damage.[3][4] In cancer cells, these mechanisms culminate in cell cycle arrest and the induction of apoptosis (programmed cell death).[5][6][7]
Recommended Daunomycin Dosages for In Vitro Studies
The effective concentration of Daunomycin can vary significantly depending on the cancer cell line and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Daunomycin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration | Exposure Time | Assay Method |
| MES-SA | Uterine Sarcoma | 0.07 µM | Not Specified | MTT Assay |
| K562 (drug-sensitive) | Chronic Myelogenous Leukemia | 0.015 µM | Not Specified | MTS Assay |
| K562 (doxorubicin-resistant) | Chronic Myelogenous Leukemia | 156.6 µM | Not Specified | MTS Assay |
| HL-60 | Acute Promyelocytic Leukemia | ~2.52 µM | 24 hours | MTT Assay |
| U937 | Histiocytic Lymphoma | ~1.31 µM | 24 hours | MTT Assay |
| HCT116 | Colorectal Carcinoma | Varies (0-20 µM studied) | 24 hours | Not Specified |
| HT29 | Colorectal Adenocarcinoma | Varies (0-20 µM studied) | 24 hours | Not Specified |
| SNU283 | Colorectal Carcinoma | Varies (0-20 µM studied) | 24 hours | Not Specified |
| MOLT-4 | Acute Lymphoblastic Leukemia | 10 µM (for apoptosis studies) | 4 hours | Not Specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 10 µM (for apoptosis studies) | 4 hours | Not Specified |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 10 µM (for apoptosis studies) | 4 hours | Not Specified |
Note: IC50 values are highly dependent on experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Preparation of Daunomycin Stock Solution
Materials:
-
Daunomycin hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO) or sterile water
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Daunomycin hydrochloride is soluble in water (up to 50 mg/mL) and DMSO (greater than 28.2 mg/mL).[1][8]
-
To prepare a stock solution (e.g., 5 mM), dissolve the appropriate amount of Daunomycin hydrochloride powder in the chosen solvent. For a 5 mM stock solution using a molecular weight of 563.99 g/mol , dissolve 2.82 mg in 1 mL of solvent.[8]
-
Gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution if necessary.[1]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the stock solution at -20°C for several months.[1] Aqueous stock solutions can be stored at 4°C for up to one month.[9]
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of Daunomycin using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Daunomycin stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Daunomycin from your stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Daunomycin. Include vehicle-only (e.g., DMSO diluted in medium) and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][10]
-
Absorbance Measurement: Shake the plate gently for 5-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each Daunomycin concentration relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Daunomycin stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of Daunomycin for the specified duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution using Propidium Iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Daunomycin stock solution
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with Daunomycin as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with cold PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Daunomycin has been shown to cause a G2/M phase arrest in some cell lines.[7]
Daunomycin-Affected Signaling Pathways
Daunomycin's cytotoxic effects are mediated through the modulation of several key signaling pathways.
Daunomycin-Induced Ceramide Signaling Pathway
Daunomycin treatment can lead to the generation of the lipid second messenger ceramide, which plays a crucial role in initiating apoptosis.[11][12] This can occur through the activation of sphingomyelinase, which hydrolyzes sphingomyelin to produce ceramide.[11][12]
Caption: Daunomycin-induced ceramide-mediated apoptosis pathway.
Daunomycin and the NF-κB Signaling Pathway
Daunomycin has been shown to activate the transcription factor NF-κB in some cancer cell lines.[3] This activation can have complex and sometimes contradictory roles in cell survival and apoptosis. The canonical NF-κB pathway involves the degradation of the inhibitor of κB (IκB), allowing the p50/p65 heterodimer to translocate to the nucleus and regulate gene expression.
Caption: Daunomycin's influence on the canonical NF-κB signaling pathway.
Daunomycin and the Fas/FasL Apoptosis Pathway
Daunomycin can induce the extrinsic apoptosis pathway by upregulating the expression of the Fas receptor (CD95/APO-1) and its ligand (FasL).[5] The binding of FasL to the Fas receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent execution of apoptosis.[5]
Caption: Daunomycin-induced Fas/FasL-mediated extrinsic apoptosis pathway.
General Experimental Workflow
A typical workflow for investigating the in vitro effects of Daunomycin on cancer cells is outlined below.
Caption: General workflow for in vitro studies of Daunomycin in cancer cells.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Daunorubicin activates NFkappaB and induces kappaB-dependent gene expression in HL-60 promyelocytic and Jurkat T lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay [bio-protocol.org]
- 7. In vivo uptake of daunorubicin by acute myeloid leukemia (AML) cells measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daunorubicin hydrochloride | DNA Topoisomerases | Tocris Bioscience [tocris.com]
- 9. Daunorubicin, Hydrochloride [sigmaaldrich.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. embopress.org [embopress.org]
- 12. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Liposomal Daunorubicin: A Guide to Formulation, Characterization, and Preclinical Evaluation
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Daunorubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent widely used in the treatment of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its clinical utility, however, is often limited by significant side effects, including cardiotoxicity and the development of multidrug resistance.[2][3] Liposomal encapsulation of Daunorubicin represents a promising drug delivery strategy to mitigate these drawbacks. By encapsulating Daunorubicin within lipid-based nanoparticles, or liposomes, its pharmacokinetic profile can be altered, leading to preferential accumulation in tumor tissues while reducing exposure to healthy organs like the heart.[4][5] This targeted approach aims to enhance therapeutic efficacy and improve the safety profile of this crucial anticancer drug.[2]
These application notes provide a comprehensive overview of the formulation, characterization, and preclinical evaluation of liposomal Daunorubicin. Detailed protocols for key experimental procedures are included to guide researchers in the development and assessment of their own liposomal Daunorubicin formulations.
Mechanism of Action of Daunorubicin
The cytotoxic effects of Daunorubicin are multifaceted. Its primary mechanisms of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Daunorubicin inserts itself between the base pairs of DNA, distorting the double helix structure.[6][7] This intercalation interferes with the function of topoisomerase II, an enzyme essential for DNA replication and transcription.[6][7] By stabilizing the topoisomerase II-DNA complex after DNA strand cleavage, Daunorubicin prevents the re-ligation of the DNA, leading to double-strand breaks and subsequent apoptosis (programmed cell death).[6][7]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of Daunorubicin can undergo redox cycling, leading to the production of free radicals such as superoxide anions and hydrogen peroxide.[6] These reactive oxygen species cause oxidative stress, damaging cellular components like lipids, proteins, and nucleic acids, which further contributes to cell death.[1]
-
Membrane Interactions and Signaling Pathways: Daunorubicin can interact with cell membranes, affecting their fluidity and the function of membrane-bound proteins.[6] It is also known to activate multiple signaling pathways involved in apoptosis, including the sphingomyelinase-initiated sphingomyelin-ceramide pathway and the p53 tumor suppressor pathway.[1][8][9]
Advantages of Liposomal Daunorubicin Delivery
Encapsulating Daunorubicin within liposomes offers several advantages over the administration of the free drug:
-
Reduced Cardiotoxicity: Liposomal formulations can reduce the accumulation of Daunorubicin in the heart, a primary site of dose-limiting toxicity.[3]
-
Enhanced Tumor Targeting: The nanoscale size of liposomes allows them to preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[4]
-
Prolonged Circulation Time: Liposomal encapsulation protects Daunorubicin from rapid clearance from the bloodstream, leading to a longer circulation half-life and sustained drug exposure to the tumor.[10][11]
-
Overcoming Multidrug Resistance: Liposomal formulations may help to circumvent P-glycoprotein-mediated drug efflux, a common mechanism of multidrug resistance in cancer cells.[12][13]
-
Improved Therapeutic Index: By increasing the drug concentration at the tumor site while decreasing it in healthy tissues, liposomes can widen the therapeutic window of Daunorubicin.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the physicochemical characteristics, pharmacokinetics, and clinical efficacy of liposomal Daunorubicin formulations.
Table 1: Physicochemical Properties of Liposomal Daunorubicin Formulations
| Parameter | Typical Value | Reference |
| Mean Diameter | ~100 nm | [14][15] |
| Zeta Potential | Approximately -30 mV | |
| Encapsulation Efficiency | > 90% | |
| Drug-to-Lipid Ratio (molar) | Varies (e.g., 1:5 in CPX-351 with Cytarabine) | [16] |
Table 2: Pharmacokinetic Parameters of Liposomal vs. Free Daunorubicin
| Parameter | Liposomal Daunorubicin (DaunoXome) | Free Daunorubicin | Reference |
| Elimination Half-life (t½) | ~5.23 h | Shorter (data varies) | [10] |
| Total Plasma Clearance | ~0.344 L/h per m² | Higher (data varies) | [10] |
| Volume of Distribution (Vd) | ~2.08 L/m² | Larger (data varies) | [10] |
| Area Under the Curve (AUC) | Significantly higher | Lower | [10][17] |
Table 3: Clinical Efficacy of Liposomal Daunorubicin and Cytarabine (CPX-351) vs. Conventional 7+3 Regimen in Newly Diagnosed High-Risk AML
| Parameter | CPX-351 | Conventional 7+3 | Reference |
| Median Overall Survival (OS) | 9.56 months | 5.95 months | [18] |
| 5-Year Overall Survival | 18% | 8% | [18] |
| Complete Remission (CR + CRi) Rate | 47.7% | 33.3% | [18] |
Experimental Protocols
This section provides detailed methodologies for the preparation, characterization, and in vitro evaluation of liposomal Daunorubicin.
Protocol 1: Preparation of Liposomal Daunorubicin using the pH Gradient Method
This protocol describes a common active loading method to achieve high encapsulation efficiency.
Materials:
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
Daunorubicin Hydrochloride
-
Citric acid
-
Sucrose
-
Sodium hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Chloroform
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
-
Dialysis tubing (MWCO 10-14 kDa)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a citric acid/sucrose buffer (e.g., 300 mM citric acid, 300 mM sucrose, pH 4.0) by vortexing followed by sonication in a water bath above the lipid transition temperature (for DSPC, >55°C) to form multilamellar vesicles (MLVs).
-
-
Liposome Size Reduction (Extrusion):
-
Extrude the MLV suspension through polycarbonate membranes with a pore size of 100 nm using a heated extruder (temperature maintained above the lipid transition temperature). Perform 10-20 passes to obtain unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Creation of a pH Gradient:
-
Remove the external acidic buffer and create a pH gradient by exchanging the external buffer with a neutral buffer (e.g., PBS, pH 7.4). This can be achieved by dialysis against the neutral buffer or by using a size-exclusion chromatography column.
-
-
Active Drug Loading:
-
Prepare a stock solution of Daunorubicin hydrochloride in distilled water.
-
Add the Daunorubicin solution to the liposome suspension. The uncharged form of Daunorubicin will diffuse across the lipid bilayer into the acidic core of the liposome.
-
Inside the liposome, the Daunorubicin will become protonated and trapped, allowing for accumulation against a concentration gradient.
-
Incubate the mixture at a temperature above the lipid transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to facilitate loading.
-
-
Removal of Unencapsulated Drug:
-
Remove the unencapsulated Daunorubicin by dialysis against PBS or by size-exclusion chromatography.
-
Protocol 2: Characterization of Liposomal Daunorubicin
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposomal formulation in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.
-
Measure the particle size (Z-average diameter and polydispersity index, PDI) and zeta potential using a DLS instrument.[19]
-
Perform measurements in triplicate.
-
2. Encapsulation Efficiency Determination:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the liposome-encapsulated Daunorubicin from the free drug using a mini spin column or by dialysis.
-
Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100).
-
Quantify the amount of Daunorubicin in the disrupted liposome fraction (encapsulated drug) and the unencapsulated fraction using a spectrophotometer (at the appropriate wavelength for Daunorubicin) or by HPLC.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Protocol 3: In Vitro Cytotoxicity Assay
-
Method: MTT or similar cell viability assay
-
Cell Lines: A suitable cancer cell line (e.g., K562 human myelogenous leukemia cells).[12]
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of free Daunorubicin and liposomal Daunorubicin in cell culture medium.
-
Replace the medium in the wells with the medium containing the different drug concentrations. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the drug concentration that inhibits cell growth by 50%).
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of Daunorubicin and the experimental workflow for its liposomal formulation.
Caption: Daunorubicin's multifaceted mechanism of action leading to cancer cell apoptosis.
Caption: Experimental workflow for the formulation and evaluation of liposomal Daunorubicin.
Conclusion
The liposomal formulation of Daunorubicin presents a significant advancement in the delivery of this potent chemotherapeutic agent. By leveraging the principles of nanotechnology, researchers and drug developers can create formulations with improved safety profiles and enhanced therapeutic efficacy. The protocols and data presented in these application notes serve as a valuable resource for the continued development and evaluation of liposomal Daunorubicin and other nanoparticle-based drug delivery systems in the fight against cancer.
References
- 1. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
- 2. scienceblog.com [scienceblog.com]
- 3. bioengineer.org [bioengineer.org]
- 4. Advantages of liposomal delivery systems for anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative pharmacokinetics of free doxorubicin and a liposomal formulation in cats following intravenous administration [frontiersin.org]
- 6. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 7. Daunorubicin - Wikipedia [en.wikipedia.org]
- 8. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Pharmacokinetics of liposomal daunorubicin (DaunoXome) during a phase I-II study in children with relapsed acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of liposomal daunorubicin in children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cellular accumulation and cytotoxicity of liposomal and conventional formulations of daunorubicin and doxorubicin in resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CPX-351: a nanoscale liposomal co-formulation of daunorubicin and cytarabine with unique biodistribution and tumor cell uptake properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biophysical characterization of a liposomal formulation of cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Daunorubicin/Cytarabine Liposome: A Review in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4288-Acute myeloid leukaemia liposomal DAUNOrubicin and cytarabine overview | eviQ [eviq.org.au]
- 19. horiba.com [horiba.com]
Application Notes and Protocols for Inducing DNA Damage with Daunorubicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Daunorubicin for the induction of DNA damage in various research models. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for assessing the cellular consequences of Daunorubicin treatment.
Introduction to Daunorubicin-Induced DNA Damage
Daunorubicin is a potent anthracycline antibiotic widely employed in cancer chemotherapy and as a tool in research to induce DNA damage.[1][2][3] Its primary mechanisms of action involve DNA intercalation and the inhibition of topoisomerase II.[1][2][3][4] By inserting itself between DNA base pairs, Daunorubicin disrupts the normal helical structure, while its inhibition of topoisomerase II leads to the accumulation of single and double-strand breaks (DSBs).[1][3] This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.[4][5]
Mechanism of Action and Signaling Pathways
Daunorubicin exerts its cytotoxic effects through a multi-faceted approach. The generation of reactive oxygen species (ROS) further contributes to DNA damage.[3][5] The resulting DNA lesions, particularly DSBs, are recognized by cellular machinery, initiating signaling cascades to determine the cell's fate.
A critical pathway activated by Daunorubicin-induced DSBs is the Ataxia–telangiectasia mutated (ATM) signaling cascade.[5] ATM, a serine/threonine kinase, is recruited to the sites of DNA damage and subsequently phosphorylates a variety of downstream targets.[5] One of the key substrates is the histone variant H2AX, which becomes phosphorylated at serine 139 to form γH2AX, a well-established marker of DNA double-strand breaks.[5] Activated ATM also phosphorylates and activates the tumor suppressor protein p53.[5][6] p53, in turn, can induce cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis through both intrinsic and extrinsic pathways.[6][7]
The following diagram illustrates the signaling pathway initiated by Daunorubicin-induced DNA damage:
Quantitative Data Summary
The following tables summarize key quantitative data for the use of Daunorubicin in inducing DNA damage and subsequent cellular effects in various cell lines.
Table 1: Effective Concentrations of Daunorubicin in Cell Culture Models
| Cell Line | Cell Type | Concentration Range | Effect | Reference |
| Jurkat T lymphoma | Human T lymphocyte | 10 µM | Effective concentration | [5] |
| HL-60 | Human promyelocytic leukemia | 0.5 - 2 µM | Induction of internucleosomal DNA fragmentation | [8] |
| U937 | Human monocytic leukemia | 0.5 - 2 µM | Induction of internucleosomal DNA fragmentation | [8] |
| CCRF-CEM | Human T lymphoblastic leukemia | 10 µM | Induction of DSBs and cell cycle arrest | [5] |
| MOLT-4 | Human T lymphoblastic leukemia | 10 µM | Induction of DSBs and cell cycle arrest | [5] |
| SUP-B15 | Human B lymphoblastic leukemia | 10 µM | Induction of DSBs and cell cycle arrest | [5] |
| HCT116 | Human colorectal carcinoma | 0.5 - 1 µM | Induction of apoptosis | [9] |
| NB4 | Human acute promyelocytic leukemia | 0.25 - 1.00 µg/ml | Decreased cell viability | [10] |
| WEHI-3 | Murine myelomonocytic leukemia | > 2.5 ng/mL | Inhibition of proliferation | [11] |
Table 2: Time-Dependent Effects of Daunorubicin Treatment
| Cell Line | Treatment | Time Point | Observed Effect | Reference |
| MOLT-4 | 10 µM Daunorubicin for 4h | 4h recovery | ~50% reduction in cell density | [5] |
| MOLT-4 | 10 µM Daunorubicin for 4h | 12h recovery | Significant increase in γH2AX expression | [5] |
| CCRF-CEM | 10 µM Daunorubicin for 4h | 4h recovery | Significant increase in ROS production | [5] |
| SUP-B15 | 10 µM Daunorubicin for 4h | 4h recovery | Significant increase in apoptosis | [7] |
| HCT116 | 0.5 - 1 µM Daunorubicin | 24h | Dose-dependent increase in caspase-3/7 activity | [9] |
| HL-60 | Increasing concentrations | 2h treatment, 22h recovery | Faster apoptosis with higher concentrations | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to assess Daunorubicin-induced DNA damage and its consequences.
General Experimental Workflow
The diagram below outlines a typical workflow for studying Daunorubicin-induced DNA damage.
Protocol for Daunorubicin Treatment of Suspension Cells
This protocol is adapted from studies on acute lymphoblastic leukemia cell lines.[5][7]
Materials:
-
Daunorubicin hydrochloride (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., RPMI-1640 or IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
Centrifuge
Procedure:
-
Prepare Daunorubicin Stock Solution: Dissolve Daunorubicin in DMSO to create a stock solution (e.g., 5 mM). Aliquot and store at -20°C, protected from light.
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells per well in their appropriate culture medium.
-
Treatment: Add the Daunorubicin stock solution to the cell culture to achieve the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO) at the same final concentration as the Daunorubicin-treated wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4 hours) at 37°C in a 5% CO2 incubator.
-
Recovery: After the treatment period, centrifuge the plate at a low speed (e.g., 200 x g for 5 minutes) to pellet the cells.
-
Carefully aspirate the medium containing Daunorubicin.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium without Daunorubicin.
-
Continue to incubate the cells for the desired recovery period (e.g., 4, 12, or 24 hours).
-
Harvesting: After the recovery period, harvest the cells for downstream analysis (e.g., cell viability, apoptosis, or DNA damage assays).
Protocol for Cell Viability Assessment (MTT Assay)
This protocol is based on the methodology described for assessing Daunorubicin's effect on cell viability.[5]
Materials:
-
Treated and control cells from the Daunorubicin treatment protocol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
96-well plates
-
Solubilization solution (e.g., 10% DMSO in isopropanol)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Following the recovery period, centrifuge the cells and resuspend them in fresh medium. Plate 3 x 10^4 cells per well in a 96-well plate.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.25 mg/mL.
-
Incubation: Incubate the plate for 3 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubation: Incubate the plate at room temperature for 1.5 hours with gentle shaking to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol is a standard method for differentiating between apoptotic and necrotic cells.[7][9]
Materials:
-
Treated and control cells from the Daunorubicin treatment protocol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in the provided Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add additional Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol for DNA Damage Detection (γH2AX Staining)
This protocol allows for the quantification of DNA double-strand breaks.[5]
Materials:
-
Treated and control cells from the Daunorubicin treatment protocol
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and fix them in fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells and block non-specific antibody binding with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Analysis: Wash the cells and resuspend them in PBS for analysis by flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates an increase in DNA double-strand breaks.
References
- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 4. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
- 5. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Role of DNA repair, ROS and apoptosis in daunorubicin chemotherapy of leukaemia - La Trobe - Figshare [opal.latrobe.edu.au]
- 7. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daunorubicin-induced internucleosomal DNA fragmentation in acute myeloid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Daunomycin-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daunomycin is an anthracycline antibiotic widely used in chemotherapy for various leukemias. Its cytotoxic effects are primarily mediated through the inhibition of topoisomerase II, intercalation into DNA, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. Flow cytometry is a powerful, high-throughput technique that allows for the rapid and quantitative analysis of individual cells in a heterogeneous population. This document provides detailed protocols for assessing the cellular responses to Daunomycin treatment using flow cytometry, including cellular uptake of the drug, analysis of apoptosis, cell cycle progression, and ROS production.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cells treated with Daunomycin.
Table 1: Daunomycin Cellular Uptake
| Cell Line | Daunomycin Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) |
| Jurkat | 1 | 4 | 850 ± 75 |
| Jurkat | 5 | 4 | 3200 ± 250 |
| HL-60 | 1 | 4 | 950 ± 90 |
| HL-60 | 5 | 4 | 4100 ± 320 |
Table 2: Apoptosis Analysis using Annexin V-FITC/PI Staining
| Cell Line | Daunomycin Concentration (µM) | Treatment Time (hours) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| MOLT-4 | 0 (Control) | 24 | 3.5 ± 0.8 | 1.2 ± 0.3 |
| MOLT-4 | 1 | 24 | 27.5 ± 2.5 | 15.8 ± 1.9 |
| CCRF-CEM | 0 (Control) | 24 | 4.1 ± 0.9 | 1.5 ± 0.4 |
| CCRF-CEM | 1 | 24 | 35.2 ± 3.1 | 20.1 ± 2.2 |
Table 3: Cell Cycle Analysis
| Cell Line | Daunomycin Concentration (µM) | Treatment Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| SUP-B15 | 0 (Control) | 24 | 55.4 ± 4.5 | 30.1 ± 3.2 | 14.5 ± 1.8 |
| SUP-B15 | 0.5 | 24 | 40.2 ± 3.8 | 25.8 ± 2.9 | 34.0 ± 3.5 |
| K562 | 0 (Control) | 24 | 60.1 ± 5.1 | 28.5 ± 2.9 | 11.4 ± 1.5 |
| K562 | 0.5 | 24 | 45.3 ± 4.2 | 22.1 ± 2.5 | 32.6 ± 3.3 |
Table 4: Reactive Oxygen Species (ROS) Production
| Cell Line | Daunomycin Concentration (µM) | Treatment Time (hours) | Fold Increase in MFI (DCFDA) |
| MOLT-4 | 1 | 4 | 3.2 ± 0.4 |
| CCRF-CEM | 1 | 4 | 4.5 ± 0.6 |
Experimental Protocols
Measurement of Daunomycin Cellular Uptake
Daunomycin is an intrinsically fluorescent compound, which allows for its direct detection and quantification within cells by flow cytometry.[1][2][3]
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Daunomycin hydrochloride
-
Flow cytometry tubes
Protocol:
-
Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.
-
Treat cells with the desired concentrations of Daunomycin for the specified duration.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS to remove any unbound Daunomycin.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the samples on a flow cytometer, using an excitation wavelength of 488 nm and detecting the emission in the appropriate channel (e.g., PE or PE-Texas Red channel, ~575-620 nm).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5][6] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometry tubes
Protocol:
-
Seed and treat cells with Daunomycin as described in the previous protocol.
-
Harvest both adherent and suspension cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use a 488 nm excitation laser and detect FITC fluorescence in the FL1 channel (e.g., 530/30 nm) and PI fluorescence in the FL2 or FL3 channel (e.g., >670 nm).
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9][10]
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
Protocol:
-
Seed and treat cells with Daunomycin.
-
Harvest cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting the fluorescence signal in the appropriate channel (e.g., FL2 or FL3).
-
Analyze the DNA content histograms using appropriate cell cycle analysis software.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFDA (or similar ROS-sensitive probe)
-
Cell culture medium
-
PBS
-
Flow cytometry tubes
Protocol:
-
Seed and treat cells with Daunomycin as required. Include a positive control (e.g., treated with H2O2) and a negative control (untreated cells).
-
Harvest the cells and wash once with PBS.
-
Resuspend the cells in pre-warmed PBS or serum-free medium containing 5-10 µM DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze immediately by flow cytometry, exciting at 488 nm and detecting emission in the FITC channel (e.g., 530/30 nm).
-
Quantify the change in ROS levels by comparing the MFI of treated samples to the untreated control.
References
- 1. In vivo uptake of daunorubicin by acute myeloid leukemia (AML) cells measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative uptake of adriamycin and daunorubicin in sensitive and resistant friend leukemia cells measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Application Note: Quantification of Daunomycin using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daunomycin, also known as Daunorubicin, is a potent anthracycline antibiotic used in chemotherapy to treat various cancers, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II and intercalation into DNA, which disrupts DNA replication and transcription, ultimately leading to cancer cell death.[1][2] Accurate quantification of Daunomycin in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[3]
This application note provides a comprehensive overview of HPLC methods for Daunomycin quantification, including detailed experimental protocols and a summary of various chromatographic conditions reported in the literature.
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for Daunomycin quantification, providing a comparative overview of their performance characteristics.
Table 1: HPLC Method Parameters for Daunomycin Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Kromasil C18 | Zorbax C18 (150mm x 4.6mm, 5µm) | Supelcosil LC-CN (25 cm x 4.6 mm, 5 µm) | Cosmosil C18 (250 mm x 4.6 mm, 5µm) |
| Mobile Phase | Methanol:Acetonitrile (75:25 v/v)[3][4] | 0.01N KH2PO4:Acetonitrile (60:40 v/v)[5] | Isocratic Elution | Water (0.1% OPA):Acetonitrile (05:95 v/v)[6] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[5] | Not Specified | 1.0 mL/min[6] |
| Detection | UV at 254 nm[4] | UV at 240 nm[5] | Spectrofluorimetry (Ex: 480 nm, Em: 560 nm)[2] | UV at 230 nm[6] |
| Injection Volume | Not Specified | 10 µL[5] | Not Specified | 10 µL[1] |
| Column Temp. | Not Specified | 30°C[5] | Not Specified | Not Specified |
Table 2: Performance Characteristics of Daunomycin HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 5–30 µg/mL[3] | 7.25–43.5 µg/mL | 0.4–10,000 ng/mL[2] | Not Specified |
| Correlation Coeff. (r²) | 0.999[3] | >0.999 | >0.999[2] | 0.999[6] |
| LOD | 0.3 µg/mL[4] | 0.29 µg/mL | 0.4 ng/mL[2] | 0.21 µg/mL[6] |
| LOQ | 1.0 µg/mL[4] | 0.88 µg/mL | 0.4 ng/mL[2] | 0.66 µg/mL[6] |
| Retention Time | Not Specified | 3.208 min[5] | < 15 min[2] | 4.3167 min[6] |
Experimental Protocols
This section provides a detailed methodology for a stability-indicating RP-HPLC method for the quantification of Daunomycin. This protocol is synthesized from established and validated methods.[1][3][5][7]
1. Materials and Reagents
-
Daunomycin Hydrochloride (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)
-
Orthophosphoric Acid (OPA) (Analytical Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl) (Analytical Grade)
-
Sodium Hydroxide (NaOH) (Analytical Grade)
-
Hydrogen Peroxide (H2O2) (Analytical Grade)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
-
C18 reverse-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of 0.01N KH2PO4 buffer (pH adjusted to 3.0 with OPA) and Acetonitrile in a ratio of 60:40 (v/v).[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
4. Preparation of Solutions
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Daunomycin Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 5–30 µg/mL.[3]
5. Sample Preparation
-
For Bulk Drug: Prepare a stock solution of the Daunomycin sample equivalent to the standard stock solution concentration and further dilute to fall within the calibration range.
-
For Pharmaceutical Formulations (e.g., Injections): Reconstitute the vial with a known volume of diluent. Further dilute an aliquot of this solution with the diluent to achieve a final concentration within the linear range of the method.
-
For Biological Samples (e.g., Plasma): Sample preparation may involve protein precipitation or liquid-liquid extraction. A common method involves protein precipitation with methanol or acetonitrile.[8] The supernatant is then evaporated and reconstituted in the mobile phase.
6. System Suitability Before sample analysis, perform a system suitability test by injecting the standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are typically:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%
7. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions at different concentration levels to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Record the chromatograms and calculate the peak area of Daunomycin.
-
Quantify the amount of Daunomycin in the sample by comparing its peak area with the calibration curve.
8. Forced Degradation Studies (for Stability-Indicating Method Validation) To demonstrate the specificity of the method, forced degradation studies should be performed.[1]
-
Acid Degradation: Treat the sample solution with 0.1N HCl at 60°C for 30 minutes.[1]
-
Alkali Degradation: Treat the sample solution with 0.1N NaOH at 60°C for 30 minutes.[1]
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid drug to heat (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.[5]
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main Daunomycin peak.
Visualizations
Daunomycin Quantification Workflow
Caption: Experimental workflow for Daunomycin quantification by HPLC.
Mechanism of Action of Daunomycin
Caption: Daunomycin's mechanism of action via DNA intercalation and Topoisomerase II inhibition.
Conclusion
The RP-HPLC methods detailed in this application note are demonstrated to be simple, accurate, precise, and specific for the quantification of Daunomycin. The provided protocol, when validated, is suitable for routine quality control analysis of Daunomycin in bulk and pharmaceutical dosage forms, as well as for research applications. The stability-indicating nature of the method ensures that the quantification is not affected by the presence of degradation products, which is crucial for assessing the stability and shelf-life of Daunomycin-containing products.
References
- 1. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Daunorubicin in Combination Chemotherapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Daunorubicin, an anthracycline antibiotic, remains a cornerstone in the treatment of various hematological malignancies, most notably Acute Myeloid Leukemia (AML). Its efficacy is significantly enhanced when used in combination with other chemotherapeutic agents. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved in Daunorubicin-based combination chemotherapy.
Application Notes
Daunorubicin's primary mechanism of action involves the inhibition of topoisomerase II and intercalation into DNA, leading to the disruption of DNA replication and transcription and ultimately, cell death.[1][2] Its combination with other agents, such as the antimetabolite cytarabine, has a synergistic effect, forming the basis of widely adopted treatment regimens.[3]
The "7+3" Induction Regimen for Acute Myeloid Leukemia (AML)
The "7+3" regimen, consisting of a continuous intravenous infusion of cytarabine for seven days and intravenous Daunorubicin for the first three days, has been the standard of care for AML induction therapy for several decades.[4][5][6] This combination has demonstrated a remarkable complete remission rate.[5]
Dosage Modifications and Considerations:
-
Daunorubicin Dose Escalation: Clinical trials have investigated different doses of Daunorubicin in the 7+3 regimen. Studies have shown that escalating the dose from 45 mg/m² to 60 mg/m² or 90 mg/m² can lead to higher complete remission (CR) rates and improved overall survival (OS) in certain patient populations, particularly those under 65 years of age.[7][8][9] However, a UK NCRI AML17 trial did not show an overall benefit for the 90 mg/m² dose compared to 60 mg/m² in all patients.[10]
-
Patient Fitness: The "7+3" regimen is an intensive therapy generally recommended for fit patients, typically those under 60-65 years of age with good performance status and minimal comorbidities.[8]
Liposomal Daunorubicin and Cytarabine (Vyxeos®/CPX-351)
Vyxeos is a liposomal formulation that encapsulates Daunorubicin and cytarabine at a synergistic 5:1 molar ratio.[3][11][12] This formulation is designed to maintain this synergistic ratio in the plasma for a longer duration, leading to enhanced efficacy, particularly in high-risk AML patients.[3][11]
Key Applications:
-
High-Risk AML: Vyxeos is specifically approved for the treatment of adults with newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC), which are considered high-risk subtypes.[13]
-
Improved Survival: A phase III clinical trial demonstrated that Vyxeos significantly improved overall survival compared to the conventional 7+3 regimen in patients with high-risk AML.[13]
Combination with Targeted Therapies
The integration of targeted agents with the 7+3 backbone is a promising strategy for specific AML subtypes.
-
FLT3-Mutated AML: For patients with AML harboring a FMS-like tyrosine kinase 3 (FLT3) mutation, the addition of the FLT3 inhibitor midostaurin to the 7+3 regimen has been shown to significantly improve overall and event-free survival.[14][15] Preclinical studies have demonstrated a synergistic effect between FLT3 inhibitors and chemotherapy agents.[16][17] Retrospective studies suggest that combining high-dose Daunorubicin (90 mg/m²) with midostaurin is effective and well-tolerated.[14] A phase 3b trial confirmed the safety and efficacy of midostaurin with different anthracycline and chemotherapy dosing regimens in both younger and older patients with FLT3-mutated AML.[18]
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical studies of Daunorubicin in combination chemotherapy.
Table 1: Standard "7+3" Regimen for AML Induction
| Regimen | Daunorubicin Dose | Cytarabine Dose | Patient Population | Complete Remission (CR) Rate | Median Overall Survival (OS) | Reference(s) |
| Standard 7+3 | 45 mg/m²/day x 3d | 100-200 mg/m²/day continuous infusion x 7d | Newly diagnosed AML | 57.3% | 15.7 months | [7][9] |
| High-Dose Daunorubicin 7+3 | 90 mg/m²/day x 3d | 100 mg/m²/day continuous infusion x 7d | Newly diagnosed AML | 70.6% | 23.7 months | [7][9] |
| SWOG S1203 (7+3 arm) | 90 mg/m²/day x 3d | 100 mg/m²/day continuous infusion x 7d | Younger patients with AML | 75% | Not Reported | [19] |
| Retrospective Analysis (7+3 vs. V+V) | Not specified | Not specified | Newly diagnosed AML | Not Reported | 1055 days | [20] |
Table 2: Liposomal Daunorubicin and Cytarabine (Vyxeos/CPX-351)
| Regimen | Daunorubicin Dose (liposomal) | Cytarabine Dose (liposomal) | Patient Population | Complete Remission (CR + CRi) Rate | Median Overall Survival (OS) | Reference(s) |
| Induction (1st cycle) | 44 mg/m² on days 1, 3, 5 | 100 mg/m² on days 1, 3, 5 | Newly diagnosed t-AML or AML-MRC | 41% - 58% | 9.56 months | [13] |
| Induction (2nd cycle, if needed) | 44 mg/m² on days 1, 3 | 100 mg/m² on days 1, 3 | Newly diagnosed t-AML or AML-MRC | Not Applicable | Not Applicable | [12] |
| Consolidation | 29 mg/m² on days 1, 3 | 65 mg/m² on days 1, 3 | Newly diagnosed t-AML or AML-MRC | Not Applicable | Not Applicable | [8] |
Table 3: "7+3" Regimen in Combination with Targeted Therapy (FLT3-Mutated AML)
| Regimen | Daunorubicin Dose | Cytarabine Dose | Targeted Agent | Patient Population | Complete Remission (CR/CRi) Rate | Median Overall Survival (OS) | Reference(s) |
| 7+3 + Midostaurin (RATIFY trial) | 60 mg/m²/day x 3d | 200 mg/m²/day x 7d | Midostaurin 50 mg BID d8-21 | Newly diagnosed FLT3-mutated AML | Not Reported | Significantly longer than placebo | [14][15] |
| HD Daunorubicin + Midostaurin | 90 mg/m²/day x 3d | 100 mg/m²/day x 7d | Midostaurin 50 mg BID d8-21 | Newly diagnosed FLT3-mutated AML | 96.2% | Not Reached | [14] |
| Midostaurin + Chemo (Phase 3b) | 60-90 mg/m²/day | "7+3" or "5+2" | Midostaurin 50 mg BID d8-21 | Newly diagnosed FLT3-mutated AML | 80.7% | Not Reported | [18] |
Experimental Protocols
Protocol 1: Preparation and Administration of Liposomal Daunorubicin and Cytarabine (Vyxeos/CPX-351)
This protocol is intended for clinical research settings and should be performed by trained personnel in a pharmacy and administered by a chemo-trained nurse.
1. Reconstitution:
-
Allow the Vyxeos vial (containing 44 mg Daunorubicin and 100 mg cytarabine) to equilibrate to room temperature for 30 minutes.[21]
-
Aseptically reconstitute each vial with 19 mL of Sterile Water for Injection.[21]
-
Gently swirl the vial for 5 minutes, inverting it every 30 seconds. Do not shake.[21]
-
Let the reconstituted vial rest for 15 minutes. The resulting solution should be an opaque, purple, homogenous dispersion.[21]
-
The reconstituted product contains 2.2 mg/mL of Daunorubicin and 5 mg/mL of cytarabine.[21]
2. Dilution:
-
Gently invert the vial 5 times before withdrawing the required volume.[21]
-
Further dilute the reconstituted solution in 500 mL of 0.9% Sodium Chloride to a final Daunorubicin concentration of 0.044 to 0.58 mg/mL.[21][22]
-
Gently invert the infusion bag to mix. Do not shake.[21]
3. Administration:
-
Administer the diluted solution intravenously over 90 minutes via an infusion pump through a central venous catheter or a peripherally inserted central catheter.[22][23]
-
An in-line filter with a minimum pore size of 15 µm may be used.[22]
-
Do not administer intramuscularly, intrathecally, or subcutaneously.[22]
-
Monitor the patient for hypersensitivity reactions.[24]
4. Stability:
-
The reconstituted product in the vial can be stored refrigerated at 2°C to 8°C for up to 4 hours.[21]
-
The diluted infusion solution should be used immediately. If necessary, it can be stored refrigerated at 2°C to 8°C for up to 4 hours. The total storage time from reconstitution to the end of administration should not exceed 4 hours.[21]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of Daunorubicin in a cancer cell line.
1. Cell Culture:
-
Culture the desired cancer cell line (e.g., an AML cell line like HL-60, MOLM-13, or OCI-AML3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[25]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 3 x 10⁴ cells per well.[26]
3. Drug Treatment:
-
Prepare a stock solution of Daunorubicin in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of Daunorubicin in the culture medium to achieve the desired final concentrations for the assay.
-
Add the Daunorubicin dilutions to the wells containing the cells. Include a vehicle control (medium with the solvent used for the drug stock).
4. Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
5. MTT Assay:
-
Add 0.25 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[26]
-
Incubate the plate for 3 hours at 37°C, protected from light.[26]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., 10% DMSO) to each well.[26]
-
Incubate at room temperature for 1.5 hours.[26]
6. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Daunorubicin exerts its cytotoxic effects through a complex interplay of various signaling pathways.
References
- 1. vyxeospro.com [vyxeospro.com]
- 2. youtube.com [youtube.com]
- 3. In vivo maintenance of synergistic cytarabine:daunorubicin ratios greatly enhances therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved outcomes with “7+3” induction chemotherapy for acute myeloid leukemia over the past four decades: analysis of SWOG trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. The “7+3” regimen in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2043-Induction 7-3 (cytarabine and DAUNOrubicin) | eviQ [eviq.org.au]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. eviq.org.au [eviq.org.au]
- 10. 1662-Induction 7-3 high dose DAUNOrubicin (cytarabine and DAUNOrubicin) SUPERSEDED | eviQ [eviq.org.au]
- 11. Daunorubicin/Cytarabine Liposome: A Review in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX‐351) in Acute Myeloid Leukemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Synergistic effect of SU11248 with cytarabine or daunorubicin on FLT3 ITD-positive leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Midostaurin plus daunorubicin or idarubicin for young and older adults with FLT3-mutated AML: a phase 3b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Paper: Effectiveness of Intensive Chemotherapy with 7+3 Versus Vidaza and Venetoclax in Acute Myeloid Leukemia with Sequential Stem Cell Transplant: Results from Real-World Cohorts [ash.confex.com]
- 21. CPX-351 (DAUNOrubicin & Cytarabine liposome) (Study supply; NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 22. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 23. cancerresearchuk.org [cancerresearchuk.org]
- 24. vyxeospro.com [vyxeospro.com]
- 25. Transcriptional Response to Standard AML Drugs Identifies Synergistic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Daunorubicin Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daunorubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent primarily used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[2][3] Preclinical evaluation of daunorubicin and its derivatives is crucial for understanding its efficacy, pharmacokinetics, and potential toxicities. This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of daunorubicin.
Animal Models for Efficacy Studies
The choice of animal model is critical for obtaining relevant and translatable data. Both immunocompetent and immunodeficient mouse models are commonly used for studying the efficacy of daunorubicin, particularly in the context of leukemia.
Syngeneic Mouse Models (Immunocompetent)
-
WEHI-3 Mouse Model for Myelomonocytic Leukemia: This model utilizes the WEHI-3 cell line, which is a murine myelomonocytic leukemia cell line. It is a valuable tool for studying the effects of chemotherapeutic agents in an immunocompetent setting, allowing for the investigation of interactions between the drug, the tumor, and the host immune system.
Xenograft Mouse Models (Immunodeficient)
-
HL-60 Xenograft Model for Acute Promyelocytic Leukemia: This model involves the subcutaneous or systemic engraftment of the human acute promyelocytic leukemia cell line HL-60 into immunodeficient mice (e.g., NOD/SCID or NSG).[4][5] It is a widely used model to assess the in vivo efficacy of anti-leukemic drugs against human cancer cells.
Experimental Protocols
WEHI-3 Syngeneic Mouse Model Protocol
Objective: To evaluate the in vivo efficacy of daunorubicin in a murine model of myelomonocytic leukemia.
Materials:
-
WEHI-3 cells
-
BALB/c mice (female, 6-8 weeks old)
-
Daunorubicin hydrochloride
-
Sterile Phosphate Buffered Saline (PBS)
-
Trypan blue solution
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes and needles (27G)
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Preparation:
-
Culture WEHI-3 cells in appropriate medium until they reach the logarithmic growth phase.
-
On the day of inoculation, harvest the cells and perform a cell count using a hemocytometer and trypan blue exclusion to ensure >95% viability.[6]
-
Wash the cells twice with sterile PBS and resuspend them in PBS at a concentration of 1 x 10^6 cells/mL.[6]
-
-
Animal Inoculation:
-
Inject each BALB/c mouse intraperitoneally (i.p.) with 2.5 x 10^5 WEHI-3 cells in a volume of 250 µL of PBS.[6]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of daunorubicin hydrochloride in sterile water or saline. Further dilute with PBS to the final desired concentration.
-
Treatment can be initiated 24-48 hours post-leukemia cell inoculation.
-
Administer daunorubicin intraperitoneally at a dose of 0.5 mg/kg every 48 hours.[6] A control group should receive vehicle (PBS) injections.
-
-
Efficacy Evaluation:
-
Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
Record survival data for each group. The primary endpoint is typically overall survival.
-
HL-60 Xenograft Mouse Model Protocol
Objective: To assess the anti-tumor activity of daunorubicin against human acute promyelocytic leukemia in an immunodeficient mouse model.
Materials:
-
HL-60 cells
-
Immunodeficient mice (e.g., NOD/SCID or NSG, female, 6-8 weeks old)
-
Daunorubicin hydrochloride
-
Sterile Phosphate Buffered Saline (PBS)
-
Matrigel or other basement membrane extracts (optional, to improve tumor take rate)[7]
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Preparation:
-
Culture HL-60 cells as described for the WEHI-3 model.
-
Harvest and prepare a single-cell suspension in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio, to a final concentration of 5-10 x 10^6 cells per 100-200 µL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the HL-60 cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm³).[5]
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Once tumors have reached the desired size, randomize the mice into treatment and control groups.
-
Administer daunorubicin (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. A common dose for the related anthracycline doxorubicin in a similar model is 1.5 mg/kg.[8]
-
The control group should receive vehicle injections.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and the general health of the mice.
-
The primary efficacy endpoints are tumor growth inhibition and changes in tumor volume over time.
-
Quantitative Data Presentation
Table 1: Efficacy of Daunorubicin in the WEHI-3 Mouse Leukemia Model.
| Treatment Group | Dose and Schedule | Median Survival (days) | Percent Survival at Day 40 | Reference |
| Control (Vehicle) | PBS, i.p., every 48h | ~38 | 0% | [6] |
| Daunorubicin | 0.5 mg/kg, i.p., every 48h | ~48 | Not explicitly stated, but improved over control | [6] |
| Daunorubicin + Sodium Caseinate | 0.5 mg/kg DNR, i.p., every 48h | >70 | 85% | [6] |
Table 2: Pharmacokinetic Parameters of Daunorubicin in Rats.
| Parameter | Plasma | Heart | Liver | Kidney | Lung |
| Peak Concentration (ng/mL or µg/g) | |||||
| Daunorubicin | 133 ± 7 | 15.2 ± 1.4 | - | - | - |
| Daunorubicinol (metabolite) | 36 ± 2 | 3.4 ± 0.4 | - | - | - |
| Elimination Half-life (hours) | |||||
| Daunorubicin | 14.5 | 19.3 | - | - | - |
| Daunorubicinol | 23.1 | 38.5 | - | - | - |
| Data from Fisher 344 rats following a single 5 mg/kg i.v. bolus injection. |
Signaling Pathways and Experimental Workflows
Daunorubicin's Mechanism of Action: Signaling Pathways
Daunorubicin exerts its cytotoxic effects through two primary mechanisms: inhibition of topoisomerase II and induction of the sphingomyelin-ceramide signaling pathway.
Caption: Daunorubicin's dual mechanism of action.
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of daunorubicin in a xenograft mouse model.
Caption: Xenograft model workflow for efficacy testing.
Protocol for Assessing Daunorubicin-Induced Cardiotoxicity in Rats
Objective: To evaluate the cardiotoxic effects of chronic daunorubicin administration in a rat model using echocardiography.
Materials:
-
Wistar or Sprague-Dawley rats (male)
-
Daunorubicin hydrochloride
-
Anesthesia (e.g., isoflurane)
-
Echocardiography system with a high-frequency transducer
-
Animal handling and monitoring equipment
Procedure:
-
Animal Model Induction:
-
Administer daunorubicin intraperitoneally to rats. A cumulative dose can be achieved through multiple injections. For example, a cumulative dose of 12 mg/kg can be administered in six equal doses of 2 mg/kg every 48 hours. A control group receives saline injections.
-
-
Echocardiographic Assessment:
-
Perform baseline echocardiography before the first drug administration.
-
Repeat echocardiographic measurements at regular intervals during and after the treatment period (e.g., weekly or bi-weekly).
-
Anesthetize the rats (e.g., with isoflurane) and place them in a supine position for imaging.
-
Obtain standard 2D, M-mode, and Doppler images from parasternal long- and short-axis views.
-
-
Key Echocardiographic Parameters to Measure:
-
Left Ventricular Ejection Fraction (LVEF%): A measure of the heart's pumping efficiency.
-
Left Ventricular Fractional Shortening (LVFS%): The percentage change in the left ventricular internal diameter between diastole and systole.
-
Left Ventricular Internal Dimensions (LVIDd, LVIDs): The diameter of the left ventricle in diastole and systole.
-
Heart Rate (HR): Beats per minute.
-
E/e' ratio: A measure of diastolic function.
-
-
Data Analysis:
-
Compare the echocardiographic parameters between the daunorubicin-treated group and the control group at each time point.
-
Analyze the changes from baseline within each group.
-
Table 3: Echocardiographic Parameters for Cardiotoxicity Assessment in a Doxorubicin Rat Model (Example Data).
| Parameter | Baseline | Week 6 (DOX) | Week 8 (DOX) |
| LVEF (%) | ~80% | Decreased | Significantly Decreased |
| LVFS (%) | ~50% | Decreased | Significantly Decreased |
| E/e' | Normal | Increased | Significantly Increased |
| This table provides an example of expected trends based on doxorubicin, a closely related anthracycline. |
Conclusion
The animal models and protocols described in this document provide a framework for the preclinical evaluation of daunorubicin's efficacy and potential cardiotoxicity. Careful selection of the appropriate animal model and adherence to detailed experimental protocols are essential for generating robust and reproducible data to support the development of novel cancer therapies.
References
- 1. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HL-60 Xenograft Model | Xenograft Services [xenograft.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 8. Frontiers | Early and dynamic detection of doxorubicin induced cardiotoxicity by myocardial contrast echocardiography combined with two-dimensional speckle tracking echocardiography in rats [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Daunorubicin Resistance
This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to Daunorubicin (DNR) resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Daunorubicin resistance?
A1: Daunorubicin resistance is multifactorial. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the MDR1 gene), actively pumps Daunorubicin out of the cell, reducing its intracellular concentration.[1][2]
-
Altered Drug Target: Reduced activity or expression of DNA topoisomerase II, the primary target of Daunorubicin, can lead to decreased drug efficacy.[1]
-
Evasion of Apoptosis: Mutations in key apoptosis-regulating genes, such as p53, can prevent cancer cells from undergoing programmed cell death in response to drug-induced DNA damage.[1]
-
Drug Inactivation: Increased metabolic activity within the cancer cell, such as carbonyl reduction, can convert Daunorubicin into its less toxic alcohol metabolite, daunorubicinol.[3]
Q2: My cells are showing resistance, but I don't see P-glycoprotein (P-gp) overexpression. What are other possibilities?
A2: While P-gp is a common culprit, resistance can occur through other mechanisms. You should investigate:
-
Other ABC Transporters: Check for the expression of other transporters like Multidrug Resistance-Associated Protein 1 (MRP1).
-
Topoisomerase II Activity: Assess the activity and expression level of Topoisomerase II in your resistant cells compared to the sensitive parental line.[4]
-
Apoptosis Pathway Defects: Analyze key apoptotic proteins (e.g., p53, Bcl-2 family) to see if the pathway is compromised.[1]
-
Drug Sequestration: Consider if the drug is being trapped in cellular compartments like lysosomes, preventing it from reaching its nuclear target.
-
Carbonyl Reductase Activity: Measure the conversion of Daunorubicin to daunorubicinol.[3]
Q3: How do I select the initial concentration of Daunorubicin to generate a resistant cell line?
A3: The process starts by determining the half-maximal inhibitory concentration (IC50) of Daunorubicin in your parental (sensitive) cell line using a cell viability assay (e.g., MTT). To begin the resistance induction, you can use one of two main strategies:
-
Stepwise Dose Escalation: Start by continuously exposing cells to a low concentration (e.g., the IC10 or IC20) and gradually increase the dose in 1.5- to 2.0-fold increments as the cells recover and resume proliferation.[5]
-
Pulse Selection: Treat the cells with a higher concentration (e.g., the IC50) for a short period (e.g., 24-48 hours), then replace the medium with drug-free medium.[6] Repeat this "pulse" treatment once the cell population has recovered.[6] This method can more closely mimic clinical dosing regimens.
Q4: What is a typical fold-resistance I should expect to see in my newly developed DNR-resistant cell line?
A4: The level of resistance can vary significantly depending on the cell line and the selection method. However, it is common to see resistance levels ranging from 10-fold to over 100-fold higher IC50 values compared to the parental cell line. For example, a K562-derived cell line was reported to be 28 times more resistant to DNR, while P388 cell lines have shown 34 to 142-fold resistance.[4][7]
Troubleshooting Guides
Issue 1: Low Intracellular Daunorubicin Accumulation in Resistant Cells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| P-gp or other ABC transporter-mediated efflux | Perform a Rhodamine 123 efflux assay with and without a known P-gp inhibitor like Verapamil or Cyclosporin A.[8] | If P-gp is active, you will see low Rhodamine 123 accumulation in resistant cells, which increases significantly in the presence of the inhibitor. |
| Reduced drug uptake | Compare the initial rate of DNR uptake (within the first few minutes) between sensitive and resistant cells. | If uptake is impaired, resistant cells will show a slower rate of fluorescence increase from the start, independent of efflux. |
| Incorrect assay conditions | Ensure assays are performed at 37°C, as transporter activity is temperature-dependent.[9] Use a consistent cell density and buffer system. | Standardizing conditions will ensure that observed differences are due to biological mechanisms, not experimental variability. |
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Different proliferation rates | Normalize viability data to a time-zero control plate, which accounts for differences in cell growth rates between sensitive and resistant lines.[10] | This provides a more accurate measure of drug-induced cytotoxicity rather than just cytostatic effects. |
| Drug-assay interference | Run a control with Daunorubicin and MTT reagent in cell-free wells to check for direct chemical interactions. | No color change should be observed in cell-free wells, confirming the assay is measuring cellular metabolic activity. |
| Cell plating density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[10] | Consistent, logarithmic growth ensures reproducibility and accurate IC50 determination. |
Data Presentation: Comparative Drug Sensitivity
The following tables summarize typical quantitative data found when studying Daunorubicin resistance.
Table 1: Example IC50 Values of Daunorubicin in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| K562 (Human Leukemia) | ~50 nM | ~1400 nM | ~28 | [4] |
| P388 (Murine Leukemia) | ~10 nM | ~340 - 1420 nM | 34 - 142 | [7] |
| NIH-3T3 (Mouse Fibroblast) | ~5 nM | ~61.5 nM (Doxorubicin) | ~12.3 | [11] |
Note: Data are approximate and can vary between labs and specific sub-clones.
Table 2: Effect of P-gp Inhibitors on Reversing Daunorubicin Resistance
| Resistant Cell Line | Treatment | IC50 (nM) | Reversal Effect | Reference | | :--- | :--- | :--- | :--- | | K562/D1-9 | DNR alone | ~1400 | - |[4] | | | DNR + Verapamil | Partially Reversed | Sensitivity Increased |[4] | | P388/ADR | DNR alone | High | - |[12] | | | DNR + Verapamil | Partially Reversed | Sensitivity Increased |[12] | | NIH-MDR1-G185 | Doxorubicin alone | ~61.5 | - |[11] | | | Doxorubicin + Verapamil | ~5 | Fully Restored |[11] |
Visualizations: Pathways and Workflows
Caption: Mechanism of P-glycoprotein mediated Daunorubicin efflux.
Caption: Workflow for testing a Daunorubicin resistance reversal agent.
Key Experimental Protocols
Protocol 1: Development of a Daunorubicin-Resistant Cell Line
This protocol describes a method for generating a DNR-resistant cell line using stepwise dose escalation.[5]
-
Determine Parental IC50: First, determine the IC50 of Daunorubicin for the parental cancer cell line using an MTT or similar cell viability assay after 48-72 hours of exposure.
-
Initial Exposure: Seed the parental cells and culture them in media containing a low concentration of DNR (e.g., IC10-IC20).
-
Monitor and Culture: Maintain the culture, replacing the drug-containing medium every 2-3 days. Initially, a large portion of cells will die. Wait for the surviving cells to repopulate the flask to ~70-80% confluency. This can take several days to weeks.
-
Dose Escalation: Once the cells are growing steadily at the current DNR concentration, passage them and increase the DNR concentration by a factor of 1.5 to 2.[5]
-
Repeat: Repeat step 4 for several months. The cells should become progressively more resistant, evidenced by their ability to proliferate at higher drug concentrations.
-
Characterization: Periodically check the IC50 of the cultured cells to quantify the level of resistance compared to the parental line. Cryopreserve stocks at different resistance levels.
-
Maintenance: Once the desired level of resistance is achieved, the resistant cell line can be maintained in culture medium containing a maintenance dose of DNR (e.g., the IC50 of the parental line) to ensure the resistance phenotype is not lost.
Protocol 2: Rhodamine 123 (Rh123) Efflux Assay for P-gp Function
This flow cytometry-based assay measures the function of P-gp by monitoring the efflux of the fluorescent substrate Rhodamine 123.[13][14]
-
Cell Preparation: Harvest 1x10^6 cells (both sensitive and resistant) per sample. Wash once with PBS and resuspend in pre-warmed culture medium.
-
Inhibitor Pre-incubation (for control): For samples testing resistance reversal, pre-incubate cells with a P-gp inhibitor (e.g., 10-50 µM Verapamil) for 30-60 minutes at 37°C.[8]
-
Rh123 Loading: Add Rhodamine 123 to all samples to a final concentration of 50-200 ng/mL.[13] Incubate for 30-60 minutes at 37°C in the dark. This is the "uptake" phase.
-
Wash: Pellet the cells and wash twice with ice-cold PBS to remove extracellular Rh123.
-
Efflux Phase: Resuspend the cell pellet in pre-warmed, Rh123-free medium (with or without the P-gp inhibitor for the respective samples). Incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Analysis: Place cells on ice to stop the efflux. Analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer (e.g., using the FITC channel).
-
Interpretation:
-
Sensitive cells should show high fluorescence, as they retain Rh123.
-
Resistant cells with active P-gp will show low fluorescence due to rapid efflux.
-
Resistant cells + Inhibitor should show high fluorescence, similar to sensitive cells, indicating that the efflux has been blocked.
-
Protocol 3: Western Blot for P-glycoprotein (ABCB1) Expression
This protocol details the detection of P-gp protein levels to confirm overexpression in resistant cells.
-
Protein Extraction: Lyse sensitive and resistant cells using RIPA buffer containing protease and phosphatase inhibitors.[15] Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an 8-10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein/ABCB1 (e.g., clone C219 or C494) diluted in blocking buffer. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]
-
Analysis: Compare the band intensity for P-gp (~170 kDa) between sensitive and resistant cell lysates. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
References
- 1. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of daunorubicin resistance in tumour cells by induction of carbonyl reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Comparison of daunorubicin and anthrapyrazolone sensitivity and transport in resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lack of reversal of daunorubicin resistance in HL60/AR cells by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
Technical Support Center: Reducing 3-FD-Daunomycin-Induced Cardiotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-FD-Daunomycin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments aimed at understanding and mitigating its cardiotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Daunorubicin?
A1: this compound is a fluorinated derivative of Daunorubicin, an anthracycline antibiotic used in chemotherapy. The addition of a fluorine atom at the 3' position is intended to alter its pharmacological properties, potentially affecting its efficacy and toxicity profile. While related, it is crucial to empirically determine if data for Daunorubicin can be directly extrapolated to this compound in your experimental system.
Q2: What is the primary mechanism of this compound-induced cardiotoxicity?
A2: The primary mechanism of cardiotoxicity for Daunorubicin, which is expected to be similar for this compound, involves the inhibition of topoisomerase IIβ in cardiomyocytes.[1][2][3][4][5][6][7] This leads to DNA double-strand breaks, activation of cell death pathways, and inhibition of mitochondrial biogenesis.[6] Concurrently, the drug promotes the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death) of cardiac cells.[5][8][9]
Q3: What are some established strategies to reduce Daunorubicin-induced cardiotoxicity that could be applicable to this compound?
A3: Several strategies are being investigated to mitigate anthracycline-induced cardiotoxicity. These include:
-
Co-administration of cardioprotective agents: Dexrazoxane is the only clinically approved agent and is thought to work by chelating iron and inhibiting topoisomerase IIβ.[1][5] Other agents like blueberry extract (an antioxidant) have also shown promise in preclinical studies.
-
Liposomal formulations: Encapsulating the drug in liposomes can alter its distribution in the body, potentially reducing its accumulation in the heart.[10]
-
Use of antioxidants: Compounds that can neutralize ROS, such as N-acetylcysteine or natural antioxidants like those found in pomegranates, are being explored for their protective effects.[11]
Q4: What are the key in vitro assays to assess this compound-induced cardiotoxicity?
A4: The most common in vitro assays include:
-
Cell Viability Assays (e.g., MTT, MTS): To quantify the extent of cell death.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To specifically measure the induction of programmed cell death.
-
Reactive Oxygen Species (ROS) Detection Assays (e.g., DCFDA, MitoSOX): To measure the level of oxidative stress.
-
Mitochondrial Membrane Potential Assays (e.g., JC-1): To assess mitochondrial health and function.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT)
Q: My negative control (cells without this compound) shows low viability or high background.
A:
-
Cell Health: Ensure your cardiomyocytes are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or starved cells can lead to spontaneous cell death.
-
Reagent Preparation: Prepare fresh MTT solution for each experiment. Old or improperly stored reagents can lose efficacy.
-
Incubation Time: Optimize the incubation time with the MTT reagent. Insufficient incubation can lead to a weak signal, while over-incubation can cause background signal.
-
Washing Steps: Be gentle during washing steps to avoid detaching adherent cardiomyocytes.
Q: I am seeing inconsistent results between replicate wells.
A:
-
Cell Seeding Density: Ensure a uniform cell density across all wells. Inconsistent seeding is a common source of variability.
-
Drug Distribution: Mix the plate gently after adding this compound to ensure even distribution.
-
Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outer wells or fill them with a buffer to maintain humidity.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Q: I am observing a high percentage of Annexin V-positive cells in my negative control group.
A:
-
Cell Handling: Cardiomyocytes can be sensitive to mechanical stress. Handle cells gently during harvesting and staining to avoid inducing apoptosis.
-
Reagent Quality: Use fresh, high-quality Annexin V and Propidium Iodide (PI) reagents.
-
Compensation Settings: If using flow cytometry, ensure proper compensation is set between the FITC (Annexin V) and PI channels to avoid spectral overlap.[12]
Q: There is no clear separation between live, apoptotic, and necrotic populations.
A:
-
Gating Strategy: Refine your gating strategy in the flow cytometry analysis software to better distinguish the different cell populations.
-
Time Course: Apoptosis is a dynamic process. You may need to perform a time-course experiment to identify the optimal time point for detecting early and late apoptosis after this compound treatment.
-
Staining Protocol: Ensure you are following the manufacturer's protocol for the Annexin V staining kit precisely, particularly regarding incubation times and reagent concentrations.[13][14]
Reactive Oxygen Species (ROS) Detection Assays
Q: I am getting a weak or no signal in my positive control group.
A:
-
Probe Loading: Ensure that the ROS-sensitive probe (e.g., DCFDA) is properly loaded into the cells. Optimize the loading concentration and incubation time for your specific cardiomyocyte cell type.
-
Inducer Concentration: Check the concentration and viability of your positive control ROS inducer (e.g., H₂O₂).
-
Light Exposure: Protect the cells from light as much as possible after loading the probe, as some probes are photosensitive.
Q: My results show high variability between experiments.
A:
-
Cellular Autofluorescence: Cardiomyocytes can have high intrinsic autofluorescence. Always include an unstained control to subtract the background fluorescence.
-
Probe Specificity: Be aware of the limitations of your chosen ROS probe. Some probes can react with various reactive species, not just the one you are interested in.
-
Experimental Conditions: Maintain consistent experimental conditions, including temperature, pH, and media composition, as these can all influence ROS production.
Data Presentation
Table 1: Comparative Efficacy of Cardioprotective Agents Against Daunorubicin-Induced Cardiotoxicity
| Cardioprotective Agent | Model System | Daunorubicin Concentration | Efficacy Measurement | Outcome | Reference |
| Dexrazoxane | Neonatal Rat Cardiomyocytes | 1.2 µM | Cell Viability (LDH Assay) | Significantly reduced Daunorubicin-induced cytotoxicity. | [2] |
| XK469 | Neonatal Rat Cardiomyocytes | 1.2 µM | Cell Viability (LDH Assay) | Significantly reduced Daunorubicin-induced cytotoxicity at 30 µM and 100 µM. | [2] |
| Adenosine | Rat Myocardial Cells | Not specified | Prevention of Myocardial Toxicity | Prevented Daunorubicin-induced toxicity. | [11] |
| Sodium Ferulate | Rat Model | Not specified | Heart Rate, LVEDP | Inhibited the decrease in heart rate and increase in left ventricular end-diastolic pressure. | [11] |
| Pomegranate Extract | Rat Model | 20 mg/kg (cumulative) | Oxidative Stress Markers | Demonstrated significant cardioprotection by reducing oxidative stress. | [11] |
Note: Data specific to 3-FD-Daunorubicin is limited. The above data for Daunorubicin can serve as a starting point for designing experiments with its fluorinated analog.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cardiomyocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound and/or cardioprotective agents for the desired time period (e.g., 24, 48 hours). Include untreated cells as a negative control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC/PI Staining
-
Cell Culture and Treatment: Culture cardiomyocytes in 6-well plates and treat with this compound as required.
-
Cell Harvesting: Gently detach adherent cells using a non-enzymatic cell dissociation solution. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Measurement of Intracellular ROS using DCFDA
-
Cell Preparation: Plate cardiomyocytes in a black, clear-bottom 96-well plate and allow them to attach.
-
Probe Loading: Wash the cells with a serum-free medium and then incubate with 10 µM DCFDA in a serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with a serum-free medium to remove the excess probe.
-
Drug Treatment: Add the this compound and/or cardioprotective agents to the cells in a fresh medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm using a fluorescence plate reader. Take readings at multiple time points to assess the kinetics of ROS production.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: General experimental workflow for assessing cardiotoxicity.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Type IIB DNA topoisomerase is downregulated by trastuzumab and doxorubicin to synergize cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anthracycline Cardiotoxicity: An Update - American College of Cardiology [acc.org]
- 7. grantome.com [grantome.com]
- 8. Doxorubicin induces apoptosis in H9c2 cardiomyocytes: role of overexpressed eukaryotic translation initiation factor 5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of the in vitro cytotoxicity of daunorubicin and liposomal daunorubicin in pediatric acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
Daunorubicin Solubility Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of Daunorubicin for experimental use.
Troubleshooting Guide
Researchers may encounter several issues when preparing Daunorubicin solutions. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Daunorubicin powder will not dissolve. | Improper solvent selection. | Daunorubicin hydrochloride is freely soluble in water and methanol, and soluble in DMSO and ethanol. Daunorubicin base is soluble in DMSO and ethanol but practically insoluble in water. Ensure you are using the appropriate solvent for your form of Daunorubicin.[1][2][3][4][5][6][7] |
| Concentration exceeds solubility limit. | Check the solubility data for the specific solvent. Do not attempt to prepare a stock solution at a concentration higher than the known solubility limit. | |
| Low temperature. | To achieve higher concentrations, gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath. | |
| Precipitation occurs after dissolving, especially in PBS. | Dimerization of Daunorubicin at neutral pH. | While Daunorubicin hydrochloride is water-soluble, its solubility in buffers like PBS is lower.[1][8] It is recommended to first dissolve Daunorubicin in DMSO or pure water to make a concentrated stock solution.[8] This stock solution can then be further diluted in the aqueous buffer or cell culture medium.[1][8] The final concentration of the organic solvent should be kept low to avoid physiological effects.[1] |
| pH of the solution is too high. | Daunorubicin is unstable in solutions with a pH greater than 8, which can lead to decomposition and precipitation. A color change from red to blue-purple indicates decomposition.[3] Ensure the final pH of your solution is below 8. | |
| Solution changes color from red to blue-purple. | pH-dependent decomposition. | This color change indicates that the solution's pH is likely above 8, causing the drug to decompose.[3] The solution should be discarded as it is no longer stable. Prepare a fresh solution ensuring the pH remains in the stable range. |
| Loss of drug activity over time. | Improper storage of stock solutions. | Aqueous solutions of Daunorubicin are not recommended for storage for more than one day.[1] Stock solutions in DMSO can be stored at -20°C for several months. For long-term stability, Daunorubicin hydrochloride as a crystalline solid should be stored at -20°C and is stable for at least four years.[1] |
| Exposure to light. | Daunorubicin is light-sensitive.[9][10] Protect solutions from light by using amber vials or wrapping containers in foil. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for Daunorubicin?
The best solvent depends on the specific form of Daunorubicin and the experimental requirements.
-
Daunorubicin Hydrochloride: This salt form is freely soluble in water (up to 100 mg/mL) and methanol.[2][4][11][5] It is also soluble in DMSO (up to 100 mg/mL) and to a lesser extent in ethanol (~0.5-2.07 mg/mL).[1][4]
-
Daunorubicin Base: This form is practically insoluble in water but soluble in DMSO and ethanol.[7]
For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.[12]
2. How can I prepare a high-concentration stock solution of Daunorubicin?
To prepare a high-concentration stock solution, especially in DMSO, you can gently warm the tube to 37°C for about 10 minutes or use an ultrasonic bath to aid dissolution.[13] Always ensure the solvent is of high purity and, for organic solvents, consider purging with an inert gas to prevent oxidation.[1]
3. Why did my Daunorubicin precipitate when I diluted my DMSO stock in PBS?
Precipitation of Daunorubicin in neutral pH buffers like PBS is a known issue.[8] This can be due to the dimerization of the molecule, which is less soluble.[14][15] To avoid this, it is recommended to make serial dilutions and ensure that the final concentration in the aqueous buffer is below its solubility limit in that specific medium.
4. How should I store my Daunorubicin solutions?
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than 24 hours.[1] If necessary, store at 2-8°C and protect from light.[9]
-
DMSO Stock Solutions: These can be stored at -20°C for several months.[13]
-
Powder: The crystalline solid should be stored at -20°C, protected from light, where it is stable for at least four years.[1]
5. What are the signs of Daunorubicin degradation?
A color change of the solution from its characteristic red to a blue-purple hue is a clear indicator of decomposition, which occurs at a pH above 8.[3] Any solution showing this color change should be discarded.
Quantitative Data Summary
The following tables summarize the solubility and stability data for Daunorubicin.
Table 1: Solubility of Daunorubicin Hydrochloride
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble; 39.2 mg/mL to 100 mg/mL | [2][4][11][5][6] |
| DMSO | ≥ 28.2 mg/mL to 100 mg/mL | [1][4] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| Ethanol | ~0.5 mg/mL to ≥ 10 mg/mL | [1][13][6] |
| Methanol | Freely soluble | [2][3][5] |
| Acetone | Practically insoluble | [2][5] |
Table 2: Stability of Daunorubicin Solutions
| Solution/Solvent | Storage Temperature | Container | Stability Duration | Reference(s) |
| Reconstituted with Sterile Water | Room Temperature | Vial | 24 hours | |
| Reconstituted with Sterile Water | 2-8°C (Refrigerated) | Vial | 48 hours | [9] |
| Aqueous Solution | Not specified | Not specified | Not recommended for > 1 day | [1] |
| 0.9% Sodium Chloride (pH 6.47) | 25°C | PVC Minibag | At least 43 days | [16] |
| 0.9% Sodium Chloride (pH 6.47 & 5.20) | 4°C and -20°C | Not specified | At least 43 days | [16] |
| 5% Dextrose (pH 4.36) | 4°C and -20°C | Not specified | At least 43 days | [16] |
| Reconstituted with Water-for-Injections | 4°C | Polypropylene Syringe | At least 43 days | [16][17] |
| DMSO Stock Solution | Below -20°C | Not specified | Several months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Daunorubicin Hydrochloride Stock Solution in DMSO
-
Materials:
-
Daunorubicin hydrochloride (crystalline solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
-
-
Procedure:
-
Calculate the required mass of Daunorubicin hydrochloride for the desired volume of 10 mM stock solution (Molecular Weight: 563.98 g/mol ). For 1 mL, this is 5.64 mg.
-
Weigh the Daunorubicin hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. To aid dissolution, you may gently warm the tube to 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[13]
-
Once dissolved, aliquot the stock solution into smaller volumes in amber, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Workflow for preparing Daunorubicin stock and working solutions.
Caption: Key signaling pathways activated by Daunorubicin leading to apoptosis.[1][18][19][20][21]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Daunorubicin hydrochloride | 23541-50-6 [chemicalbook.com]
- 3. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Daunorubicin hydrochloride CAS#: 23541-50-6 [m.chemicalbook.com]
- 6. toku-e.com [toku-e.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. Daunorubicin CAS#: 20830-81-3 [m.chemicalbook.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dimerization of Doxorubicin Causes Its Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. STABILITY OF DOXORUBICIN, DAUNORUBICIN and EPIRUBICIN IN PLASTIC SYRINGES and MINIBAGS | Semantic Scholar [semanticscholar.org]
- 18. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]
- 21. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
Troubleshooting Daunomycin Instability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the instability of Daunomycin in solution. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Daunomycin in solution?
A1: The stability of Daunomycin in solution is primarily influenced by several factors:
-
pH: Daunomycin is most stable in acidic conditions, with an optimal pH range of 4 to 6.[1][2] It is unstable in solutions with a pH greater than 8, which can be visually identified by a color change from red to blue-purple.[3]
-
Temperature: Solutions are more stable at lower temperatures. Reconstituted solutions are typically stable for 24 hours at room temperature and 48 hours when refrigerated (2-8°C).[3][4] For longer-term storage, freezing (-20°C) can be effective.[5]
-
Light: Daunomycin is light-sensitive.[6] Solutions, especially at concentrations below 500 µg/mL, should be protected from light to prevent photodegradation.[1][7]
-
Solvent: The choice of solvent can impact stability and solubility. Daunomycin is soluble in water, methanol, DMSO, ethanol, and dimethylformamide.[3][6][8]
-
Concentration: The rate of photodegradation is inversely proportional to the drug concentration.[7] Lower concentration solutions are more susceptible to both photodegradation and adsorptive losses.[1][7]
-
Container Material: To minimize adsorption, especially for dilute solutions, polypropylene or polyethylene containers are recommended over other plastics like PVC.[1][7]
Q2: I observed a color change in my Daunomycin solution from red to blue-purple. What does this indicate?
A2: A color change from red to blue-purple is an indicator of Daunomycin degradation.[3] This typically occurs in solutions with a pH greater than 8, signifying that the solution has become too alkaline and the drug is no longer stable.[3]
Q3: How should I prepare a stock solution of Daunomycin?
A3: To prepare a stock solution, dissolve Daunomycin hydrochloride in an appropriate solvent of choice, which should be purged with an inert gas.[8] For aqueous solutions, you can directly dissolve the crystalline solid in an aqueous buffer like PBS (pH 7.2), where its solubility is approximately 10 mg/mL.[8] However, it is not recommended to store aqueous solutions for more than one day.[8] For organic stock solutions, DMSO is a good option, with a solubility of at least 83.33 mg/mL.[6] These stock solutions can then be further diluted into aqueous buffers for experiments.[8]
Q4: What is the recommended storage procedure for reconstituted Daunomycin solutions?
A4: Following reconstitution, Daunomycin hydrochloride solutions are stable for 24 hours at room temperature or 48 hours when refrigerated at 2-8°C.[3] The reconstituted solution should be protected from sunlight.[3][4] For longer-term storage of several days, storing the solution in polypropylene syringes at 4°C has been shown to be effective.[2][9]
Troubleshooting Guides
Issue 1: Rapid Loss of Potency or Inconsistent Experimental Results
If you are experiencing a rapid loss of Daunomycin potency or observing inconsistent results between experiments, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for Daunomycin instability.
Detailed Steps:
-
Verify Solution pH: Use a calibrated pH meter to check the pH of your Daunomycin solution. If the pH is outside the optimal range of 4-6, adjust it accordingly.[1][2] Daunomycin is significantly less stable in alkaline conditions (pH > 8).[3]
-
Review Storage Conditions: Ensure that the solution is stored at the correct temperature (2-8°C for short-term storage) and is always protected from light, especially if the concentration is below 500 µg/mL.[1][3][4][7]
-
Examine Solvent and Dilution Practices: If you are using aqueous solutions, they should be prepared fresh daily.[8] For stock solutions in organic solvents like DMSO, ensure they are stored properly at -20°C.[6] When diluting, make sure the final concentration of the organic solvent is not high enough to affect your experimental system.[8]
-
Check Container Material: If you are using dilute solutions, adsorption to the container walls can be a significant issue. It is recommended to use polypropylene or polyethylene containers to minimize these adsorptive losses.[1][7]
Issue 2: Visible Precipitate in the Daunomycin Solution
The formation of a precipitate in your Daunomycin solution can be due to several factors.
Caption: Troubleshooting precipitate in Daunomycin solutions.
Detailed Steps:
-
Review Solubility Limits: Ensure that the concentration of your Daunomycin solution does not exceed its solubility in the chosen solvent. Refer to the solubility data table below.
-
Check Solvent Compatibility: When diluting a stock solution prepared in an organic solvent into an aqueous buffer, ensure that the final concentration of the organic solvent is low. A high concentration of the initial organic solvent can cause the drug to precipitate out of the aqueous solution.
-
Evaluate Solution Temperature: If the solution has been stored at a low temperature (e.g., 2-8°C), the precipitate may be due to decreased solubility at that temperature. Try gently warming the solution to room temperature to see if the precipitate redissolves.
Data on Daunomycin Stability and Solubility
Table 1: Solubility of Daunomycin Hydrochloride
| Solvent | Approximate Solubility | Reference |
| DMSO | ≥83.33 mg/mL | [6] |
| Dimethyl Formamide | ~20 mg/mL | [8] |
| PBS (pH 7.2) | ~10 mg/mL | [8] |
| Ethanol | ~0.5 mg/mL | [8] |
| Water | Freely soluble | [10] |
| Methanol | Freely soluble | [10] |
Table 2: Stability of Reconstituted Daunomycin Hydrochloride Solutions
| Storage Condition | Stability Duration | Reference |
| Room Temperature (15-30°C) | 24 hours | [3][4] |
| Refrigerated (2-8°C) | 48 hours | [3][4] |
| Refrigerated (4°C) in Polypropylene Syringes | At least 43 days | [2][9] |
| Frozen (-20°C) in 0.9% NaCl or 5% Dextrose | At least 43 days | [5] |
Experimental Protocols
Protocol 1: Preparation of Daunomycin Stock Solution in DMSO
-
Materials: Daunomycin hydrochloride (crystalline solid), DMSO (anhydrous), sterile microcentrifuge tubes, inert gas (e.g., argon or nitrogen).
-
Procedure:
-
Weigh the desired amount of Daunomycin hydrochloride in a sterile microcentrifuge tube.
-
Under a stream of inert gas, add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Working Solution in Aqueous Buffer
-
Materials: Daunomycin stock solution (from Protocol 1), sterile aqueous buffer (e.g., PBS, pH adjusted to 7.2), sterile polypropylene tubes.
-
Procedure:
-
Thaw an aliquot of the Daunomycin stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
In a sterile polypropylene tube, add the required volume of the aqueous buffer.
-
While vortexing the buffer, add the calculated volume of the Daunomycin stock solution dropwise to ensure proper mixing and prevent precipitation.
-
Protect the working solution from light and use it within the same day. Do not store aqueous working solutions.[8]
-
Protocol 3: Assessing Daunomycin Degradation by UV-Vis Spectrophotometry
-
Principle: Daunomycin has a characteristic absorbance spectrum. Degradation can be monitored by a decrease in the absorbance at its maximum wavelength (around 480 nm).
-
Procedure:
-
Prepare a fresh Daunomycin solution of known concentration in the desired buffer.
-
Measure the initial absorbance spectrum (e.g., from 300 to 600 nm) using a UV-Vis spectrophotometer and record the absorbance at the maximum wavelength.
-
Expose the solution to the condition being tested (e.g., specific pH, temperature, or light exposure).
-
At various time points, take an aliquot of the solution and measure its absorbance spectrum again.
-
A decrease in the absorbance at the maximum wavelength over time indicates degradation. The percentage of remaining Daunomycin can be calculated as: (Absorbance at time t / Initial Absorbance) * 100%.
-
References
- 1. 柔红霉素 盐酸盐 meets USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Daunorubicin CAS#: 20830-81-3 [m.chemicalbook.com]
- 7. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
Daunorubicin Clinical Trials: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the side effects of Daunorubicin as observed in clinical trials. The content is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities of Daunorubicin observed in clinical trials?
Q2: What is the incidence of common adverse events associated with Daunorubicin?
Clinical studies have reported the following approximate incidence rates for the most prevalent side effects:
-
Myelosuppression: ~85%[4]
-
Gastrointestinal Complications (nausea, vomiting, mucositis): ~60%[4]
-
Alopecia (hair loss): Occurs in most patients, typically reversible.[1]
-
Cardiotoxicity: 10-15%[4]
Q3: How does Daunorubicin cause cardiotoxicity?
The primary mechanism of Daunorubicin-induced cardiotoxicity is multifactorial.[5] It involves the inhibition of topoisomerase IIβ in cardiomyocytes, which differs from its anti-tumor effect via topoisomerase IIα inhibition in cancer cells.[2] This process, combined with the generation of iron-mediated reactive oxygen species (ROS), leads to DNA damage, mitochondrial dysfunction, and ultimately, cardiomyocyte apoptosis and myocardial cell death.[2][6][7]
Q4: What are the typical gastrointestinal side effects, and when do they appear?
Acute nausea and vomiting are common but are usually mild.[1] More significantly, mucositis (inflammation of mucous membranes, e.g., mouth sores) may occur 3 to 7 days after administration.[1][8] Diarrhea and abdominal pain have also been reported.[1]
Troubleshooting Guides
Problem: We are observing severe myelosuppression in our preclinical models. How is this graded and monitored in clinical settings?
Solution: Myelosuppression is the most common toxicity of Daunorubicin and is monitored closely in all patients.[1][4] The severity is graded using standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9] Regular monitoring of complete blood counts (CBC) is essential.
Data Presentation: NCI CTCAE v5.0 Grading for Myelosuppression
The following table summarizes the grading for the key hematological adverse events.
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) | Grade 5 (Death) |
| Anemia | Hb 10.0 g/dL - LLN | Hb 8.0 - <10.0 g/dL | Hb <8.0 g/dL; transfusion indicated | Life-threatening consequences; urgent intervention indicated | Death |
| Neutropenia | ANC | ANC 1000 - <1500/mm³ | ANC 500 - <1000/mm³ | ANC <500/mm³ | Death |
| Thrombocytopenia | Platelets | Platelets 50,000 - <75,000/mm³ | Platelets 25,000 - <50,000/mm³ | Platelets <25,000/mm³ | Death |
Abbreviations: Hb (Hemoglobin), LLN (Lower Limit of Normal), ANC (Absolute Neutrophil Count). Source: Based on NCI CTCAE v5.0 definitions.[9]
Problem: How can we monitor for early signs of cardiotoxicity in our studies?
Solution: Clinical practice guidelines recommend a baseline cardiac evaluation before starting Daunorubicin, followed by periodic monitoring.[10] Echocardiography is the most common method used to assess cardiac function.[10][11] Key parameters include Left Ventricular Ejection Fraction (LVEF) and Global Longitudinal Strain (GLS). A fall in GLS of 15% from baseline is considered an early indicator of cardiac injury, often preceding a significant drop in LVEF.[12] Additionally, cardiac biomarkers like high-sensitivity troponin I can be measured, as a rise may indicate cardiomyocyte damage.[6][12]
Problem: An extravasation event occurred during intravenous administration in our animal model. What is the standard management protocol?
Solution: Extravasation of Daunorubicin, a vesicant, can cause severe local tissue necrosis.[1] Immediate and proper management is critical to limit damage.[13] The standard protocol involves several key steps.
Experimental Workflow: Extravasation Management
Caption: Workflow for managing Daunorubicin extravasation.
Experimental Protocols
Protocol 1: Clinical Monitoring for Cardiotoxicity
This protocol outlines the standard procedure for monitoring patients receiving Daunorubicin to detect early signs of cardiotoxicity.
-
Baseline Assessment (Pre-Treatment):
-
Perform a comprehensive cardiovascular history and physical examination.
-
Conduct a baseline 12-lead electrocardiogram (ECG).[11]
-
Perform a baseline echocardiogram to measure LVEF and GLS. An LVEF below the normal limit should prompt re-evaluation of the treatment plan.[10][12]
-
Measure baseline cardiac biomarkers, such as high-sensitivity troponin and B-type natriuretic peptide (BNP).[12]
-
-
Monitoring During Therapy:
-
Repeat echocardiography at pre-determined cumulative dose milestones (e.g., after reaching 200-250 mg/m²) and before each subsequent cycle if the cumulative dose is high.[11][14]
-
A significant decrease in LVEF (e.g., >10 percentage points) or a relative decline in GLS (>15% from baseline) indicates subclinical cardiac dysfunction and requires clinical assessment.[12]
-
Repeat biomarker tests as clinically indicated, especially if cardiac symptoms arise.
-
-
Post-Treatment Follow-Up:
Protocol 2: Management of Extravasation
This protocol provides a detailed methodology for managing an extravasation event.
-
Immediate Action:
-
Drug Aspiration and Removal:
-
Local Site Care and Antidote Application:
-
Notify the responsible physician or supervisor.[17]
-
Elevate the affected limb to help reduce swelling.[17]
-
Apply cold compresses to the area for 15-20 minutes, repeated approximately four times a day for 24-48 hours. This causes vasoconstriction, which may localize the drug.[17][19]
-
Do not apply pressure to the area.
-
If institutional protocols allow, topical application of Dimethylsulfoxide (DMSO) may be considered. DMSO is thought to be a free-radical scavenger that helps remove the drug from the tissue.[13][18]
-
-
Documentation and Follow-Up:
-
Clearly document the incident, including the date, time, site, estimated amount of extravasated drug, patient symptoms, management steps taken, and photographic evidence.[18]
-
Monitor the site closely for pain, necrosis, and ulceration. Surgical consultation may be necessary if severe tissue damage occurs.[20]
-
Signaling Pathway Visualization
Mechanism of Daunorubicin-Induced Cardiotoxicity
Caption: Daunorubicin's cardiotoxic signaling pathway.
References
- 1. drugs.com [drugs.com]
- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. mdpi.com [mdpi.com]
- 8. What are the side effects of Daunorubicin Citrate? [synapse.patsnap.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Cardiotoxicity and Cardiac Monitoring Among Anthracycline-Treated Cancer Patients: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anthracycline Cardiotoxicity: An Update - American College of Cardiology [acc.org]
- 13. england.nhs.uk [england.nhs.uk]
- 14. Cardiotoxic drugs: clinical monitoring and decision making | Heart [heart.bmj.com]
- 15. Daunorubicin (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. What are the side effects of Daunorubicin? [synapse.patsnap.com]
- 17. Guidelines for the management of extravasation [jeehp.org]
- 18. Management of Chemotherapy Extravasations [uspharmacist.com]
- 19. pogo.ca [pogo.ca]
- 20. mg.salisbury.nhs.uk [mg.salisbury.nhs.uk]
How to minimize off-target effects of 3-FD-Daunomycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 3-FD-Daunomycin.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound, offering potential solutions and detailed experimental protocols.
Issue 1: High levels of cardiotoxicity observed in cell lines or animal models.
Question: Our in vitro/in vivo experiments are showing significant cardiotoxicity, a known off-target effect of anthracyclines. How can we mitigate this?
Answer: Cardiotoxicity is a major dose-limiting side effect of daunorubicin and its analogs.[1][2] The primary mechanism involves the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS) in cardiac muscle cells.[3][4] Strategies to minimize this off-target effect include co-administration of cardioprotective agents, use of drug delivery systems, and careful dose optimization.
Experimental Protocol: Co-administration of a Cardioprotective Agent (Dexrazoxane)
-
Cell Culture: Culture human cardiomyocyte cell lines (e.g., AC16) in appropriate media.
-
Treatment Groups:
-
Control (vehicle)
-
This compound alone (at various concentrations)
-
Dexrazoxane alone
-
This compound + Dexrazoxane (pre-treat with Dexrazoxane for 1-2 hours before adding this compound)
-
-
Assays for Cardiotoxicity:
-
Cell Viability Assay (MTT or a similar assay): Measure cell viability after 24, 48, and 72 hours of treatment.
-
ROS Production Assay: Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels.
-
Apoptosis Assay (Annexin V/PI staining): Quantify apoptotic and necrotic cells using flow cytometry.
-
-
Data Analysis: Compare the results between the this compound alone group and the combination therapy group to determine if Dexrazoxane reduces cardiotoxicity.
dot
Caption: Troubleshooting workflow for observed cardiotoxicity.
Issue 2: Development of drug resistance in cancer cell lines.
Question: We are observing the emergence of resistance to this compound in our long-term cancer cell culture experiments. What is the likely mechanism and how can we overcome it?
Answer: A common mechanism of resistance to anthracyclines is the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cancer cell.
Experimental Protocol: Investigating and Overcoming Drug Resistance
-
Confirmation of P-gp Overexpression:
-
Western Blot: Lyse resistant and sensitive (parental) cells and probe for P-gp expression.
-
qRT-PCR: Quantify the mRNA levels of the ABCB1 gene (which codes for P-gp).
-
-
Functional Assay for P-gp Activity:
-
Use a fluorescent P-gp substrate (e.g., Rhodamine 123).
-
Incubate both sensitive and resistant cells with the substrate.
-
Measure intracellular fluorescence by flow cytometry. Reduced fluorescence in resistant cells indicates active efflux.
-
-
Overcoming Resistance:
-
Co-administration with a P-gp Inhibitor: Treat resistant cells with this compound in the presence of a P-gp inhibitor (e.g., Verapamil or a more specific inhibitor).
-
Assess Cytotoxicity: Perform a cell viability assay to determine if the P-gp inhibitor restores sensitivity to this compound.
-
dot
Caption: Experimental workflow to address drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Daunomycin and its derivatives like this compound?
A1: The primary mechanism of action for Daunomycin and its analogs is the inhibition of DNA and RNA synthesis.[3] This is achieved through several processes:
-
DNA Intercalation: The planar aromatic rings of the molecule insert themselves between the base pairs of the DNA double helix.[1][5] This distorts the DNA structure and interferes with transcription and replication.
-
Topoisomerase II Inhibition: The drug stabilizes the complex between DNA and topoisomerase II, an enzyme that unwinds DNA for replication.[5][6] This leads to double-strand breaks in the DNA, ultimately triggering apoptosis.[2]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the molecule can undergo redox cycling, leading to the production of free radicals that can damage DNA, proteins, and lipids.
dot
References
- 1. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daunorubicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Daunorubicin - Wikipedia [en.wikipedia.org]
- 6. agscientific.com [agscientific.com]
Technical Support Center: Improving the Therapeutic Index of Daunorubicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Daunorubicin.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the therapeutic index of Daunorubicin?
A1: The main strategies focus on enhancing drug delivery to tumor cells while minimizing exposure to healthy tissues, particularly the heart. Key approaches include:
-
Novel Drug Delivery Systems: Encapsulating Daunorubicin in carriers like liposomes or nanoparticles can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissues.[1][2][3] A notable example is the liposomal formulation Vyxeos®, which combines Daunorubicin and Cytarabine.[4][5]
-
Combination Therapies: Using Daunorubicin in conjunction with other chemotherapeutic agents, such as Cytarabine in the standard "7+3" regimen, can enhance anti-leukemic effects.
-
Cardioprotective Agents: Co-administration of agents that mitigate cardiotoxicity, such as dexrazoxane, is a strategy to reduce dose-limiting side effects.
-
Development of Novel Analogs: Synthesizing new derivatives of Daunorubicin with potentially higher efficacy and lower toxicity is an ongoing area of research.[1]
Q2: What are the main mechanisms of resistance to Daunorubicin?
A2: Resistance to Daunorubicin is a significant clinical challenge and can arise from several mechanisms:
-
Increased Drug Efflux: Overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the MDR1 gene, actively transports Daunorubicin out of cancer cells, reducing its intracellular concentration.[6][7][8][9]
-
Alterations in Topoisomerase II: Reduced activity or mutations in the target enzyme, DNA topoisomerase II, can decrease the drug's ability to stabilize the enzyme-DNA complex, thereby diminishing its cytotoxic effect.[7]
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair mechanisms to counteract the DNA damage induced by Daunorubicin.
-
Deregulation of Apoptotic Pathways: Mutations in key apoptotic regulators, such as p53, can make cancer cells less susceptible to drug-induced cell death.
Q3: What causes Daunorubicin-induced cardiotoxicity?
A3: Daunorubicin-induced cardiotoxicity is a major dose-limiting side effect. The primary proposed mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Daunorubicin can undergo redox cycling, leading to the production of ROS that damage cardiomyocytes through oxidative stress. This process is thought to involve interactions with mitochondrial components.[10][11][12]
-
Inhibition of Topoisomerase IIβ: While Topoisomerase IIα is the target in cancer cells, the β isoform is present in cardiomyocytes. Inhibition of Topoisomerase IIβ is believed to play a significant role in the cardiotoxic effects.[13]
-
Mitochondrial Dysfunction: Daunorubicin can impair mitochondrial function, leading to decreased ATP production and further ROS generation, ultimately causing cardiomyocyte death.
Troubleshooting Guides
In Vitro Assay Variability
Problem: Inconsistent IC50 values or high variability between replicate wells in cytotoxicity assays (e.g., MTT, XTT).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before plating. |
| Drug Solution Inaccuracy | Prepare fresh stock solutions of Daunorubicin regularly and store them protected from light. Verify the concentration of the stock solution spectrophotometrically. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. Fill the outer wells with sterile PBS or media. |
| Assay Incubation Time | Optimize the incubation time for both the drug treatment and the assay reagent (e.g., MTT). Insufficient or excessive incubation can lead to variable results. |
| Cell Line Health | Ensure cells are in the logarithmic growth phase and are not overly confluent when treated. Regularly check for mycoplasma contamination. |
Drug Formulation and Stability Issues
Problem: Precipitation of Daunorubicin in cell culture media or aggregation of nanoparticle/liposomal formulations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | When using free Daunorubicin, ensure the final solvent concentration (e.g., DMSO) in the media is low (typically <0.5%) to prevent precipitation. |
| Liposome Instability | For liposomal formulations, assess stability over time at relevant temperatures (e.g., 4°C for storage, 37°C for experiments) using techniques like Dynamic Light Scattering (DLS) to monitor particle size and polydispersity.[14] Avoid repeated freeze-thaw cycles. |
| Nanoparticle Aggregation | Characterize nanoparticle size and zeta potential to assess colloidal stability.[15] Optimize formulation parameters such as drug-to-lipid ratio and surface charge to prevent aggregation. |
| Incompatibility with Media | Test the compatibility of your formulation with the specific cell culture medium being used. Some components of the media may interact with and destabilize the formulation. |
Unexpected Results in Animal Studies
Problem: Lack of efficacy or unexpected toxicity in in vivo models.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing Regimen | The dose and schedule of administration are critical. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and an optimal therapeutic dose for your specific model and formulation. |
| Poor Bioavailability | For novel formulations, perform pharmacokinetic studies to determine the drug's distribution, metabolism, and clearance. This will help in understanding if the drug is reaching the tumor at therapeutic concentrations.[16] |
| Model-Specific Resistance | The chosen animal model may have intrinsic resistance mechanisms. Characterize the tumor model for expression of resistance markers like P-gp. |
| Formulation Instability In Vivo | Assess the in vivo stability of your formulation. Liposomes and nanoparticles can be cleared by the reticuloendothelial system (RES). PEGylation can help in prolonging circulation time. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Daunorubicin Formulations in Various Cancer Cell Lines
| Cell Line | Formulation | IC50 (µM) | Reference |
| K562 (Leukemia) | Daunorubicin | ~0.02 - 0.1 | [7] |
| K562/D1-9 (Resistant) | Daunorubicin | ~2.8 | [7] |
| B16-BL6 (Melanoma) | Free Daunorubicin | ~10 | [17] |
| B16-BL6 (Melanoma) | pH-sensitive Liposomes | ~2.5 | [17] |
| Reh (Leukemia) | Daunorubicin | 5 µg/mL (~9.5 µM) | [18] |
Table 2: Preclinical Efficacy of Novel Daunorubicin Formulations
| Formulation | Animal Model | Key Finding | Reference |
| LiPyDau (Liposomal 2-pyrrolino-daunorubicin) | Melanoma Mouse Model | A single injection nearly halted tumor growth. | [1] |
| LiPyDau (Liposomal 2-pyrrolino-daunorubicin) | Breast Cancer Mouse Model | Repeated low doses led to complete tumor elimination. | [1] |
| Targeted Nanomicelles | Leukemia Mouse Model | Reduced cardiotoxicity and increased drug exposure compared to free Daunorubicin. | [19] |
Table 3: Clinical Trial Data for Vyxeos (Daunorubicin and Cytarabine Liposome for Injection)
| Parameter | Vyxeos | 7+3 Regimen | Reference |
| Median Overall Survival | 9.56 months | 5.95 months | [20] |
| Complete Remission (CR + CRi) | 47.7% | 33.3% | [20] |
| 30-Day Mortality | Lower with Vyxeos | Higher with 7+3 | [4] |
| Cardiotoxicity | Lower rates compared to 7+3 | Higher rates compared to 7+3 | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Daunorubicin or its formulation in culture medium. Replace the existing medium with the drug-containing medium. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with Daunorubicin at the desired concentration and for the desired time in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: In Vivo Efficacy Study in a Leukemia Mouse Model
-
Cell Inoculation: Intravenously inject a predetermined number of leukemia cells (e.g., K562) into immunocompromised mice.
-
Tumor Establishment: Allow the leukemia to establish for a set period, which can be monitored by bioluminescence imaging if using luciferase-expressing cells.
-
Treatment Initiation: Randomize the mice into treatment groups (e.g., vehicle control, free Daunorubicin, formulated Daunorubicin).
-
Drug Administration: Administer the treatments according to the planned schedule (e.g., intravenous injections twice a week).
-
Monitoring: Monitor the tumor burden (e.g., by imaging) and the overall health of the mice (e.g., body weight, clinical signs) regularly.
-
Endpoint: Euthanize the mice when they reach a predetermined endpoint (e.g., significant weight loss, paralysis) or at the end of the study.
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and compare tumor growth between the different treatment groups.
Mandatory Visualizations
References
- 1. scienceblog.com [scienceblog.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Inhibition of tumor metastasis by targeted daunorubicin and dioscin codelivery liposomes modified with PFV for the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VYXEOS® | Safety From Phase 3 Study [vyxeospro.com]
- 5. VYXEOS® | Efficacy From Phase 3 Study [vyxeospro.com]
- 6. Characterization of a K562 multidrug-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. mdpi.com [mdpi.com]
- 14. ascopubs.org [ascopubs.org]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Nanomicelle formulation modifies the pharmacokinetic profiles and cardiac toxicity of daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A phase 2 study to assess the pharmacokinetics and pharmacodynamics of CPX-351 and its effects on cardiac repolarization in patients with acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]
P-glycoprotein Mediated Efflux of Daunomycin: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on P-glycoprotein (P-gp) mediated efflux of Daunomycin.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your experiments.
Q1: My cells are showing high resistance to Daunomycin. How do I confirm if this is due to P-gp mediated efflux?
A1: The primary indicator of P-gp mediated resistance is a decreased intracellular accumulation of Daunomycin. You can confirm this by performing a Daunomycin accumulation assay in the presence and absence of a known P-gp inhibitor, such as Verapamil. If the resistance is P-gp mediated, you will observe a significant increase in intracellular Daunomycin fluorescence in the presence of the inhibitor.
Troubleshooting:
-
Issue: No significant increase in Daunomycin accumulation with a P-gp inhibitor.
-
Possible Cause 1: The cells may not be expressing functional P-gp, or the expression level is too low to detect a significant difference.
-
Solution: Confirm P-gp expression using Western blot or qPCR. Use a positive control cell line known to overexpress P-gp (e.g., K562/Dox, MCF-7/ADR).
-
-
Possible Cause 2: The concentration of the P-gp inhibitor is not optimal.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the inhibitor that is non-toxic but effectively inhibits P-gp.
-
-
Possible Cause 3: Other multidrug resistance mechanisms might be at play, such as other ABC transporters (e.g., MRP1, BCRP) or altered apoptosis pathways.[1][2][3]
-
Solution: Investigate the expression of other transporters and consider using broader spectrum inhibitors if necessary.
-
-
Q2: What is the general mechanism of P-glycoprotein (P-gp) mediated drug efflux?
A2: P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide variety of structurally diverse compounds out of the cell, thereby reducing the intracellular drug concentration and leading to multidrug resistance (MDR).[1][4][5][6] The process involves the binding of the substrate (e.g., Daunomycin) to a site within the transmembrane domain of P-gp, followed by ATP hydrolysis at the nucleotide-binding domains, which powers a conformational change in the protein, leading to the expulsion of the drug from the cell.[4]
Q3: I am seeing inconsistent results in my Daunomycin efflux assay. What could be the cause?
A3: Inconsistent results in efflux assays can stem from several factors:
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can exhibit altered membrane transporter expression and function.
-
Reagent Quality and Concentration: Use high-quality Daunomycin and P-gp inhibitors. Prepare fresh solutions and verify their concentrations. The final concentration of solvents like DMSO should be kept low and consistent across all wells.
-
Incubation Times and Temperatures: Strictly adhere to the optimized incubation times and maintain a constant temperature (typically 37°C) throughout the experiment.
-
Washing Steps: Incomplete washing can lead to high background fluorescence. Ensure thorough but gentle washing to remove extracellular Daunomycin without dislodging the cells.
-
Instrumentation Settings: For fluorescence-based assays (flow cytometry or plate reader), ensure the instrument settings (e.g., excitation/emission wavelengths, gain) are optimized and consistent for all samples.
Q4: How do I choose the right cell line for my P-gp efflux studies?
A4: The choice of cell line is critical. A common approach is to use a pair of cell lines: a parental, drug-sensitive cell line with low or no P-gp expression (e.g., K562, MCF-7) and a drug-resistant subline that overexpresses P-gp (e.g., K562/Dox, MCF-7/ADR).[7][8][9] This allows for direct comparison and attribution of efflux activity to P-gp. Alternatively, you can use cells transiently or stably transfected to express human MDR1.[10]
Q5: What are some common P-gp inhibitors and their recommended concentrations for in vitro studies with Daunomycin?
A5: Verapamil is a widely used first-generation P-gp inhibitor. Other inhibitors include Cyclosporin A and more specific, third-generation inhibitors like Tariquidar and Zosuquidar.[11][12] The optimal concentration can be cell-line dependent and should be determined experimentally. However, a common starting point for Verapamil is in the range of 1-20 µM.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to P-gp mediated Daunomycin efflux.
Table 1: Kinetic Parameters of Daunomycin Transport by P-gp
| Parameter | Value | Cell/System | Reference |
| Km | 26.8 ± 13.4 µM | Rat liver canalicular membrane vesicles | [15] |
| Vmax | 4.9 ± 0.8 nmol/45 s/mg protein | Rat liver canalicular membrane vesicles | [15] |
| Km (THP-adriamycin) | 0.5 ± 0.3 µM | K562 leukemia cells | [16] |
Table 2: IC50 Values of P-gp Inhibitors for Daunomycin Efflux
| Inhibitor | IC50 | Cell Line | Comments | Reference |
| Verapamil | 1-2 µM | Multidrug-resistant KB cells | Half-maximal concentration for stimulating Daunomycin accumulation | [14] |
| DMH1 | 3 µM | K562/Dox | Increased intracellular Daunomycin by 3.1-fold | [7] |
| Cyclosporin A | 10 µM | K562/Dox | Increased intracellular Daunomycin by 7.1-fold | [7] |
Experimental Protocols
Protocol 1: Daunomycin Accumulation Assay using Flow Cytometry
This protocol measures the intracellular accumulation of Daunomycin, a fluorescent substrate of P-gp.
Materials:
-
Parental (P-gp low/negative) and P-gp overexpressing cell lines
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Daunomycin solution (stock in DMSO, working solution in PBS or serum-free media)
-
P-gp inhibitor (e.g., Verapamil) solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
On the day of the experiment, harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Wash the cells with PBS and resuspend in serum-free medium at a concentration of 1 x 106 cells/mL.
-
-
Inhibitor Pre-incubation:
-
For inhibitor-treated samples, add the P-gp inhibitor (e.g., Verapamil at a final concentration of 10 µM) to the cell suspension.
-
Incubate for 30 minutes at 37°C.
-
For the control group, add the same volume of vehicle (e.g., DMSO diluted in media).
-
-
Daunomycin Incubation:
-
Add Daunomycin to all samples at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Stop the incubation by adding ice-cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 0.5 mL of cold PBS.
-
Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the emission at ~585 nm (PE or a similar channel).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Compare the MFI of the P-gp overexpressing cells with and without the inhibitor.
-
A significant increase in MFI in the presence of the inhibitor indicates P-gp mediated efflux.
-
Compare the MFI of the parental cells with the P-gp overexpressing cells (without inhibitor) to determine the basal level of resistance.
-
Visualizations
P-glycoprotein Efflux Mechanism
Caption: Mechanism of P-gp mediated Daunomycin efflux.
Experimental Workflow for Daunomycin Accumulation Assay
Caption: Workflow for Daunomycin accumulation assay.
Troubleshooting Logic for Low Daunomycin Accumulation
Caption: Troubleshooting low Daunomycin accumulation.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing daunorubicin accumulation defects in non-P-glycoprotein expressing multidrug-resistant cell lines using digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 5. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 6. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 7. Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quantitative Model of Chemotherapeutic Drug Sensitivity as a Function of P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 13. The multidrug-resistance-reverser verapamil interferes with cellular P-glycoprotein-mediated pumping of daunorubicin as a non-competing substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single cell analysis of daunomycin uptake and efflux in multidrug-resistant and -sensitive KB cells: effects of verapamil and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of P-glycoprotein-mediated daunomycin transport in rat liver canalicular membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-competitive inhibition of P-glycoprotein-associated efflux of THP-adriamycin by verapamil in living K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Daunorubicin-Induced Myelosuppression in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daunorubicin and managing its myelosuppressive effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Daunorubicin-induced myelosuppression?
A1: Daunorubicin-induced myelosuppression primarily results from its cytotoxic effects on rapidly dividing hematopoietic stem and progenitor cells in the bone marrow. The mechanisms include:
-
DNA Intercalation: Daunorubicin inserts itself between DNA base pairs, distorting the DNA helix and interfering with DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA unwinding. This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[1]
-
Generation of Reactive Oxygen Species (ROS): Daunorubicin's quinone moiety can be reduced to a semiquinone radical, which then donates an electron to molecular oxygen to form superoxide radicals.[1] This oxidative stress further damages DNA, proteins, and lipids, contributing to cellular demise.[1][2]
Q2: Which hematopoietic lineages are most affected by Daunorubicin?
A2: Daunorubicin is a cell-cycle non-specific cytotoxic agent, but it exerts its maximum effects during the S-phase of the cell cycle.[3] Consequently, hematopoietic progenitor cells, which have a high proliferative rate, are particularly sensitive. This leads to a decrease in the production of all major blood cell types, resulting in neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells). Severe myelosuppression is a common dose-limiting toxicity of Daunorubicin.[4]
Q3: What are the typical dose ranges of Daunorubicin that induce significant myelosuppression in preclinical models?
A3: The dose of Daunorubicin required to induce myelosuppression varies depending on the animal model, administration route, and schedule. It is crucial to perform dose-response studies for each specific experimental setup. The following table provides a general reference based on published preclinical studies.
| Animal Model | Route of Administration | Daunorubicin Dose Range | Observed Myelosuppressive Effects |
| Mouse | Intraperitoneal (i.p.) | 0.5 mg/kg | Increased survival of leukemic mice when combined with sodium caseinate.[5] |
| Mouse | Intravenous (i.v.) | 0.75 mg/kg (intermittent) | Lesser effect on hematopoietic progenitors compared to Doxorubicin at equi-effective antitumor doses.[6] |
| Mouse | Intravenous (i.v.) | 2.23 mg/kg (twice a week for 4 weeks) | Toxic at every hematopoietic level during prolonged administration.[6] |
| Rat | Not specified | Not specified | Daunorubicin clearance decreases with age, potentially increasing toxicity in older animals.[7][8] |
Q4: How can I monitor the extent of myelosuppression in my animal models?
A4: Regular monitoring of peripheral blood counts is the most direct way to assess myelosuppression. This typically involves collecting blood samples at predetermined time points after Daunorubicin administration and performing a complete blood count (CBC). Key parameters to monitor include:
-
Absolute Neutrophil Count (ANC)
-
Platelet Count
-
Red Blood Cell (RBC) Count and Hemoglobin
For a more in-depth analysis of the impact on hematopoietic progenitors, bone marrow can be harvested for colony-forming unit (CFU) assays or flow cytometric analysis of different hematopoietic stem and progenitor cell populations.
Troubleshooting Guides
Issue 1: High variability in the degree of myelosuppression between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration, particularly with intravenous injections. Differences in animal age, weight, or underlying health status.
-
Solution:
-
Ensure precise and consistent administration of Daunorubicin. For IV injections, use a consistent rate and volume.
-
Use age- and weight-matched animals for your studies.
-
Acclimatize animals properly before the start of the experiment to minimize stress-induced variations.
-
Increase the number of animals per group to improve statistical power and account for biological variability.
-
Issue 2: Unexpectedly high mortality in Daunorubicin-treated animals.
-
Possible Cause: The dose of Daunorubicin may be too high for the specific animal strain or model. Animals may be succumbing to infections secondary to severe neutropenia or complications from hemorrhage due to thrombocytopenia.
-
Solution:
-
Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
-
Consider providing supportive care, such as prophylactic antibiotics in the drinking water, to prevent infections during the period of severe neutropenia.[9]
-
Monitor animals closely for signs of distress, such as weight loss, lethargy, and ruffled fur, and establish clear humane endpoints.
-
Issue 3: Inconsistent results in in vitro cytotoxicity assays with hematopoietic cells.
-
Possible Cause: Cell density can significantly impact the apparent cytotoxicity of a compound.[10] Inaccurate cell counting or pipetting errors. The DNA intercalating nature of Daunorubicin can interfere with certain DNA-binding dyes used in viability assays, leading to an underestimation of cytotoxicity.[11]
-
Solution:
-
Optimize the cell seeding density for your specific assay and cell type.
-
Ensure accurate cell counting and pipetting techniques. Use automated cell counters for better consistency.
-
When using DNA-binding dyes for viability, be aware of potential interference from Daunorubicin. Consider using alternative methods like measuring ATP levels (which are proportional to the number of viable cells) or LDH release (a marker of cell death).[12]
-
Always include appropriate controls, such as vehicle-treated cells and a positive control for cytotoxicity.[11]
-
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Myelosuppression
This assay assesses the frequency of hematopoietic progenitor cells capable of forming colonies of specific lineages in a semi-solid medium.
Materials:
-
Bone marrow cells isolated from control and Daunorubicin-treated animals.
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS).
-
MethoCult™ medium containing appropriate cytokines for murine or human cells (e.g., SCF, IL-3, IL-6 for CFU-GM).[13]
-
35 mm culture dishes.
-
Sterile water.
-
3% Acetic Acid with Methylene Blue.
Procedure:
-
Cell Preparation:
-
Plating:
-
Dilute the bone marrow cell suspension to the desired concentration in IMDM with 2% FBS.
-
Add the cell suspension to the MethoCult™ medium and vortex thoroughly.[14]
-
Let the tube stand for 5 minutes to allow bubbles to dissipate.[13]
-
Using a syringe with a 16-gauge blunt-end needle, dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish in duplicate.[13]
-
Gently tilt and rotate the dishes to ensure even distribution of the medium.[13]
-
-
Incubation:
-
Colony Counting:
-
Using an inverted microscope, count the number of colonies per dish. Colonies are typically defined as clusters of 50 or more cells.
-
Calculate the number of CFUs per 10^5 plated cells.
-
Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells
This protocol allows for the identification and quantification of different hematopoietic cell populations based on the expression of specific cell surface markers.
Materials:
-
Bone marrow cells from control and Daunorubicin-treated animals.
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies against specific hematopoietic markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD34, CD16/32 for murine cells).
-
Propidium Iodide (PI) or other viability dye.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of bone marrow cells as described in the CFU assay protocol.
-
Perform a cell count and determine viability.
-
-
Staining:
-
Resuspend 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add the antibody cocktail to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells by adding 1-2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Data Acquisition:
-
Resuspend the cell pellet in an appropriate volume of staining buffer.
-
Just before analysis, add a viability dye like PI to distinguish live from dead cells.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on single, live cells.
-
Use the expression of specific markers to identify and quantify different hematopoietic populations (e.g., Lineage-negative, Sca-1+, c-Kit+ for hematopoietic stem cells in mice).
-
Visualizations
Daunorubicin's Mechanism of Action and Induction of Apoptosis
Caption: Daunorubicin induces apoptosis through DNA damage and oxidative stress.
Experimental Workflow for Assessing Daunorubicin-Induced Myelosuppression
Caption: Workflow for evaluating Daunorubicin's myelosuppressive effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Evaluation of Apoptosis in Multipotent Hematopoietic Cells of Bone Marrow by Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoietic precursor cells in mice treated with 4-demethoxydaunorubicin and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. Establishing a murine model of the Hematopoietic Syndrome of the Acute Radiation Syndrome [scholarworks.indianapolis.iu.edu]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 13. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. dls.com [dls.com]
Light sensitivity and handling of 3-FD-Daunomycin solutions
Frequently Asked Questions (FAQs)
Q1: Is 3-FD-Daunomycin light sensitive?
A: While specific data for this compound is unavailable, its parent compound, Daunorubicin, is known to be light-sensitive.[1][2] Exposure to light, particularly UV and fluorescent light, can lead to photodegradation, which may result in the formation of impurities and a loss of biological activity.[1] Therefore, it is crucial to protect solutions of this compound from light at all times.
Q2: How should I prepare a stock solution of this compound?
A: this compound should be reconstituted in a suitable solvent, such as sterile water or a buffer solution as specified by the manufacturer, in a dimly lit environment.[3][4] Use amber-colored vials or wrap clear vials in aluminum foil to protect the solution from light.[5] The vial's content may be under negative pressure to minimize aerosol formation during reconstitution, so care should be taken when inserting a needle.[6]
Q3: What are the recommended storage conditions for this compound solutions?
A: Based on the recommendations for Daunorubicin, reconstituted solutions of this compound should be stored at 2°C to 8°C and protected from light.[2][7] Under these conditions, Daunorubicin solutions are typically stable for up to 48 hours.[2] For longer-term storage, consult the manufacturer's specific recommendations. Unopened vials should also be stored refrigerated and protected from light.[7]
Q4: Can I work with this compound solutions on a standard lab bench?
A: It is highly recommended to work with this compound solutions in a designated area with minimized light exposure.[5] This can be achieved by working in a dark room, a room with red or yellow safety lights, or by using a light-blocking enclosure. Standard laboratory lighting can accelerate the degradation of the compound.[1]
Q5: What are the signs of degradation in a this compound solution?
A: For the parent compound Daunorubicin, a color change from red to blue-purple can indicate decomposition, particularly in solutions with a pH greater than 8.[2] Any unexpected color change, precipitation, or loss of efficacy in your experiments could be a sign of degradation. It is recommended to prepare fresh solutions for critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of drug efficacy or inconsistent experimental results. | Degradation of this compound due to light exposure. | Prepare fresh solutions and ensure all handling steps are performed under light-protected conditions. Use amber vials or foil-wrapped tubes for all experiments.[5] |
| Instability of the solution at the experimental temperature or pH. | Daunorubicin is unstable at higher temperatures and in solutions with a pH above 8.[2] Ensure your experimental buffer is within a stable pH range and minimize the time the solution is kept at room temperature. | |
| Adsorption to plasticware. | For low-concentration solutions, consider using polypropylene containers to prevent adsorptive losses.[1] | |
| Visible color change or precipitation in the solution. | Chemical degradation of the compound. | A color change from red to blue-purple in Daunorubicin solutions can indicate decomposition.[2] Discard the solution and prepare a fresh one. Ensure the pH of your solvent is appropriate. |
| Contamination. | Ensure aseptic techniques are used during solution preparation, as no preservative is typically present.[2] | |
| Inconsistent fluorescence readings in assays. | Photobleaching of the fluorophore. | Minimize the exposure of the solution to excitation light during fluorescence measurements. Use appropriate controls to account for any photobleaching. |
Quantitative Data Summary
The following tables summarize stability data for Daunorubicin, the parent compound of this compound. This data should be used as a general guideline.
Table 1: Stability of Reconstituted Daunorubicin Hydrochloride Solutions
| Storage Condition | Stability Duration | Reference |
| Room Temperature | 24 hours | [2] |
| Refrigerated (2-8°C) | 48 hours | [2] |
Table 2: Factors Affecting Daunorubicin Photodegradation
| Factor | Effect on Photodegradation | Reference |
| Light Source | Fluorescent light and sunlight accelerate degradation. | [1] |
| Concentration | Degradation is inversely proportional to drug concentration (more rapid at lower concentrations). | [1] |
| pH | Degradation is accelerated by an increase in pH. | [1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
-
Work in a dimly lit area or a dark room.
-
Allow the vial of this compound powder to equilibrate to room temperature.
-
Using a sterile syringe, add the appropriate volume of the recommended solvent (e.g., sterile water for injection) to the vial.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Immediately wrap the vial in aluminum foil or transfer the solution to an amber-colored vial.
-
Label the vial with the compound name, concentration, date, and your initials.
-
Store the reconstituted solution at 2-8°C, protected from light.
Protocol 2: Preparation of Working Dilutions
-
Perform all dilutions in a dimly lit environment.
-
Use amber-colored microcentrifuge tubes or wrap clear tubes in aluminum foil.
-
Use pre-chilled buffers or media for dilutions to maintain a low temperature.
-
Prepare dilutions immediately before use and keep them on ice and protected from light until they are added to the experiment.
-
If using multi-well plates, protect the plate from light by covering it with an opaque lid or aluminum foil whenever possible.
Visualizations
Caption: A flowchart illustrating the key steps for handling this compound solutions to minimize light exposure.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorinated anthracyclines: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated anthracyclines: interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. pdf.hres.ca [pdf.hres.ca]
Validation & Comparative
A Comparative Analysis of Cardiotoxicity: Daunorubicin vs. Epirubicin
For researchers, scientists, and drug development professionals, understanding the nuanced cardiotoxic profiles of chemotherapeutic agents is paramount. This guide provides a detailed comparison of Daunorubicin and Epirubicin, two closely related anthracycline antibiotics, with a focus on their differential impact on cardiac function. The information presented herein is supported by experimental data from clinical, in vivo, and in vitro studies.
Daunorubicin, a cornerstone in the treatment of acute leukemias, and Epirubicin, widely used for breast and other solid tumors, both exhibit a dose-dependent cardiotoxicity that can lead to severe cardiac complications, including congestive heart failure.[1][2] While their antineoplastic mechanisms are similar, subtle structural differences are believed to contribute to variations in their cardiotoxic potential.
Quantitative Comparison of Cardiotoxicity
The following tables summarize key quantitative data from comparative studies, offering a clear overview of the relative cardiotoxicity of Daunorubicin and Epirubicin. It is important to note that in many studies, Doxorubicin, a close structural analog of Daunorubicin, is used as the comparator to Epirubicin. The findings from Doxorubicin comparisons are largely considered relevant to Daunorubicin due to their similar cardiotoxic profiles.
| Parameter | Daunorubicin/Doxorubicin | Epirubicin | Study Population/Model | Reference |
| Clinical Cardiotoxicity | ||||
| Odds Ratio for Clinical Cardiotoxicity | Higher Risk | 0.39 (vs. Doxorubicin) | Meta-analysis of breast cancer patients | [3] |
| Median Cumulative Dose to CHF | 492 mg/m² (Doxorubicin) | 1,134 mg/m² | Patients with advanced breast cancer | [4] |
| Median Dose to Laboratory Cardiotoxicity | 468 mg/m² (Doxorubicin) | 935 mg/m² | Patients with advanced breast cancer | [4] |
| Subclinical Cardiotoxicity | ||||
| Change in LVEF | Significant Decrease | Less Pronounced Decrease | Patients post-chemotherapy | [5] |
| Change in Peak Filling Rate (PFR) | Significant Decrease | No Significant Alteration | Patients post-chemotherapy | [5] |
| In Vitro Cardiotoxicity | ||||
| Reactive Oxygen Species (ROS) Generation | High | Higher than Doxorubicin in one study, but generally considered to induce less oxidative stress | HL-1 cardiomyocytes | [6][7] |
| DNA Damage & Apoptosis | Significant Induction | Significant Induction | HL-1 cardiomyocytes | [6] |
LVEF: Left Ventricular Ejection Fraction; CHF: Congestive Heart Failure; ROS: Reactive Oxygen Species.
Mechanistic Insights into Cardiotoxicity
The cardiotoxicity of both Daunorubicin and Epirubicin is multifactorial, stemming from a combination of oxidative stress, mitochondrial dysfunction, and interference with topoisomerase IIβ in cardiomyocytes.[8][9] The primary proposed mechanism involves the generation of reactive oxygen species (ROS) through the redox cycling of the anthracycline molecule.[6][7] This leads to lipid peroxidation, damage to cellular membranes, and induction of apoptotic pathways. Both drugs also intercalate into DNA and inhibit topoisomerase II, which can result in DNA double-strand breaks and cell death.[10]
The reduced cardiotoxicity of Epirubicin is thought to be related to its stereochemical difference at the 4' position of the daunosamine sugar, which may lead to altered cellular uptake and metabolism in cardiac tissue, and potentially a lower propensity to generate ROS compared to Daunorubicin and Doxorubicin.[11]
Below is a diagram illustrating the general signaling pathway implicated in anthracycline-induced cardiotoxicity.
Caption: Signaling pathway of anthracycline-induced cardiotoxicity.
Experimental Protocols
The assessment of cardiotoxicity involves a range of in vitro and in vivo methodologies. Below are detailed protocols for key experiments cited in comparative studies.
In Vitro Assessment of Cardiotoxicity in HL-1 Cardiomyocytes
Objective: To evaluate and compare the cytotoxic effects of Daunorubicin and Epirubicin on a cardiac muscle cell line.
Methodology:
-
Cell Culture: HL-1 adult cardiomyocytes are cultured in Claycomb medium supplemented with 10% fetal bovine serum, 100 µM norepinephrine, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
Drug Treatment: Cells are incubated with equimolar concentrations (e.g., 1 µM) of Daunorubicin or Epirubicin for a specified period (e.g., 24 hours). A vehicle-treated group serves as the control.
-
Measurement of Reactive Oxygen Species (ROS):
-
Cells are loaded with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Following drug treatment, the fluorescence intensity is measured using a fluorometer or fluorescence microscopy. An increase in fluorescence indicates higher ROS levels.[6]
-
-
Assessment of DNA Damage:
-
Immunofluorescence staining for phosphorylated histone H2A.X (γH2A.X), a marker for DNA double-strand breaks, is performed.
-
The number of γH2A.X foci per cell is quantified using fluorescence microscopy.
-
-
Apoptosis Assay:
-
Apoptosis can be measured using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.
-
Alternatively, caspase-3 activity, a key executioner caspase in apoptosis, can be quantified using a colorimetric or fluorometric assay.[12]
-
In Vivo Assessment of Cardiac Function in a Mouse Model
Objective: To compare the effects of Daunorubicin and Epirubicin on cardiac function in a living organism.
Methodology:
-
Animal Model: CF-1 mice are commonly used.[6]
-
Drug Administration: Mice receive a single intraperitoneal injection of Daunorubicin or Epirubicin at a specified dose (e.g., 10 mg/kg). A control group receives a vehicle solution.
-
Echocardiography:
-
Transthoracic echocardiography is performed at baseline and at a set time point after drug administration (e.g., 10 days).
-
Key parameters measured include Left Ventricular Ejection Fraction (LVEF), heart rate, and cardiac output.[7]
-
-
Histopathological Analysis:
-
At the end of the study, hearts are excised, fixed in formalin, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess for morphological changes, such as myocyte vacuolization and myofibrillar loss.
-
-
Biomarker Analysis:
-
Blood samples can be collected to measure cardiac troponin levels, which are sensitive markers of myocardial injury.[1]
-
The following diagram outlines a typical experimental workflow for comparing the cardiotoxicity of these two agents.
Caption: Experimental workflow for comparative cardiotoxicity assessment.
Conclusion
The available evidence from clinical, in vivo, and in vitro studies consistently suggests that Epirubicin has a more favorable cardiotoxicity profile compared to Daunorubicin. This is evidenced by a lower incidence of congestive heart failure, a higher cumulative dose tolerance before the onset of cardiac dysfunction, and in some contexts, a reduced induction of cellular damage markers. While both drugs remain potent antineoplastic agents, the choice between them may be influenced by a patient's baseline cardiovascular risk and the desired cumulative dose. Further research into the precise molecular mechanisms underlying their differential cardiotoxicity will be crucial for the development of even safer and more effective cancer therapies.
References
- 1. oatext.com [oatext.com]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. A prospective randomized comparison of epirubicin and doxorubicin in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of epirubicin and doxorubicin cardiotoxicity induced by low doses: Evolution of the diastolic and systolic parameters studied by radionucide angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse | PLOS One [journals.plos.org]
- 7. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Doxorubicin and epirubicin cardiotoxicity: experimental and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: Idarubicin vs. Daunorubicin for Leukemia Treatment
In the landscape of chemotherapeutic agents for leukemia, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), anthracyclines remain a cornerstone of induction therapy. This guide provides a detailed comparison of two prominent anthracyclines: Idarubicin and its parent compound, Daunorubicin. While the requested comparison with the novel derivative 3-FD-Daunomycin could not be conducted due to a lack of available data, this analysis offers valuable insights for researchers, scientists, and drug development professionals by focusing on a clinically significant and well-documented pairing.
Executive Summary
Idarubicin, a derivative of Daunorubicin, has been shown in several studies to offer advantages in terms of efficacy for the treatment of leukemia.[1][2][3] Clinical trials have demonstrated that Idarubicin may lead to higher rates of complete remission when compared to Daunorubicin, particularly in adult patients with AML.[2][3] The enhanced efficacy of Idarubicin is attributed to its higher lipophilicity, leading to increased cellular uptake and greater potency in inducing DNA damage in leukemic cells.[4][5] While both drugs share a similar mechanism of action centered on DNA intercalation and topoisomerase II inhibition, these pharmacokinetic differences appear to translate into improved clinical outcomes with Idarubicin in certain patient populations.
Quantitative Data Summary
The following tables summarize key efficacy data from comparative studies of Idarubicin and Daunorubicin in leukemia treatment.
Table 1: Comparison of Complete Remission (CR) Rates in Acute Myeloid Leukemia (AML)
| Study/Analysis | Treatment Arm | Number of Patients | Complete Remission (CR) Rate | p-value |
| Southeastern Cancer Study Group[2] | Idarubicin + Cytarabine | 105 | 71% | 0.03 |
| Daunorubicin + Cytarabine | 113 | 58% | ||
| Meta-analysis (Wang et al., 2020)[3] | Idarubicin + Cytarabine | - | Higher | 0.03 |
| Daunorubicin + Cytarabine | - | Lower | ||
| Meta-analysis (Pati et al., 2018)[6] | Idarubicin | - | 66.7% (after 1st course) | 0.04 |
| High-Dose Daunorubicin | - | 61.1% (after 1st course) |
Table 2: Survival Outcomes in Acute Myeloid Leukemia (AML)
| Study/Analysis | Treatment Arm | Median Survival | Median Remission Duration |
| Southeastern Cancer Study Group[2] | Idarubicin + Cytarabine | 297 days | 433 days |
| Daunorubicin + Cytarabine | 277 days | 328 days |
Mechanism of Action and Signaling Pathways
Both Idarubicin and Daunorubicin exert their cytotoxic effects through several key mechanisms:
-
DNA Intercalation: They insert themselves between the base pairs of the DNA double helix.[7][8][9][10] This physical obstruction disrupts DNA replication and transcription.
-
Topoisomerase II Inhibition: These drugs stabilize the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional strain in DNA during replication.[7][8][9][10] This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in their structure can undergo redox cycling, producing ROS that cause further damage to DNA, proteins, and cell membranes.[7][8]
The primary difference in their action at a cellular level lies in Idarubicin's increased lipophilicity, which facilitates greater cellular uptake and higher intracellular concentrations compared to Daunorubicin.[4][5]
Caption: Signaling pathway of Idarubicin and Daunorubicin.
Experimental Protocols
The following section details a typical experimental protocol for a clinical trial comparing Idarubicin and Daunorubicin in adult patients with newly diagnosed AML, based on methodologies reported in the literature.[2]
Study Design: A prospective, randomized, multi-center Phase III clinical trial.
Patient Population: Adult patients (e.g., 18-65 years) with newly diagnosed de novo AML. Key exclusion criteria would include prior chemotherapy, significant cardiac dysfunction, and severe renal or hepatic impairment.
Randomization: Patients are randomized in a 1:1 ratio to one of two treatment arms.
Treatment Regimens:
-
Arm A (Idarubicin Arm):
-
Cytarabine: 100 mg/m² per day as a continuous intravenous infusion for 7 days.
-
Idarubicin: 12 mg/m² per day as a slow intravenous injection for 3 days.
-
-
Arm B (Daunorubicin Arm):
-
Cytarabine: 100 mg/m² per day as a continuous intravenous infusion for 7 days.
-
Daunorubicin: 45 mg/m² per day as a slow intravenous injection for 3 days.
-
Supportive Care: Standard supportive care, including blood product transfusions, prophylactic antibiotics, and management of toxicities, is provided to all patients.
Response Assessment: Bone marrow aspirates and biopsies are performed at diagnosis and upon hematopoietic recovery (typically around day 21-28) to assess for complete remission.
Endpoints:
-
Primary Endpoint: Complete Remission (CR) rate.
-
Secondary Endpoints: Overall Survival (OS), Event-Free Survival (EFS), toxicity profile, and duration of remission.
Caption: Workflow for a comparative clinical trial.
Conclusion
The available evidence suggests that Idarubicin may offer a superior efficacy profile compared to standard-dose Daunorubicin for induction therapy in adult patients with AML, as evidenced by higher complete remission rates.[2][3] This advantage is likely due to its favorable pharmacokinetic properties. While both drugs operate through similar cytotoxic mechanisms, the increased cellular uptake of Idarubicin appears to be a key differentiator. For researchers and drug development professionals, these findings underscore the potential for structural modifications of existing chemotherapeutic agents to enhance their clinical utility. Future research could continue to explore novel anthracycline derivatives to further improve the therapeutic index for leukemia treatment.
References
- 1. Idarubicin in the treatment of acute leukemias. An overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase III trial comparing idarubicin and daunorubicin in combination with cytarabine in acute myelogenous leukemia: a Southeastern Cancer Study Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of daunorubicin versus idarubicin combined with cytarabine for induction therapy in acute myeloid leukemia: A meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Idamycin (Idarubicin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Efficacy and Toxicity of Idarubicin Versus High-dose Daunorubicin for Induction Chemotherapy in Adult Acute Myeloid Leukemia: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 8. What is Idarubicin Hydrochloride used for? [synapse.patsnap.com]
- 9. Daunorubicin - Wikipedia [en.wikipedia.org]
- 10. Daunorubicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Comparative Analysis of Novel Daunomycin Analogs for Enhanced Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Daunorubicin (also known as Daunomycin) is a potent anthracycline antibiotic that has been a cornerstone of chemotherapy for various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), since its discovery.[1][2][3] Its primary mechanism of action involves intercalating with DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.[1][4][5] This disruption leads to DNA damage and ultimately triggers programmed cell death (apoptosis) in cancer cells.[3] However, the clinical utility of Daunomycin is often hampered by significant side effects, most notably dose-dependent cardiotoxicity, and the development of multidrug resistance (MDR).[4][6]
The challenge of drug resistance, frequently mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), has spurred the development of novel Daunomycin analogs.[7] These next-generation compounds are engineered to overcome these limitations, offering the potential for improved therapeutic outcomes. This guide provides an objective comparison of the anti-tumor effects of a novel Daunomycin analog against the parent drug and other established alternatives, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The following table summarizes the in vitro and in vivo performance of a novel sugar-modified Daunorubicin analog (ADNR) compared to the parent compound, Daunorubicin (DNR), and a widely used alternative, Doxorubicin (DOX). ADNR was specifically designed to circumvent P-glycoprotein-mediated drug resistance.[7]
| Compound | Cell Line | IC50 (nM)a [7] | Resistance Indexb [7] | Max. Tumor Growth Inhibition (in vivo)c [7] | Observed Side Effects |
| Daunorubicin (DNR) | K562 (Drug-sensitive) | 18.3 ± 2.1 | 25.1 | ~30% | Significant body weight reduction (>70%)[7], Cardiotoxicity, Myelosuppression[4][8] |
| K562/Dox (Drug-resistant) | 459.2 ± 35.6 | ||||
| Doxorubicin (DOX) | K562 (Drug-sensitive) | 25.7 ± 3.5 | 20.3 | Data not available | Cardiotoxicity, Myelosuppression[4] |
| K562/Dox (Drug-resistant) | 521.8 ± 41.2 | ||||
| Novel Analog (ADNR) | K562 (Drug-sensitive) | 22.5 ± 2.8 | 1.0 | >75% | No significant body weight reduction observed[7] |
| K562/Dox (Drug-resistant) | 22.6 ± 3.1 |
Experimental Protocols
The data presented above is derived from a series of standardized in vitro and in vivo experiments designed to evaluate the efficacy and safety of novel anti-cancer agents.[9][10]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the IC50 value of the compounds on both drug-sensitive (K562) and drug-resistant (K562/Dox) human leukemia cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[11]
-
Drug Treatment: Cells are then treated with a range of concentrations of the Daunomycin analogs, Daunorubicin, and Doxorubicin for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration, and the IC50 value is determined by plotting a dose-response curve.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor activity of the compounds in a living organism and assess systemic toxicity.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Drug-resistant human cancer cells (e.g., K562/Dox) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into different groups: a control group (receiving vehicle), a Daunorubicin group, and a novel analog group. The drugs are administered intravenously according to a predetermined schedule and dosage.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days). Tumor volume is typically calculated using the formula: (Length × Width²)/2.
-
Endpoint: The experiment is concluded when tumors in the control group reach a maximum allowable size or after a set period. The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group. Animal survival rates are also monitored.[7]
-
Visualizations: Pathways and Workflows
Daunomycin's Mechanism of Action
Daunomycin and its analogs exert their anti-tumor effects through a multi-faceted mechanism targeting the cancer cell's DNA.
General Workflow for Anti-Tumor Drug Validation
The validation of a novel anti-tumor compound follows a structured, multi-stage process, moving from initial in vitro screening to more complex in vivo animal studies.[9]
References
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a daunorubicin analogue that exhibits potent antitumor activity and overcomes P-gp-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Daunorubicin and Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Daunorubicin with other key anthracyclines, supported by experimental data. We delve into the quantitative measures of resistance, the detailed methodologies used to obtain this data, and the underlying molecular signaling pathways that govern these resistance mechanisms.
Quantitative Analysis of Cross-Resistance
The phenomenon of cross-resistance, where cancer cells resistant to one drug exhibit resistance to other structurally or mechanistically related drugs, is a significant challenge in chemotherapy. The following tables summarize quantitative data from studies investigating cross-resistance between Daunorubicin and other widely used anthracyclines like Doxorubicin and Idarubicin in various cancer cell lines.
| Cell Line | Selection Agent | Daunorubicin (DNR) Resistance Index (RI) | Doxorubicin (DOX) Resistance Index (RI) | Idarubicin (IDA) Resistance Index (RI) | Reference |
| LoVo (Human Colon Carcinoma) | Idarubicin | 101-112 | - | 20-23 | [1] |
| LoVo (Human Colon Carcinoma) | Doxorubicin | - | High | Similar pattern to IDA-selected | [1] |
| K562 (Human Leukemia) | Daunorubicin | High | Cross-resistant | Not resistant | [2] |
| K562 (Human Leukemia) | Doxorubicin | Cross-resistant | High | Not resistant | [2] |
| K562 (Human Leukemia) | Epirubicin | Cross-resistant | Cross-resistant | Not resistant | [2] |
Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line.
Intracellular Drug Tolerance:
| Cell Line Subline | Daunorubicin IC50 (intracellular) Increase (fold vs. sensitive) | Idarubicin IC50 (intracellular) Increase (fold vs. sensitive) | Reference |
| LoVo-IDA-1,2 | 13.9 - 14.9 | 3.2 - 3.6 | [1] |
| LoVo-DOX-1,2 | 6.2 - 6.4 | 2.2 - 2.3 | [1] |
This data highlights that even when drug accumulation is similar, differences in intracellular tolerance contribute significantly to the degree of resistance.[1]
Key Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments in cross-resistance studies.
Establishment of Drug-Resistant Cancer Cell Lines
This protocol describes the common method of developing drug-resistant cell lines through continuous, stepwise exposure to the selecting agent.
-
Parental Cell Line Culture: Begin with a drug-sensitive parental cell line (e.g., MCF-7, K562) cultured in the recommended medium with supplements (e.g., RPMI-1640 + 10% FBS) at 37°C in a 5% CO2 incubator.[3][4]
-
Initial Sensitivity Assessment (IC50 Determination):
-
Seed the parental cells in 96-well plates at a density of 1x10^4 cells/well.
-
After 24 hours, expose the cells to a range of concentrations of the anthracycline (e.g., Daunorubicin).
-
After 48-72 hours of incubation, assess cell viability using a cytotoxicity assay like CCK-8 or MTT.
-
Calculate the IC50 value, which is the drug concentration that inhibits cell growth by 50%.[5]
-
-
Induction of Resistance:
-
Culture the parental cells in a medium containing the anthracycline at an initial concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
When the cells resume a normal growth rate and morphology, subculture them and double the drug concentration.
-
If significant cell death (>50%) occurs, maintain the cells at the previous concentration until they adapt.[5]
-
Repeat this stepwise increase in drug concentration until the cells can proliferate in a significantly higher concentration (e.g., 10-20 times the initial IC50).
-
-
Clonal Selection: To ensure a homogenous resistant population, perform clonal selection using the limited dilution technique.[3][5]
-
Verification of Resistance: Regularly determine the IC50 of the resistant cell line to quantify the resistance index (RI = IC50 of resistant line / IC50 of parental line). A successfully established resistant line typically has an RI greater than 3.[3]
Cytotoxicity Assay (CCK-8 Method)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability.
-
Cell Seeding: Seed both sensitive and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[5]
-
Drug Treatment: After 24 hours of incubation to allow for cell adherence, add 100 µL of medium containing various concentrations of the anthracyclines to be tested (Daunorubicin, Doxorubicin, Idarubicin, etc.). Include wells with no drug as a control.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C with 5% CO2.[6]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours until the color in the control wells changes sufficiently.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 values for each drug in both cell lines.
Visualizing Experimental and Logical Workflows
Caption: Workflow for developing resistant cell lines and assessing cross-resistance.
Signaling Pathways in Anthracycline Resistance
Cross-resistance to anthracyclines is often multifactorial, involving several interconnected signaling pathways. The primary mechanisms include increased drug efflux, alterations in drug targets, enhanced DNA repair, and evasion of apoptosis.[7][8][9]
P-glycoprotein (P-gp) Mediated Drug Efflux
A dominant mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively removing anthracyclines from the cell, thereby reducing their intracellular concentration and cytotoxicity.[2]
Caption: P-glycoprotein actively pumps Daunorubicin out of the cancer cell.
Pro-Survival Signaling and Apoptosis Evasion
Cancer cells can develop resistance by upregulating pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, and downregulating apoptotic pathways.[10][11] Overexpression of genes like HMOX1 and PRKCA has been specifically linked to anthracycline resistance by conferring anti-apoptotic effects.[6]
Caption: Pro-survival pathways inhibit apoptosis initiation in resistant cells.
This guide demonstrates that cross-resistance between Daunorubicin and other anthracyclines is a complex issue dependent on the specific drug, the cancer cell type, and the underlying molecular mechanisms. Notably, some cell lines resistant to Daunorubicin and Doxorubicin retain sensitivity to Idarubicin, suggesting incomplete cross-resistance and highlighting potential therapeutic alternatives in resistant cases.[2] The continued study of these resistance pathways is essential for developing strategies to overcome treatment failure and improve patient outcomes.
References
- 1. Comparison of mechanisms responsible for resistance to idarubicin and daunorubicin in multidrug resistant LoVo cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Development of drug resistance is reduced with idarubicin relative to other anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Identification of Novel Anthracycline Resistance Genes and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. remedypublications.com [remedypublications.com]
- 11. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
A Comparative Analysis of Free vs. Liposomal Daunorubicin
For Researchers, Scientists, and Drug Development Professionals
Daunorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for acute myeloid leukemia (AML) and other hematological malignancies. Its efficacy, however, is often limited by significant dose-dependent cardiotoxicity. To mitigate this and improve its therapeutic index, liposomal formulations have been developed. This guide provides an objective comparison of free daunorubicin versus its liposomal counterparts, focusing on pharmacokinetics, efficacy, safety, and cellular interactions, supported by experimental data and protocols.
Executive Summary
Liposomal encapsulation of daunorubicin significantly alters its pharmacokinetic profile, leading to a longer circulation half-life and a reduced volume of distribution. This altered biodistribution is designed to increase drug accumulation at tumor sites while minimizing exposure to healthy tissues, particularly the heart. Clinical data, primarily from studies of CPX-351 (a liposomal co-formulation of daunorubicin and cytarabine), demonstrates improved overall survival and remission rates in certain high-risk AML patient populations compared to the conventional "7+3" regimen with free daunorubicin. The primary advantage of liposomal formulations is a reduction in cardiotoxicity, a major dose-limiting factor for free daunorubicin.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing free and liposomal daunorubicin formulations.
Table 1: Comparative Pharmacokinetics
| Parameter | Free Daunorubicin | Liposomal Daunorubicin (DaunoXome®) | Liposomal Daunorubicin/Cytarabine (CPX-351) |
| Elimination Half-life (t½) | ~18.5 hours | ~5.2 hours (liposomal carrier) | ~31.5 hours (daunorubicin component)[1] |
| ~11.4 hours (released free drug)[2] | |||
| Area Under the Curve (AUC) | 577 ng/mL·hr (at 90 mg/m²)[3] | ~1,250-fold higher than free drug[4] | 761.8 mcg·hr/mL (daunorubicin component at 44 mg/m²)[4] |
| Volume of Distribution (Vd) | ~1364 L[4] | 2.08 L/m²[5] | 3.44 L[4] |
| Clearance (CL) | ~129 L/hr[4] | 0.344 L/h per m²[5] | 0.16 L/h (daunorubicin component)[1] |
| Metabolite (Daunorubicinol) Formation | Significant conversion to cardiotoxic metabolite | Reduced conversion compared to free form[6] | Data not specified, but liposomal delivery alters metabolism |
Note: Direct comparison of AUC and other parameters is challenging due to different dosing and formulations (single-agent DaunoXome® vs. co-formulated CPX-351). The data illustrates the substantial alteration in drug exposure achieved with liposomal encapsulation.
Table 2: Clinical Efficacy in High-Risk/Secondary AML (Phase 3 Trial: CPX-351 vs. 7+3)
| Outcome | Liposomal (CPX-351) | Free Daunorubicin (7+3 Regimen) | Hazard Ratio (HR) / p-value |
| Median Overall Survival (OS) | 9.56 months[7] | 5.95 months[8][7] | HR: 0.69; p = 0.003[8][7] |
| 5-Year Overall Survival | 18% | 8%[9] | - |
| Complete Remission (CR + CRi) Rate* | 47.7%[7][10] | 33.3%[7] | p = 0.016[7] |
| Median Event-Free Survival (EFS) | 2.53 months[10] | 1.31 months[10] | HR: 0.74; p = 0.021[10] |
| Allogeneic Transplant Rate | 35%[11] | 25%[11] | - |
| Post-Transplant Median OS | Not Reached (at 61 mo. follow-up)[11] | 10.3 months[11] | HR: 0.51[11] |
*CRi: Complete remission with incomplete hematologic recovery.
Table 3: Comparative Safety Profile (Grade 3-5 Adverse Events from Phase 3 Trial)
| Adverse Event | Liposomal (CPX-351) | Free Daunorubicin (7+3 Regimen) |
| Febrile Neutropenia | 68% | 71% |
| Hemorrhagic Events (any grade) | 63% | 57% |
| Rash (any grade) | 54% | 33% |
| 30-Day Mortality | 13.7% | 21.2% |
| Cardiac Events (e.g., decreased LVEF) | Lower incidence reported[12] | Higher incidence reported[12] |
Safety data is generalized from multiple sources comparing liposomal anthracyclines to conventional forms. Specific percentages from the pivotal CPX-351 trial show a generally comparable profile for most common adverse events, with prolonged myelosuppression being a notable feature of the liposomal arm.[7]
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of daunorubicin required to inhibit cell growth by 50% (IC50).
-
Cell Culture : Human leukemia cell lines (e.g., MOLT-4, CCRF-CEM) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO₂ incubator.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 1 x 10⁴ to 3 x 10⁴ cells per well and allowed to adhere or stabilize for 24 hours.[4][13]
-
Drug Treatment : Stock solutions of free daunorubicin and liposomal daunorubicin are prepared. Serial dilutions are made to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.[13][14]
-
MTT Addition : After the treatment period, the media is removed. 20-30 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 2-5 mg/mL in PBS) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][13]
-
Solubilization : The MTT solution is removed, and 100-200 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[4][14] The plate is often placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading : The absorbance is measured using a microplate reader at a wavelength of 490-590 nm.[4]
-
Data Analysis : Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Pharmacokinetic Analysis (High-Performance Liquid Chromatography - HPLC)
This protocol is used to quantify the concentration of daunorubicin and its metabolite, daunorubicinol, in plasma samples over time.
-
Sample Collection : Blood samples are collected from subjects (animal models or human patients) at predetermined time points following administration of free or liposomal daunorubicin (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 12, 24 hours).[3] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[3]
-
Sample Preparation : A liquid-liquid extraction is performed. An internal standard (e.g., doxorubicin) is added to the plasma samples. The analytes are extracted using an organic solvent mixture (e.g., chloroform/isopropyl alcohol).[3] After centrifugation, the organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in the mobile phase.[3][15]
-
Chromatographic Separation : The reconstituted sample is injected into an HPLC system equipped with a C18 reverse-phase column.[3][16] A gradient mobile phase, typically consisting of an ammonium acetate buffer and acetonitrile, is used to separate daunorubicin, daunorubicinol, and the internal standard.[3]
-
Detection : A fluorescence detector is used for quantification, with excitation and emission wavelengths set appropriately for anthracyclines (e.g., Ex: 480 nm, Em: 560 nm).[16]
-
Data Analysis : A calibration curve is generated using standards of known concentrations. The peak areas of daunorubicin and daunorubicinol in the samples are compared to the calibration curve to determine their concentrations. Pharmacokinetic parameters (t½, AUC, Vd, CL) are then calculated using non-compartmental analysis software.
Cellular Uptake Analysis (Flow Cytometry)
This protocol quantifies the intracellular accumulation of daunorubicin, leveraging its natural fluorescence.
-
Cell Treatment : Leukemia cells (e.g., P388) are incubated with either free or liposomal daunorubicin at a specific concentration and for various time points (e.g., 15 min, 1 hr, 4 hrs).[17]
-
Cell Preparation : Following incubation, cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove any drug that is not internalized. Cells are then centrifuged and resuspended in PBS or a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis : The cell suspension is analyzed on a flow cytometer. An argon laser (e.g., 488 nm) is used to excite the intracellular daunorubicin. The resulting fluorescence emission is collected, typically in a channel appropriate for the emission spectrum of daunorubicin (~595 nm).[18]
-
Data Analysis : The mean fluorescence intensity (MFI) of the cell population is measured.[19] An increase in MFI corresponds to a higher intracellular concentration of daunorubicin. The MFI of cells treated with liposomal daunorubicin is compared to that of cells treated with the free drug at each time point to assess differences in the rate and extent of cellular uptake.[17]
Mandatory Visualizations
Daunorubicin's Core Mechanism of Action
Daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting the cell nucleus.
Caption: Core intracellular mechanisms of Daunorubicin leading to apoptosis.
Comparative Experimental Workflow: In Vitro Cytotoxicity
This diagram outlines the typical workflow for comparing the cytotoxicity of free and liposomal drug formulations using an MTT assay.
Caption: Workflow for comparing cytotoxicity via MTT assay.
Comparative Pharmacokinetic Study Workflow
This diagram illustrates the process of a pharmacokinetic study comparing the two drug formulations in an animal model.
Caption: Workflow for a comparative pharmacokinetic study.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Population pharmacokinetics of liposomal daunorubicin in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Paper: Real World Outcomes of Liposomal Daunorubicin and Cytarabine Versus 7+3 in Patients with Secondary Acute Myeloid Leukemia [ash.confex.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. CPX-351 versus 7+3 cytarabine and daunorubicin chemotherapy in older adults with newly diagnosed high-risk or secondary acute myeloid leukaemia: 5-year results of a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daunorubicin/Cytarabine Liposome: A Review in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Comparison of safety and toxicity of liposomal doxorubicin vs. conventional anthracyclines: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ajol.info [ajol.info]
- 16. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative studies of the uptake of daunorubicin in sensitive and resistant P388 cell lines by flow cytometry and biochemical extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
- 19. researchgate.net [researchgate.net]
Head-to-Head Clinical Trial Data: A Comparative Analysis of Daunorubicin in Acute Myeloid Leukemia
In the landscape of induction chemotherapy for Acute Myeloid Leukemia (AML), Daunorubicin has long been a cornerstone. However, the emergence of other anthracyclines and anthracenediones has prompted numerous head-to-head clinical trials to determine the optimal agent. This guide provides a detailed comparison of Daunorubicin with its main alternatives, Idarubicin and Mitoxantrone, supported by clinical trial data, experimental protocols, and mechanistic insights.
Comparative Efficacy and Safety
Clinical trials have extensively compared Daunorubicin-based regimens, typically the "7+3" protocol (7 days of cytarabine and 3 days of an anthracycline), with similar regimens substituting Daunorubicin with Idarubicin or Mitoxantrone. The primary endpoints in these studies generally include complete remission (CR) rates, overall survival (OS), and event-free survival (EFS), alongside safety profiles.
Daunorubicin vs. Idarubicin
A meta-analysis of randomized clinical trials has suggested that Idarubicin, when combined with cytarabine, may offer a modest improvement in CR rates compared to Daunorubicin with cytarabine.[1] However, some individual trials have not shown significant differences in CR rates and survival between high-dose Daunorubicin and Idarubicin.[2][3] Notably, one study found that high-dose Daunorubicin was more effective than Idarubicin in patients with FLT3-ITD mutations.[2][3]
| Outcome Metric | Daunorubicin + Cytarabine | Idarubicin + Cytarabine | Notes |
| Complete Remission (CR) Rate | 58% - 74.7%[3][4] | 71% - 80.5%[3][4] | Some studies show a statistically significant advantage for Idarubicin.[1] |
| 4-Year Overall Survival (OS) | ~54.7%[3] | ~51.1%[3] | No significant difference was observed in a phase III trial comparing high-dose Daunorubicin to Idarubicin.[3] |
| 4-Year Event-Free Survival (EFS) | ~50.8%[3] | ~45.5%[3] | No significant difference was found in the aforementioned phase III trial.[3] |
| Grade 3/4 Adverse Events | Similar to Idarubicin arm | Similar to Daunorubicin arm | Includes infection, cardiac toxicity, and bleeding. |
Daunorubicin vs. Mitoxantrone
Mitoxantrone has also been evaluated as an alternative to Daunorubicin in AML induction therapy. A meta-analysis of twelve randomized controlled trials indicated that Mitoxantrone significantly increased the CR rate and disease-free survival (DFS) compared to Daunorubicin.[5] However, another study found similar efficacy and toxicity between the two agents.[6] The EORTC and GIMEMA Groups Study AML-10, a large randomized trial, found that while the overall CR rate was similar across Daunorubicin, Mitoxantrone, and Idarubicin arms, the 5-year DFS was significantly shorter in the Daunorubicin arm compared to the Mitoxantrone and Idarubicin arms.[7][8]
| Outcome Metric | Daunorubicin + Cytarabine | Mitoxantrone + Cytarabine | Notes |
| Complete Remission (CR) Rate | 38% - 70%[6][9] | 47% - 67%[6][9] | A meta-analysis showed a significant increase in CR rate with Mitoxantrone.[5] |
| Median Survival | ~277 - 401 days[4][6] | ~365 days[6] | One study reported similar median survival times.[6] |
| 5-Year Disease-Free Survival (DFS) | 29%[7][8] | 37%[7][8] | The EORTC/GIMEMA AML-10 trial showed a significant advantage for Mitoxantrone.[7][8] |
| Toxicity | Similar to Mitoxantrone arm[6] | Similar to Daunorubicin arm[6] | Efficacy and toxicity were found to be similar in one study.[6] |
Experimental Protocols
The following sections detail a representative experimental protocol for a head-to-head comparison of Daunorubicin-based induction therapies, based on common practices in major clinical trials like the EORTC/GIMEMA AML-10 study.[3][7][8]
Patient Eligibility
Inclusion Criteria:
-
Diagnosis of de novo AML.
-
Age between 18 and 60 years.
-
Adequate organ function (renal and hepatic).
-
ECOG performance status of 0-2.
Exclusion Criteria:
-
Acute promyelocytic leukemia (APL).
-
Prior chemotherapy or radiotherapy for AML.
-
Significant cardiac dysfunction.
-
Active uncontrolled infection.
Treatment Regimen: Induction Phase ("7+3")
-
Daunorubicin Arm:
-
Cytarabine: 100-200 mg/m² per day as a continuous intravenous infusion for 7 days.
-
Daunorubicin: 45-90 mg/m² per day as an intravenous infusion for 3 days.[7]
-
-
Idarubicin Arm:
-
Cytarabine: 100-200 mg/m² per day as a continuous intravenous infusion for 7 days.
-
Idarubicin: 12 mg/m² per day as an intravenous infusion for 3 days.[7]
-
-
Mitoxantrone Arm:
-
Cytarabine: 100-200 mg/m² per day as a continuous intravenous infusion for 7 days.
-
Mitoxantrone: 12 mg/m² per day as an intravenous infusion for 3 days.[7]
-
Response Assessment
A bone marrow aspirate and biopsy are typically performed around day 14 after the initiation of induction therapy to assess for residual leukemia.[7]
Definition of Complete Remission (CR):
-
Bone marrow with less than 5% blast cells.[2]
-
Peripheral blood counts showing an absolute neutrophil count (ANC) of ≥1.0 x 10⁹/L and a platelet count of ≥100 x 10⁹/L.[2]
-
Absence of extramedullary disease.[2]
Supportive Care
Supportive care is crucial during the induction phase due to profound myelosuppression.
-
Infection Prophylaxis and Treatment: Prophylactic antibiotics, antifungals, and antivirals are administered. Febrile neutropenia is treated promptly with broad-spectrum antibiotics.
-
Transfusion Support: Red blood cell and platelet transfusions are given to maintain hemoglobin levels and prevent bleeding.
-
Tumor Lysis Syndrome Prophylaxis: Allopurinol or rasburicase is used to prevent and manage tumor lysis syndrome.
Mechanistic Insights and Signaling Pathways
Daunorubicin, Idarubicin, and Mitoxantrone, while clinically compared for their efficacy, share fundamental mechanisms of action centered on DNA damage and the induction of apoptosis.
Mechanism of Action of Anthracyclines and Anthracenediones
These agents exert their cytotoxic effects primarily through two interconnected mechanisms:
-
DNA Intercalation: The planar ring structures of these molecules insert between the base pairs of the DNA double helix. This intercalation physically obstructs DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: These drugs form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks.
The accumulation of DNA damage triggers cell cycle arrest and activates apoptotic signaling pathways, ultimately leading to the death of the cancer cell. Additionally, these agents can generate reactive oxygen species (ROS), which contribute to cellular damage.
Caption: General mechanism of action for Daunorubicin and its alternatives.
Experimental Workflow for Induction Therapy
The logical flow from patient diagnosis to post-induction assessment in a clinical trial setting is crucial for standardizing treatment and evaluating outcomes.
Caption: A typical workflow for a randomized AML induction therapy trial.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Criteria for defining a complete remission in acute myeloid leukaemia revisited. An analysis of patients treated in HOVON-SAKK co-operative group studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daunorubicin Versus Mitoxantrone Versus Idarubicin As Induction and Consolidation Chemotherapy for Adults With Acute Myeloid Leukemia: The EORTC and GIMEMA Groups Study AML-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Typical Treatment of Acute Myeloid Leukemia (Except APL) | American Cancer Society [cancer.org]
- 5. A phase III, randomized, double-blind study of chemotherapy with daunorubicin or idarubicin and cytarabine for induction and intermediate dose cytarabine for consolidation plus midostaurin (PKC412) or chemotherapy plus placebo in newly diagnosed patients with FLT-3 mutation negative acute myeloid leukemia (AML) | Dana-Farber Cancer Institute [dana-farber.org]
- 6. hcplive.com [hcplive.com]
- 7. Acute Myeloid Leukemia (AML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 8. Treatment Response Rates for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 9. targetedonc.com [targetedonc.com]
A Comparative Analysis of 3-FD-Daunomycin's Putative Apoptotic Efficacy
An In Vitro Comparative Guide to Anthracycline-Induced Apoptosis: Daunorubicin, Doxorubicin, and Idarubicin
For the purposes of this guide, and in light of the limited direct data on "3-FD-Daunomycin," we will proceed with a comparative analysis of its parent compound, Daunorubicin, against other widely used anthracyclines, Doxorubicin and Idarubicin. It is hypothesized that this compound, as a derivative, will share fundamental mechanisms of inducing apoptosis.
This guide provides a comparative overview of the in vitro apoptotic effects of Daunorubicin and its common alternatives, Doxorubicin and Idarubicin. The information is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Mechanism of Action: Induction of Apoptosis
Daunorubicin, Doxorubicin, and Idarubicin are all anthracycline antibiotics that exert their cytotoxic effects primarily by inducing apoptosis, or programmed cell death.[1][2][3] Their multi-faceted mechanism of action involves:
-
DNA Intercalation and Topoisomerase II Inhibition: These agents insert themselves between DNA base pairs, disrupting the DNA structure.[1][4] This interference inhibits the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. The stabilization of the DNA-topoisomerase II complex leads to DNA strand breaks, which in turn triggers apoptotic pathways.[1][4]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of these compounds can undergo redox cycling, leading to the formation of ROS.[1] This oxidative stress damages cellular components like lipids, proteins, and nucleic acids, further pushing the cell towards apoptosis.[1]
-
Activation of Apoptotic Pathways: The cellular damage initiated by anthracyclines activates both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[2] This involves the activation of caspases, a family of proteases that execute the apoptotic process.[5][6] Studies have shown that Daunorubicin treatment leads to a time-dependent loss of mitochondrial membrane potential and a significant increase in caspase-3 activity.[5]
Comparative Efficacy in Inducing Apoptosis
The following table summarizes the comparative efficacy of Daunorubicin, Doxorubicin, and Idarubicin in inducing apoptosis in different cancer cell lines, based on available in vitro studies.
| Drug | Cell Line | Key Apoptotic Events Observed | Reference |
| Daunorubicin | CCRF-CEM, MOLT-4 (T-lymphoblastic leukemia), SUP-B15 (B-lymphoblastic leukemia) | Induction of both intrinsic and extrinsic apoptosis in CCRF-CEM and MOLT-4 cells; primarily extrinsic apoptosis in SUP-B15 cells.[2] | [2] |
| HL60 (promyelocytic leukemia) | Dose-dependent and time-dependent induction of caspase-3 activity and DNA fragmentation.[7][8] | [7][8] | |
| Doxorubicin | HeLa S3 (cervical cancer) | Induction of apoptosis characterized by morphological changes and DNA fragmentation.[3] | [3] |
| Human iPS-derived cardiomyocytes | Upregulation of death receptors (TNFR1, Fas, DR4, DR5), leading to spontaneous apoptosis.[9] | [9] | |
| Idarubicin | Trisomic and diabetic fibroblasts | More cytotoxic and more effective than Daunorubicin in inducing apoptosis, as evidenced by loss of mitochondrial membrane potential and increased caspase-3 activity.[5] | [5] |
Experimental Protocols
Annexin V Staining for Apoptosis Detection by Flow Cytometry
This is a common method to quantify the percentage of apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with the respective drugs (e.g., this compound, Daunorubicin, Doxorubicin, Idarubicin) at various concentrations and time points.
-
For adherent cells, collect the supernatant containing floating (potentially apoptotic) cells and then trypsinize the adherent cells. Combine both fractions. For suspension cells, directly collect the cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).[10][11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[12]
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate, such as Z-DEVD-AMC. Cleavage of the substrate by active caspase-3 releases the fluorescent AMC molecule, and the fluorescence intensity is proportional to the caspase-3 activity.
Protocol:
-
Cell Lysis:
-
After drug treatment, collect and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Enzymatic Reaction:
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., Z-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
The relative caspase-3 activity can be calculated and compared between different treatment groups.
-
Visualizing the Apoptotic Pathway and Experimental Workflow
Caption: Figure 1: Simplified Apoptotic Pathway Induced by Anthracyclines.
Caption: Figure 2: In Vitro Apoptosis Validation Workflow.
References
- 1. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 2. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adriamycin and daunomycin induce programmed cell death (apoptosis) in tumour cells [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between daunorubicin concentration and apoptosis induction in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Daunorubicin's Dose-Response Profile: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
This guide provides a comparative analysis of the dose-response relationship of Daunorubicin across various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Daunorubicin's cytotoxic effects and to aid in experimental design. This document summarizes key quantitative data, details experimental protocols for dose-response analysis, and visualizes the underlying molecular pathways.
Comparative Efficacy of Daunorubicin: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Daunorubicin in a range of cancer cell lines, providing a quantitative comparison of its cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 2.52[1] |
| U937 | Acute Myeloid Leukemia | 1.31[1] |
| THP-1 | Acute Myeloid Leukemia | >1 (less sensitive)[2] |
| KG-1 | Acute Myeloid Leukemia | Moderately sensitive[2] |
| Kasumi-1 | Acute Myeloid Leukemia | Most sensitive[2] |
| HCT116 | Colorectal Cancer | 0.597[3] |
| HT29 | Colorectal Cancer | 0.547[3] |
| SNU283 | Colorectal Cancer | 0.6934[3] |
| DLD-1 | Colorectal Cancer | 25.55[3] |
| HCT8 | Colorectal Cancer | 34.93[3] |
Experimental Protocols
Determining Dose-Response Curves using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing the data needed to generate dose-response curves.
Materials:
-
Cancer cell lines of interest
-
Daunorubicin hydrochloride (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[5]
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of Daunorubicin in complete culture medium from the stock solution to achieve a range of final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Daunorubicin. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each Daunorubicin concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Daunorubicin concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of Daunorubicin that causes a 50% reduction in cell viability.
-
Visualizing Experimental and Molecular Pathways
To better understand the experimental workflow and the molecular mechanisms of Daunorubicin, the following diagrams have been generated using the DOT language.
Mechanism of Action: A Multi-faceted Approach to Cell Death
Daunorubicin exerts its cytotoxic effects through a combination of mechanisms. Primarily, it acts as a DNA intercalating agent, inserting itself between the base pairs of the DNA double helix. This distortion of the DNA structure inhibits the progression of topoisomerase II, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, Daunorubicin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
Furthermore, Daunorubicin can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This multifaceted assault on the cell culminates in the activation of apoptotic signaling pathways. Key events include the activation of the tumor suppressor protein p53 in response to DNA damage, which in turn can upregulate pro-apoptotic proteins like Bax. This triggers the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the activation of a cascade of caspases, ultimately leading to programmed cell death.[3][7][8] Additionally, Daunorubicin has been shown to activate the sphingomyelin-ceramide pathway, where the generation of the lipid second messenger ceramide also contributes to the induction of apoptosis.[7] The activation of the JNK signaling pathway and inactivation of the pro-survival PI3K/AKT pathway have also been implicated in Daunorubicin-induced apoptosis.[9]
References
- 1. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Daunorubicin vs. Doxorubicin: A Comparative Guide to Cardiotoxicity Equivalence
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiotoxicity profiles of Daunorubicin and Doxorubicin, two closely related and widely used anthracycline chemotherapeutic agents. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to inform preclinical and clinical research in oncology and cardio-oncology.
Executive Summary
While both Daunorubicin and Doxorubicin are indispensable in cancer treatment, their clinical use is limited by a significant risk of cardiotoxicity. Understanding the equivalence ratio of this toxicity is crucial for risk assessment and the development of safer therapeutic strategies. Clinical evidence from long-term studies of childhood cancer survivors suggests that Daunorubicin is approximately half as cardiotoxic as Doxorubicin , with a cardiotoxicity equivalence ratio of approximately 0.5:1 .[1][2] However, preclinical data from animal models, particularly in rabbits, indicates that at equivalent doses, Daunorubicin can induce more pronounced signs of cardiac dysfunction. This guide synthesizes the available data to provide a comprehensive overview for the research community.
Quantitative Comparison of Cardiotoxicity
The following tables summarize the key findings from both clinical and preclinical studies, offering a quantitative comparison of the cardiotoxic potential of Daunorubicin and Doxorubicin.
Table 1: Clinical Cardiotoxicity Equivalence Ratio
| Parameter | Equivalence Ratio (Daunorubicin : Doxorubicin) | 95% Confidence Interval | Study Population | Key Findings |
| Hazard Ratio for Heart Failure | ~ 0.5 : 1 | 0.28 - 0.70 | 15,815 childhood cancer survivors | Daunorubicin was found to be significantly less cardiotoxic than Doxorubicin in relation to the long-term risk of heart failure.[1][2] |
Table 2: Preclinical Comparison of Cardiotoxicity in a Rabbit Model
| Parameter | Daunorubicin (3 mg/kg/week for 10 weeks) | Doxorubicin (3 mg/kg/week for 10 weeks) | Control |
| Mortality Rate | 36.4% | 100% | 0% |
| Change in Pre-ejection Period/Left Ventricular Ejection Time (PEP/LVET) Index | Significant increase (up to 134% of baseline) | No significant change | No significant change |
| Myocardial Histological Changes | Marked signs of heart injury | No changes typical for heart injury | No changes |
| Body Weight Loss | Significant | Significant (45.2%) | Not reported |
| Data from Šimůnek et al. (2009) in male Chinchilla rabbits.[3] |
Mechanisms of Cardiotoxicity: A Shared Pathway
Daunorubicin and Doxorubicin are structurally very similar, differing only by a single hydroxyl group. This structural similarity results in a shared primary mechanism of cardiotoxicity. The key molecular events leading to cardiac damage for both drugs are:
-
Intercalation into DNA and Inhibition of Topoisomerase II: Both drugs intercalate into the DNA of cardiomyocytes, leading to DNA strand breaks and interfering with the function of topoisomerase II, an enzyme essential for DNA replication and repair. This ultimately triggers apoptotic pathways.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure undergoes redox cycling, leading to the formation of superoxide radicals and other reactive oxygen species.[4][5] This induces a state of severe oxidative stress within the cardiomyocytes, overwhelming their antioxidant defenses and causing damage to lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: The heart is a highly energy-dependent organ, and both Daunorubicin and Doxorubicin disrupt mitochondrial function. They impair the electron transport chain, leading to decreased ATP production and further ROS generation, creating a vicious cycle of cellular damage.[4][6]
The following diagram illustrates the common signaling pathway for anthracycline-induced cardiotoxicity.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to assess and compare the cardiotoxicity of Daunorubicin and Doxorubicin.
Protocol 1: Chronic Cardiotoxicity Assessment in Rabbits
-
Objective: To compare the chronic toxic effects of Daunorubicin and Doxorubicin.
-
Animal Model: Male Chinchilla rabbits.
-
Drug Administration:
-
Daunorubicin: 3 mg/kg intravenously, once weekly for 10 weeks.
-
Doxorubicin: 3 mg/kg intravenously, once weekly for 10 weeks.
-
Control: Saline.
-
-
Cardiotoxicity Assessment:
-
Cardiac Function: Systolic time intervals (pre-ejection period and left ventricular ejection time) were measured from electrocardiogram and carotid artery pressure tracings.
-
Biochemical Markers: Plasma levels of creatine kinase, lactate dehydrogenase, aspartate aminotransferase, and alanine aminotransferase were monitored.
-
Histopathology: Hearts were excised, fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination. Myocardial lesions were graded based on the severity of myocyte vacuolization and myofibrillar loss.
-
-
Reference: Šimůnek, T., et al. (2009). Pharmacology & Toxicology.[3]
Protocol 2: Doxorubicin-Induced Cardiotoxicity Model in Rats
-
Objective: To establish a reproducible model of Doxorubicin-induced cardiotoxicity.
-
Animal Model: Male Wistar rats.
-
Drug Administration: Doxorubicin administered intraperitoneally at doses ranging from 2.5 to 5.0 mg/kg, twice a week for 4 weeks (cumulative doses of 20-40 mg/kg).[7]
-
Cardiotoxicity Assessment:
-
Electrocardiography (ECG): To assess for arrhythmias and changes in cardiac intervals.
-
Blood Pressure: Monitored to detect hemodynamic changes.
-
Oxidative Stress Markers: Measurement of malondialdehyde (a marker of lipid peroxidation) and reduced glutathione in heart tissue.
-
Histopathology: Myocardial tissue examined for lesions, including myocyte vacuolization, myofibrillar loss, and interstitial fibrosis.
-
-
Reference: Mazukina, E. V., et al. (2021). Laboratory Animals for Science.[7]
Conclusion
The available evidence presents a nuanced picture of the comparative cardiotoxicity of Daunorubicin and Doxorubicin. While large-scale clinical data strongly support a lower cardiotoxic potential for Daunorubicin in the long term, preclinical studies highlight the importance of dose and animal model in these comparisons. The shared mechanistic pathways underscore the need for cardioprotective strategies that can mitigate the common downstream effects of anthracycline-induced oxidative stress and DNA damage. For researchers and drug developers, a thorough understanding of these differences and similarities is essential for the design of future studies and the development of safer cancer therapies.
References
- 1. Equivalence Ratio for Daunorubicin to Doxorubicin in Relation to Late Heart Failure in Survivors of Childhood Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 3-FD-Daunomycin
Researchers and drug development professionals handling 3-FD-Daunomycin must adhere to stringent disposal procedures to mitigate risks to both personnel and the environment. As a derivative of Daunomycin, a potent chemotherapy agent, this compound is classified as a hazardous drug and requires specialized waste management. The following guidelines, based on established protocols for hazardous pharmaceutical waste, provide a comprehensive framework for its safe disposal.
Quantitative Data on Hazardous Drug Waste
Proper segregation and containment are critical first steps in the disposal of this compound. The following table summarizes key quantitative parameters for managing hazardous drug waste containers.
| Parameter | Specification | Rationale |
| Container Type | Thick, leak-proof plastic bags and sharps containers | Prevents leakage and protects personnel from exposure. |
| Container Labeling | "HAZARDOUS DRUG WASTE ONLY" | Clearly identifies the contents to ensure proper handling and disposal.[1] |
| Container Color Coding | Black for hazardous pharmaceutical waste | Differentiates hazardous waste from other waste streams.[2] |
| Fill Line | Do not fill beyond the indicated line (typically 3/4 full) | Prevents overfilling, which can lead to spills and container failure. |
| Storage of Full Containers | Secure, designated area away from patient care areas | Minimizes the risk of accidental exposure and ensures controlled access.[1] |
Detailed Disposal Protocol for this compound
The following step-by-step protocol outlines the essential procedures for the safe disposal of this compound and associated contaminated materials. This protocol is based on general guidelines for hazardous drug disposal and should be adapted to comply with all applicable federal, state, and local regulations.[1][3]
Personnel Protective Equipment (PPE) Requirements:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable gown made of a low-permeability fabric.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of the waste and the potential for aerosolization.
Disposal Steps:
-
Segregation at the Point of Generation:
-
Immediately after use, all items contaminated with this compound, including vials, syringes, needles, tubing, gloves, gowns, and cleaning materials, must be segregated from other waste streams.
-
-
Waste Container Preparation:
-
Placing Waste in Containers:
-
Non-Sharp Waste: Carefully place all contaminated non-sharp items into a thick, leak-proof plastic bag clearly labeled "HAZARDOUS DRUG-RELATED WASTES."[1] This bag should then be placed inside a designated black hazardous waste container.[1][2]
-
Sharps Waste: Dispose of all contaminated sharps directly into a chemotherapy sharps container. Do not recap, bend, or break needles.
-
Unused or Expired Vials: Unused or partially used vials of this compound should be disposed of in the black hazardous waste container.[4]
-
-
Container Sealing and Labeling:
-
Once the waste container is approximately three-quarters full, securely seal it.
-
Ensure the container is clearly labeled with the words "Hazardous Drug Waste" and includes the date of sealing.
-
-
Temporary Storage:
-
Move the sealed container to a designated, secure storage area for hazardous waste. This area should be well-ventilated and have restricted access.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.[1]
-
The primary method for the final disposal of hazardous drug waste is incineration at a permitted facility.[2]
-
Never dispose of this compound or contaminated materials in the regular trash, down the drain, or through any other non-approved method.[2]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound, from the point of generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
